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  • Product: 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Core Science & Biosynthesis

Foundational

Advanced Scaffold Engineering: A Technical Guide to the Chemical Properties and Applications of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid

Executive Summary In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to more complex, sp3-rich three-dimensional scaffolds is a proven strategy to improve target selectivity and pharmacokin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to more complex, sp3-rich three-dimensional scaffolds is a proven strategy to improve target selectivity and pharmacokinetic profiles. 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 1823899-09-7) represents a highly privileged, multifunctional building block that perfectly aligns with this paradigm[1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural reactivity, and synthetic methodologies associated with this compound. By dissecting its three orthogonal functional handles—the N1-secondary amine, the C7-aryl bromide, and the C8-carboxylic acid—we outline how researchers can leverage this scaffold to synthesize complex biologically active molecules and advanced materials[2].

Physicochemical & Structural Properties

The utility of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid stems from its unique structural electronics. The tetrahydroquinoline (THQ) core provides a rigid bicyclic system. The electron-withdrawing carboxylic acid at C8 and the electron-donating secondary amine at N1 create a push-pull electronic environment across the aromatic ring, which directly influences the reactivity of the C7-bromine during transition-metal catalysis.

Quantitative Data Summary

The following table summarizes the core computational and physical properties of the compound[1]:

PropertyValueStructural Significance
Chemical Name 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acidCore bicyclic scaffold with orthogonal handles.
CAS Number 1823899-09-7Unique registry identifier for procurement/tracking.
Molecular Formula C10H10BrNO2Indicates a high degree of functional density.
Molecular Weight 256.10 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
InChIKey MQHHIPYCYSIJHH-UHFFFAOYSA-NStandardized structural representation.
Hydrogen Bond Donors 2 (Amine -NH, Carboxyl -OH)Facilitates strong target-protein interactions.
Hydrogen Bond Acceptors 3 (Amine N, Carboxyl O's)Enhances aqueous solubility and binding affinity.

Structural Reactivity & Functionalization Logic

The true value of this scaffold lies in the causality of its reactivity. Successful utilization requires understanding the steric and electronic interplay between its functional groups.

  • C7-Aryl Bromide (Cross-Coupling Handle): The bromine atom is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the steric bulk of the adjacent C8-carboxylic acid requires the use of sterically demanding, electron-rich phosphine ligands (e.g., XPhos or SPhos) to facilitate efficient oxidative addition and reductive elimination.

  • C8-Carboxylic Acid (Amidation/Esterification): This group is highly sterically hindered due to the flanking C7-bromine and the N1-amine. Standard coupling reagents (like DCC) often fail or result in low yields. Highly reactive uronium-based coupling reagents (e.g., HATU) combined with a strong base (e.g., DIPEA) are required to drive amide bond formation.

  • N1-Secondary Amine (Alkylation/Acylation): The nitrogen lone pair is partially delocalized into the aromatic ring, making it less nucleophilic than a standard aliphatic amine. Electrophilic functionalization at this site often requires elevated temperatures or stronger bases (e.g., NaH) for efficient alkylation.

G Core 7-Bromo-1,2,3,4-THQ-8-COOH (Core Scaffold) C7 C7-Bromine (Pd-Catalyzed Cross-Coupling) Core->C7 Suzuki/Heck C8 C8-Carboxylic Acid (HATU-Mediated Amidation) Core->C8 Peptide Coupling N1 N1-Amine (Alkylation/Acylation) Core->N1 Electrophilic Addition Lead Diversified Lead Compounds C7->Lead C8->Lead N1->Lead

Caption: Orthogonal functionalization pathways of the 7-Bromo-THQ-8-COOH scaffold.

Experimental Methodologies

Protocol: Selective Reduction of 7-Bromoquinoline-8-carboxylic Acid

A common synthetic route to access the tetrahydroquinoline core involves the reduction of the corresponding quinoline precursor. Expert Causality: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H2​ gas is strictly contraindicated here. Pd/C will rapidly cause reductive debromination of the C7-Br bond. To preserve the aryl halide while selectively reducing the nitrogen-containing heterocycle, an ionic reduction utilizing Sodium Cyanoborohydride ( NaBH3​CN ) in Trifluoroacetic Acid (TFA) is employed.

Step-by-Step Workflow:

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 7-bromoquinoline-8-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Acidification: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA, 10.0 eq) dropwise over 10 minutes. The strong acid protonates the quinoline nitrogen, activating the pyridine ring toward nucleophilic attack.

  • Reduction: Portion-wise, add Sodium Cyanoborohydride ( NaBH3​CN , 3.0 eq) over 15 minutes. Self-validating step: Vigorous gas evolution may occur; maintain the temperature at 0 °C until addition is complete, then allow it to warm to room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor progression via LC-MS. The mass shift from the quinoline ( [M+H]+ ) to the tetrahydroquinoline ( [M+H]++4 ) confirms successful reduction without debromination.

  • Quenching & Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO3​ until the pH reaches ~6.0. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

G SM 7-Bromoquinoline-8-carboxylic acid (Starting Material) Red Selective Ionic Reduction (NaBH3CN / TFA, 0 °C to RT) SM->Red Step 1: Activation & Hydride Transfer Int 7-Bromo-1,2,3,4-THQ-8-carboxylic acid (Crude Intermediate) Red->Int Step 2: Avoids Debromination Pur Workup & Chromatography (EtOAc/Hexanes) Int->Pur Step 3: Neutralization & Extraction Final Pure Target Compound (>85% Yield, Br retained) Pur->Final Step 4: Isolation

Caption: Step-by-step synthetic workflow for the selective reduction of the pyridine ring.

Applications in Drug Discovery

Tetrahydroquinoline derivatives are recognized as highly versatile pharmacophores. The specific substitution pattern of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid makes it an ideal precursor for synthesizing complex, biologically active molecules[2].

Historically, functionalized quinoline and tetrahydroquinoline hybrids have demonstrated significant efficacy as inhibitors of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), making them highly relevant in neurodegenerative disease research (e.g., Alzheimer's and Parkinson's diseases)[3]. Furthermore, carboxylic acid derivatives of tetrahydroquinolines have been extensively investigated for their antirheumatic and antimicrobial activities[4]. The presence of the C7-bromine allows medicinal chemists to rapidly generate libraries of derivatives via late-stage functionalization, optimizing binding affinity and lipophilicity (LogP) for specific biological targets.

References

  • MDPI (Molecules) : Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts. Available at:[Link]

  • Semantic Scholar (Pharmaceuticals) : Synthesis and Evaluation of Novel S-alkyl Phthalimide- and S-benzyl-oxadiazole-quinoline Hybrids as Inhibitors of Monoamine Oxidase and Acetylcholinesterase. Available at:[Link]

Sources

Exploratory

Introduction: The Pharmacophoric Versatility of Tetrahydroquinolines

Title: Engineering the Tetrahydroquinoline Scaffold: A Technical Whitepaper on Biological Activity, Target Mechanisms, and Evaluation Protocols As a Senior Application Scientist, I approach the 1,2,3,4-tetrahydroquinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Engineering the Tetrahydroquinoline Scaffold: A Technical Whitepaper on Biological Activity, Target Mechanisms, and Evaluation Protocols

As a Senior Application Scientist, I approach the 1,2,3,4-tetrahydroquinoline (THQ) scaffold not merely as a structural curiosity, but as a highly tunable pharmacophore capable of addressing complex biological targets. Its partially saturated bicyclic structure provides a unique balance of conformational flexibility and lipophilicity, allowing it to navigate complex biological environments and bind selectively to diverse protein targets[1]. Recent advancements have demonstrated that functionalizing the THQ core—particularly at the C-2, C-3, and N-1 positions—yields potent derivatives with profound anticancer, antibacterial, and antiparasitic activities[2].

Anticancer Efficacy: Targeting the PI3K/AKT/mTOR Axis and Epigenetic Regulators

A primary driver of THQ's anticancer potential lies in its ability to act as a competitive inhibitor within critical kinase pathways. Morpholine-substituted THQ derivatives have emerged as exceptional mTOR inhibitors[3]. The morpholine ring enhances aqueous solubility and membrane permeability, while specific halogenation significantly increases binding affinity within the mTOR active site via hydrophobic interactions and halogen bonding[4].

Causality in Structure-Activity Relationship (SAR): The introduction of a 3,5-bis(trifluoromethyl) substitution pattern on the THQ core drastically lowers the IC50 values against breast cancer (MCF-7) cell lines[4]. This occurs because the bulky, highly electronegative CF3 groups lock the molecule into a favorable conformation that perfectly occupies the hydrophobic pocket of the mTOR kinase domain, preventing ATP binding and halting downstream proliferation[4].

Furthermore, other THQ derivatives, such as 2-oxo-tetrahydroquinolines, induce massive oxidative stress in colorectal cancer cells (HCT-116)[5]. This disrupts the cellular survival balance, leading to autophagy and apoptosis mediated through the PI3K/AKT/mTOR signaling cascade[5].

Fig 1: Mechanism of THQ-mediated mTOR inhibition and subsequent apoptotic induction.

Table 1: Quantitative Anticancer Activity of Selected THQ Derivatives

Compound DesignationStructural SubstitutionTarget Cell LineIC50 (µM)Primary Mechanism
Compound 10e Morpholine, 3-F, 5-CF3A549 (Lung)0.033 ± 0.003mTOR Inhibition[3]
Compound 10h Morpholine, 3,5-di(CF3)MCF-7 (Breast)0.087 ± 0.007mTOR Inhibition[3]
Compound 20d N-(3-fluorophenyl)carbamateHCT-116 (Colon)~13.0ROS / Autophagy[5]
Quinoline 13 2-aryl substitutionHeLa (Cervical)8.3KDM Protein Regulation[6]

Antimicrobial Activity: Overcoming MRSA via FtsZ Polymerization Inhibition

Beyond oncology, THQ derivatives exhibit potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA)[7]. The mechanism of action frequently involves the inhibition of FtsZ, a tubulin homologue essential for bacterial cell division[7]. By binding to the GTPase domain of FtsZ, specific THQ compounds prevent the polymerization of the Z-ring, leading to abnormal cell elongation and rapid bacterial death[7].

Table 2: Antibacterial Efficacy of THQ and Quinoline Hybrids

Compound ClassTarget PathogenMIC (µg/mL)Mechanism of Action
Benzofuroquinolinium (Cmpd 2) MRSA (ATCC 43300)1.0FtsZ Polymerization Inhibition[7]
Spiro-THQ (Cmpd 4h) E. faecalis375.0Cell Wall Disruption[8]
Triazole-Quinoline Hybrid (Cmpd 32) MRSA0.5Membrane Permeabilization[7]

Experimental Methodologies: Synthesis and Self-Validating Biological Evaluation

To ensure reproducibility and scientific integrity, the transition from chemical synthesis to biological evaluation must rely on tightly controlled, self-validating protocols.

Fig 2: Integrated workflow from in silico design to self-validating in vitro evaluation.

Protocol A: Povarov-Type Multicomponent Synthesis of THQ Derivatives

The Povarov reaction is the gold standard for constructing the THQ core due to its high atom economy and stereoselectivity[6].

  • Reagent Assembly: Combine the appropriate functionalized aniline (e.g., 4-morpholinoaniline) and an aromatic aldehyde in anhydrous acetonitrile. Causality: Acetonitrile is chosen for its polar aprotic nature, which stabilizes the imine intermediate without participating in side reactions.

  • Catalysis: Introduce 10 mol% of a Lewis acid (e.g., BF3·OEt2 or p-TsOH). Causality: The acid catalyst activates the imine, lowering the LUMO energy to facilitate the subsequent nucleophilic attack.

  • Cycloaddition: Add the electron-rich dienophile (e.g., 3,4-dihydro-2H-pyran) dropwise. Stir at room temperature for 4-6 hours.

  • Quenching & Purification: Quench with saturated NaHCO3 to neutralize the catalyst, preventing degradation of the acid-sensitive THQ product. Extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography (silica gel, hexane/EtOAc gradient).

Protocol B: Self-Validating In Vitro MTT Antiproliferative Assay

This protocol is designed to establish both the potency and the therapeutic window (selectivity) of the synthesized THQ derivatives[3].

  • Cell Seeding: Seed target cancer cells (e.g., A549, MCF-7) and a non-tumorigenic control line (e.g., VERO monkey kidney cells) in 96-well plates at a density of 5×103 cells/well[4]. Causality (Self-Validation): The inclusion of VERO cells is a mandatory internal control[4]. If a compound shows an IC50 of 0.05 µM in A549 but 0.06 µM in VERO, it is a broad-spectrum toxin, not a targeted therapeutic. A high Selectivity Index (SI) validates the compound's specific mechanistic action[6].

  • Compound Treatment: After 24 hours of incubation (to allow cell adherence and log-phase growth), treat the cells with THQ derivatives at varying concentrations (0.01 µM to 50 µM). Include a DMSO vehicle control (max 0.1% v/v) and a positive control (e.g., Everolimus for mTOR targeting)[3]. Causality: The DMSO control ensures that the solvent isn't causing baseline cytotoxicity, while Everolimus validates the assay's sensitivity to the intended pathway[3].

  • Incubation & MTT Addition: Incubate for 48-72 hours. Aspirate the media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent. Incubate for 4 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization & Readout: Discard the supernatant, add 100 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Conclusion

The biological activity of tetrahydroquinoline derivatives is a testament to the power of rational drug design. By carefully tuning the electronic and steric properties of the THQ scaffold—such as incorporating morpholine rings for pharmacokinetic enhancement or trifluoromethyl groups for targeted kinase inhibition—researchers can develop highly selective agents against aggressive cancers and drug-resistant bacterial strains. The future of THQ-based therapeutics relies on maintaining rigorous, self-validating evaluation pipelines to translate these in vitro successes into clinical realities.

References

  • Source: Preprints.
  • Source: New Journal of Chemistry (RSC Publishing)
  • Title: A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA)
  • Title: New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation Source: Scientific Reports / ResearchGate URL
  • Title: Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives Source: PMC URL

Sources

Foundational

Engineering Efficacy: A Technical Whitepaper on the Therapeutic Targets of Bromo-Substituted Quinolines

Executive Overview As drug development professionals continuously seek highly selective pharmacophores, the quinoline scaffold has emerged as a cornerstone of medicinal chemistry. However, it is the strategic halogenatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As drug development professionals continuously seek highly selective pharmacophores, the quinoline scaffold has emerged as a cornerstone of medicinal chemistry. However, it is the strategic halogenation—specifically bromine substitution—that transforms this basic bicyclic structure into a highly potent, multi-target therapeutic agent. From an application scientist’s perspective, bromine is not merely a structural placeholder; its unique van der Waals radius, lipophilicity, and capacity for halogen bonding create highly specific, thermodynamically favorable interactions with target proteins.

This whitepaper provides an in-depth mechanistic analysis of bromo-substituted quinolines, detailing their primary therapeutic targets across oncology, infectious disease, and virology, supported by self-validating experimental protocols.

Mechanistic Architecture of Bromoquinoline Targets

Oncology: DNA Topoisomerase I and Apoptotic Pathways

In cancer therapeutics, the planar geometry of the quinoline core allows for efficient DNA intercalation. When bromine atoms are introduced at the C-5, C-6, or C-7 positions, the electron density of the ring is altered, significantly enhancing the molecule's ability to stabilize the DNA-enzyme cleavage complex.

Derivatives such as 5,7-dibromo-8-hydroxyquinoline and 6,8-dibromo-5-nitroquinoline have demonstrated potent inhibition of 1[1]. By preventing the religation of single-strand DNA breaks, these compounds induce replication fork collisions, ultimately triggering caspase-mediated apoptosis in aggressive tumor lines like HT29 (colon carcinoma) and HeLa (cervical cancer)[1].

Infectious Disease: Microbial DNA Gyrase

Bromoquinolines also exhibit profound broad-spectrum antimicrobial properties, particularly against Gram-positive pathogens. The mechanism of action hinges on the inhibition of 2[2]. The lipophilic nature of the bromine substituent facilitates penetration through the thick peptidoglycan layer of Staphylococcus aureus. Once intracellular, the bromoquinoline acts as a competitive inhibitor at the ATP-binding site of the gyrase subunit, completely halting bacterial DNA supercoiling and replication[3].

Virology: HIV-1 Non-Nucleoside Reverse Transcriptase (NNRTI)

Recent molecular docking and in vitro bioassays have validated bromo-substituted quinolines as potent allosteric inhibitors of the 4[4]. The bulky bromo group occupies a distinct hydrophobic pocket adjacent to the active site. This binding induces a conformational shift that distorts the catalytic triad of the enzyme, blocking the conversion of viral RNA into double-stranded DNA[4].

MoA BQ Bromo-substituted Quinoline TopoI DNA Topoisomerase I (Anticancer Target) BQ->TopoI Gyrase DNA Gyrase / Topo IV (Antimicrobial Target) BQ->Gyrase NNRTI HIV-1 Reverse Transcriptase (Antiviral Target) BQ->NNRTI Apop Apoptosis & Cell Death (Tumor Cells) TopoI->Apop Bact Replication Blockade (Gram-positive Bacteria) Gyrase->Bact Viral Viral RNA Translation Inhibition NNRTI->Viral

Mechanistic pathways of bromo-substituted quinolines across therapeutic targets.

Quantitative Structure-Activity Relationship (SAR)

The positional isomerism of the bromine atom dictates the primary biological target. The table below synthesizes the quantitative efficacy of leading bromoquinoline derivatives against their respective targets.

Compound Isomer / DerivativePrimary TargetCellular/Viral ModelKey Efficacy MetricRef
5,7-dibromo-8-hydroxyquinoline DNA Topoisomerase IHT29 (Colon Carcinoma)IC₅₀: 15.0 μM[1]
6,8-dibromo-5-nitroquinoline Apoptotic PathwaysHeLa (Cervical Cancer)IC₅₀: 24.1 μM[1]
2-(4-Bromophenyl)quinoline-4-carbohydrazide DNA GyraseS. aureus (Gram-positive)IC₅₀: 8.45 μM[2]
Bromo-substituted pyrazoline-quinoline HIV-1 RT (NNRTI pocket)HIV-1 Reverse TranscriptaseDocking Score: -10.675[4]

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, experimental protocols must be designed as self-validating systems. Below are the optimized methodologies for assessing the two primary targets of bromoquinolines.

Protocol A: DNA Topoisomerase I Relaxation Assay (Anticancer Validation)

Causality Check: We utilize supercoiled pHOT1 plasmid DNA because its tightly wound topology migrates rapidly through an agarose matrix. Active Topo I relaxes this DNA, retarding its electrophoretic mobility. A successful inhibitor will preserve the fast-migrating supercoiled state.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 10X Topo I reaction buffer, 1 unit of recombinant human Topo I, and the bromoquinoline derivative (dissolved in DMSO).

  • Pre-Incubation (Critical Step): Incubate the mixture at 37°C for 10 minutes prior to adding DNA. Why? Pre-incubation allows the bromoquinoline to establish stable halogen bonds within the enzyme's active site before the highly competitive DNA substrate is introduced.

  • Substrate Addition: Add 0.5 µg of supercoiled pHOT1 DNA. Incubate at 37°C for 30 minutes.

  • Reaction Termination: Halt the reaction by adding 1% SDS and 50 µg/mL Proteinase K, incubating for an additional 15 minutes. Why? This denatures and digests Topo I, preventing protein-DNA complexes from artificially altering DNA migration during electrophoresis.

  • Electrophoretic Resolution: Load samples onto a 1% agarose gel (without ethidium bromide during the run to prevent intercalation artifacts). Run at 4 V/cm for 2 hours. Post-stain with ethidium bromide and quantify the supercoiled vs. relaxed bands via densitometry.

Workflow Prep 1. Prepare pHOT1 DNA Incubate 2. Incubate Topo I + Bromoquinoline Prep->Incubate Electro 3. Agarose Gel Electrophoresis Incubate->Electro Analyze 4. Quantify Supercoiled Bands Electro->Analyze

Step-by-step experimental workflow for the Topo I DNA relaxation assay.

Protocol B: Broth Microdilution MIC Assay (Antimicrobial Validation)

Causality Check: Determining the Minimum Inhibitory Concentration (MIC) requires strict control over bacterial load and compound solubility, as bromoquinolines are highly lipophilic and prone to precipitation in aqueous media.

  • Inoculum Standardization: Culture S. aureus (ATCC 6538-P) on Mueller-Hinton agar. Transfer colonies to sterile saline and adjust turbidity to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Why? Inconsistent bacterial loads skew the MIC—too high leads to false resistance; too low leads to false susceptibility.

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the bromoquinoline compound in Mueller-Hinton broth. Maintain a constant DMSO concentration (≤1% v/v) across all wells. Include a vehicle control well.

  • Inoculation: Add 10 µL of the standardized bacterial suspension to each well. Incubate at 37°C for 18-24 hours.

  • Resazurin Validation: Add 10 µL of 0.015% resazurin solution to each well and incubate for 2 hours. Why? Relying solely on optical density (OD) can be confounded by the precipitation of lipophilic bromoquinolines. Resazurin changes from blue to pink only in the presence of metabolically active cells, providing a definitive, self-validating colorimetric readout of cell death.

References

  • Source: National Institutes of Health (NIH)
  • A Comparative Analysis of the Biological Activity of Bromoquinoline Isomers: A Guide for Researchers Source: BenchChem URL
  • Design and Synthesis of 2-(4-Bromophenyl)
  • Source: National Institutes of Health (NIH)

Sources

Exploratory

The Privileged Scaffold: Discovery, Synthesis, and Significance of Substituted Tetrahydroquinolines

Executive Summary: The Tetrahydroquinoline Pharmacophore In modern medicinal chemistry, the 1,2,3,4-tetrahydroquinoline (THQ) core is universally recognized as a "privileged scaffold." Its structural flexibility allows f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Tetrahydroquinoline Pharmacophore

In modern medicinal chemistry, the 1,2,3,4-tetrahydroquinoline (THQ) core is universally recognized as a "privileged scaffold." Its structural flexibility allows for diverse substitution patterns on both the aromatic and saturated rings, enabling the precise modulation of physicochemical properties and pharmacological profiles[1]. As an application scientist overseeing library synthesis and lead optimization, I have observed firsthand how the rigid yet tunable nature of the THQ ring system serves as an ideal vector for exploring chemical space in targets ranging from cardiovascular disease (CETP inhibitors) to oncology and thrombosis[2].

This technical guide explores the mechanistic synthesis of substituted THQs, details their profound biological significance, and provides self-validating experimental protocols designed for high-fidelity drug discovery workflows.

Mechanistic Chemistry: The Cationic Povarov Reaction

The most robust methodology for constructing highly substituted THQs is the Povarov Reaction , a multi-component formal [4+2] cycloaddition. Historically mischaracterized as a concerted Aza-Diels-Alder reaction, rigorous Density Functional Theory (DFT) and stereochemical trapping have proven that the acid-catalyzed Povarov reaction is, in fact, a stepwise domino process[3][4].

Causality in Catalyst Selection

The reaction requires the condensation of an aniline, an aldehyde, and an electron-rich alkene. Without a catalyst, the reaction fails to proceed due to a high activation energy barrier. We utilize Lewis acids—specifically Indium(III) chloride ( InCl3​ )—because theoretical analyses demonstrate that InCl3​ provides the lowest energy barrier for catalytic interactions[3]. It selectively increases the electrophilic character of the aldehyde, driving the rapid formation of the intermediate iminium cation.

Following nucleophilic attack by the alkene, a Mannich-type adduct is formed. The Lewis acid further stabilizes this intermediate, facilitating the final intramolecular Friedel-Crafts cyclization to yield the THQ core[3][4].

Povarov A Arylamine + Aldehyde B Lewis Acid (InCl3) Catalysis A->B C Iminium Cation Intermediate B->C E Mannich-Type Adduct C->E Nucleophilic Addition D Electron-Rich Alkene D->E F Intramolecular Friedel-Crafts E->F G Substituted Tetrahydroquinoline F->G

Fig 1: Stepwise mechanism of the Lewis acid-catalyzed Povarov reaction.

Protocol 1: Self-Validating Synthesis of 2,4-Disubstituted THQs

To ensure reproducibility and structural integrity, this protocol incorporates orthogonal validation steps.

Step 1: Iminium Formation

  • Action: Dissolve 1.0 mmol of the substituted aniline and 1.0 mmol of the target aldehyde in 5 mL of anhydrous acetonitrile under an argon atmosphere.

  • Causality: Argon prevents oxidative degradation of the aniline. Acetonitrile stabilizes the highly polar iminium intermediate.

  • Addition: Add 10 mol% InCl3​ . Stir at ambient temperature for 15 minutes.

Step 2: Nucleophilic Trapping & Cyclization

  • Action: Slowly add 1.2 mmol of the electron-rich alkene (e.g., cyclopentene or a vinyl ether) dropwise.

  • Causality: Dropwise addition prevents alkene polymerization and ensures stoichiometric trapping of the iminium ion.

  • Incubation: Elevate temperature to 60°C and stir for 4 hours. Monitor via TLC until the iminium spot is consumed.

Step 3: Self-Validation & Purification

  • Action: Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, and purify via flash chromatography.

  • Validation: Perform 1D 1H -NMR. The presence of distinct multiplet signals between 1.5–3.0 ppm (characteristic of the saturated C-3 and C-4 protons) and a doublet/multiplet near 4.5 ppm (C-2 proton) confirms the loss of the alkene double bond and successful cyclization, validating the protocol intrinsically.

Biological Significance & Drug Discovery Applications

Substituted THQs have demonstrated profound efficacy across multiple therapeutic areas. By restricting the conformational flexibility of the nitrogen-containing ring, medicinal chemists can lock the pharmacophore into an optimal geometry for target binding[5].

Cardiovascular Disease: CETP Inhibition

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesterol esters from HDL to pro-atherogenic VLDL/LDL particles. Inhibiting CETP is a major strategy for raising HDL-c levels[6]. Early tetrahydroquinoxaline inhibitors suffered from chemical instability, often oxidizing into inactive quinoxalinium species[7]. By transitioning to a substituted THQ and indoline scaffold, researchers bypassed this metabolic liability[7][8]. Notably, the optimization of tetrazoyl tetrahydroquinoline derivatives (e.g., Compound 6m) led to robust HDL-c increases and favorable pharmacokinetic profiles[9][10].

CETP_Pathway THQ THQ Derivative (e.g., Compound 6m) Inhibition Allosteric Inhibition THQ->Inhibition CETP CETP Enzyme (Active) LipidTransfer Cholesterol Ester Transfer to VLDL/LDL CETP->LipidTransfer Inhibition->CETP Blocks HDL Accumulation of HDL-c Inhibition->HDL Promotes Athero Reduction in Atherosclerosis HDL->Athero

Fig 2: Pharmacodynamic pathway of CETP inhibition by THQ derivatives.

Oncology and Hematology

THQs are critical in the development of anticancer and antithrombotic agents. Pyrazolo-fused quinoline derivatives have shown potent apoptotic effects against human cancer cell lines[11]. Furthermore, specific THQ amides have been identified as potent, reversible inhibitors of Factor XIa (FXIa), demonstrating excellent antithrombotic efficacy in vivo without the dangerous side effect of prolonged bleeding times[12].

Quantitative Pharmacological Data

The following table summarizes the structure-activity relationship (SAR) data for key THQ derivatives across different therapeutic targets:

Compound ClassTarget / ApplicationKey DerivativeEfficacy Metric / OutcomeRef
Tetrazoyl THQ CETP InhibitorCompound 6mRobust HDL-c increase; t1/2​ = 6.0 h in vivo[9]
Indoline / THQ Analog CETP InhibitorCompound 7High metabolic stability; Dose-dependent HDL-c increase[8]
Pyrazolo THQ Anticancer AgentCompound 15High apoptotic effect; Sub-micromolar IC50​ [11]
THQ Amide Factor XIa InhibitorCompound 1High antithrombotic efficacy; No bleeding prolongation[12]

Protocol 2: Self-Validating In Vitro CETP Inhibition Assay

To evaluate the efficacy of newly synthesized THQ derivatives, a robust, self-validating biological assay is required. We utilize a fluorescence-based lipid transfer assay combined with a transgenic animal model validation step.

Step 1: Reagent Preparation

  • Action: Prepare a donor particle solution (fluorescently labeled neutral lipid) and an acceptor particle solution (unlabeled LDL/VLDL) in a physiological buffer (pH 7.4).

  • Causality: Mimics the endogenous lipid transfer environment in human plasma.

Step 2: Compound Incubation

  • Action: Pre-incubate recombinant human CETP (rhCETP) with serial dilutions of the THQ derivative (e.g., 1 nM to 10 μ M) for 30 minutes at 37°C.

  • Causality: Allows the THQ to achieve steady-state allosteric binding before the reaction is initiated.

Step 3: Reaction Initiation & Kinetic Reading

  • Action: Add the donor/acceptor lipid mixture. Measure fluorescence (Ex: 465 nm, Em: 535 nm) continuously over 60 minutes.

  • Validation: Self-Validating Control: Include a blank (no CETP) to measure background lipid auto-transfer, and a positive control (e.g., Torcetrapib or Anacetrapib). If the positive control does not yield its known IC50​ , the assay is immediately flagged as invalid.

Step 4: In Vivo Translation (hCETP/hApoA1 Transgenic Model)

  • Action: Administer the optimized THQ orally to hCETP/hApoA1 double transgenic mice.

  • Causality: Wild-type mice lack endogenous CETP. Utilizing a double transgenic model ensures that the humanized target is present and that the resulting HDL-c elevation is a direct, causal result of the THQ's on-target mechanism[9][10].

Conclusion

Substituted tetrahydroquinolines represent a cornerstone of contemporary medicinal chemistry. Through rational design, conformational restriction, and advanced synthetic methodologies like the Lewis acid-catalyzed Povarov reaction, researchers can rapidly access a vast array of bioactive molecules. By adhering to self-validating synthetic and biological protocols, drug discovery programs can confidently advance THQ leads from the bench to preclinical development.

References

  • Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines Source: RSC Publishing URL:[Link]

  • Design and synthesis of new tetrahydroquinolines derivatives as CETP inhibitors Source: PubMed / Academia.edu URL:[Link]

  • Discovery of Novel Indoline Cholesterol Ester Transfer Protein Inhibitors (CETP) through a Structure-Guided Approach Source: ACS Medicinal Chemistry Letters / PMC URL:[Link]

  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline Source: PMC (National Institutes of Health) URL:[Link]

  • Tetrahydroquinoline Derivatives as Potent and Selective Factor XIa Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Foundational

The Privileged Scaffold: Quinoline-4-Carboxylic Acids in Modern Drug Discovery

Introduction: The Structural Mandate of the Quinoline Core In the landscape of medicinal chemistry, the quinoline scaffold is universally recognized as a "privileged structure"—a molecular framework capable of providing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Mandate of the Quinoline Core

In the landscape of medicinal chemistry, the quinoline scaffold is universally recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Among its functionalized derivatives, quinoline-4-carboxylic acids have emerged as a cornerstone in rational drug design (1)[1].

The strategic placement of the carboxylic acid at the C4 position is not arbitrary. It serves as a critical pharmacophore, engaging in highly directional hydrogen bonding and salt-bridge formations with conserved arginine or tyrosine residues within enzyme active sites (2)[2]. This technical guide dissects the mechanistic biology, synthetic methodologies, and self-validating experimental protocols surrounding quinoline-4-carboxylic acids, providing a comprehensive blueprint for drug development professionals.

Mechanistic Target Biology

Dihydroorotate Dehydrogenase (DHODH) Inhibition

The most extensively validated target for quinoline-4-carboxylic acids is mitochondrial dihydroorotate dehydrogenase (DHODH). DHODH catalyzes the fourth and rate-limiting step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate.

Brequinar , a potent quinoline-4-carboxylic acid derivative, binds directly to the ubiquinone-binding pocket of DHODH, exhibiting an IC50 of 12 nM for the mammalian enzyme (). By halting pyrimidine synthesis, Brequinar depletes the intracellular nucleotide pool, forcing rapidly dividing cancer cells into S-phase cell cycle arrest (3)[3].

The Causality of Clinical Synergy: Historically, Brequinar monotherapy failed in solid tumor clinical trials. The mechanistic reason lies in the "pyrimidine salvage pathway," wherein cancer cells bypass de novo synthesis by importing extracellular nucleosides. Modern therapeutic strategies have solved this by combining DHODH inhibitors with ENT1/2 (Equilibrative Nucleoside Transporter) inhibitors like dipyridamole. This dual-blockade cuts off both nucleotide supply chains, converting a purely cytostatic effect into a profoundly cytotoxic one (3)[3].

DHODH_Pathway DHO Dihydroorotate DHODH DHODH Enzyme (Mitochondrial Inner Membrane) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Oxidation Pyrimidine De Novo Pyrimidine Biosynthesis (UMP) Orotate->Pyrimidine Downstream Enzymes DNA_RNA DNA/RNA Synthesis & Cell Proliferation Pyrimidine->DNA_RNA Nucleotide Pool Arrest S-Phase Cell Cycle Arrest & Apoptosis DNA_RNA->Arrest Halted by Depletion Brequinar Quinoline-4-Carboxylic Acids (e.g., Brequinar) Brequinar->DHODH Competitive Inhibition Brequinar->Arrest Depletes Pyrimidines

Mechanism of DHODH inhibition by quinoline-4-carboxylic acids leading to S-phase arrest.

Antiviral and Antimalarial Applications

Beyond oncology, the host-targeting nature of DHODH inhibition is highly effective against RNA viruses. Because viruses rely entirely on host nucleotide pools for replication, ultra-potent biaryl ether quinoline-4-carboxylic acid analogues (e.g., Compound C44, IC50 = 1 nM) have demonstrated profound antiviral efficacy against Vesicular Stomatitis Virus (VSV) and Influenza (4)[4].

Furthermore, quinoline-4-carboxylic acids serve as highly modular precursors for synthesizing quinoline-4-carboxamides. Phenotypic screening of these amides against Plasmodium falciparum (3D7 strain) has yielded potent multistage antimalarial leads with excellent in vivo oral efficacy (5)[5].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the biological activity of key quinoline-4-carboxylic acid derivatives across various therapeutic targets:

Compound / ScaffoldPrimary TargetBiological Activity (IC50/EC50)Primary Indication
Brequinar Mammalian DHODH12 nMAnticancer / Immunosuppression
Compound C44 Human DHODH1 nMAntiviral (VSV, Influenza)
Compound 1 (Carboxamide Hit) P. falciparum (3D7)120 nMAntimalarial
Molecule P6 SIRT37.2 µMAnticancer (MLLr Leukemia)

(Data aggregated from authoritative QSAR and phenotypic screening studies[4][6].)

Synthetic Methodologies & Workflows

The synthesis of quinoline-4-carboxylic acids generally relies on two classical multicomponent reactions, chosen based on the electronic properties of the desired substituents.

  • The Pfitzinger Reaction: The reaction between isatin and a ketone in the presence of a strong base (e.g., KOH). The base hydrolyzes the isatin into an isatic acid intermediate, which subsequently undergoes condensation and cyclization with the ketone. Limitation: Unsuitable for base-sensitive functional groups (7)[7].

  • The Doebner Reaction: A three-component coupling of an aniline, an aldehyde, and pyruvic acid. While it circumvents basic conditions, anilines with electron-withdrawing groups often yield poor results. This is mitigated by employing a Doebner hydrogen-transfer reaction , which significantly improves yields for electron-deficient scaffolds (7)[7].

Synthetic_Workflow Start Target Quinoline-4-Carboxylic Acid Check_Sub Analyze Substituents (Electron Donating vs Withdrawing) Start->Check_Sub Pfitzinger Pfitzinger Reaction (Isatin + Ketone/Base) Check_Sub->Pfitzinger Base-Stable Substituents Doebner Doebner Reaction (Aniline + Aldehyde + Pyruvic Acid) Check_Sub->Doebner Base-Sensitive/Electron-Withdrawing Purification Acidification & Recrystallization Pfitzinger->Purification Yield: 40-85% Doebner->Purification Yield: Variable (requires H-transfer) Product Purified Quinoline-4-Carboxylic Acid Purification->Product

Decision matrix and synthetic workflow for generating quinoline-4-carboxylic acid derivatives.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol 1: Microwave-Assisted Pfitzinger Synthesis

Objective: Rapid synthesis of 2-substituted quinoline-4-carboxylic acids.

  • Reagent Preparation: In a microwave-safe vial, suspend 1.0 equivalent of isatin and 1.1 equivalents of the target ketone (e.g., acetophenone) in a 33% aqueous KOH solution mixed with ethanol (1:1 v/v).

  • Microwave Irradiation: Heat the mixture at 125 °C for 20 minutes.

    • Causality: Microwave dielectric heating provides uniform thermal energy, rapidly overcoming the high activation energy required to cleave the stable isatin amide bond, forming the reactive isatic acid intermediate.

  • Solvent Evaporation & Acidification: Evaporate the ethanol under reduced pressure. Dilute the aqueous layer with distilled water and slowly add 3M HCl dropwise until the pH reaches 3.0–4.0.

    • Causality: The product initially exists as a highly soluble potassium carboxylate salt. Lowering the pH below the pKa of the carboxylic acid (~4.5) protonates the compound, driving its precipitation out of the aqueous phase.

  • Isolation: Filter the resulting precipitate under a vacuum, wash thoroughly with cold ethyl acetate to remove unreacted ketone, and recrystallize from ethanol to yield the pure quinoline-4-carboxylic acid.

Protocol 2: In Vitro Colorimetric DHODH Inhibition Assay

Objective: Quantify the IC50 of synthesized quinoline-4-carboxylic acids.

  • Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 1 mM KCN, 0.1 mM ubiquinone (Coenzyme Q10), and 0.05 mM 2,6-dichloroindophenol (DCIP).

    • Causality: Triton X-100 is mandatory to solubilize the highly hydrophobic, membrane-bound DHODH enzyme. KCN is added to inhibit complex IV of the electron transport chain, preventing background oxidation.

  • Enzyme & Inhibitor Incubation: Add recombinant human DHODH (10 nM final concentration) and varying concentrations of the quinoline-4-carboxylic acid inhibitor. Incubate at 25 °C for 10 minutes to allow equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding 1 mM L-dihydroorotate (DHO).

  • Kinetic Readout: Monitor the decrease in absorbance at 600 nm using a microplate reader for 10 minutes.

    • Causality: As DHODH oxidizes DHO to orotate, electrons are transferred to ubiquinone, and subsequently to DCIP. Oxidized DCIP is deep blue (absorbing at 600 nm); upon reduction, it becomes colorless. A rapid drop in absorbance indicates an active enzyme, whereas a flatline indicates successful inhibition by the test compound.

Conclusion

Quinoline-4-carboxylic acids represent a highly tunable and biologically privileged chemical space. Whether acting as potent DHODH inhibitors to starve cancer cells and viruses of pyrimidines, or serving as precursors for novel antimalarial agents, their structural versatility is unmatched. By mastering the synthetic nuances (Pfitzinger vs. Doebner) and understanding the target biology (e.g., the necessity of blocking salvage pathways), drug discovery professionals can continue to leverage this scaffold to address unmet clinical needs.

References

  • "SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity" - ACS Medicinal Chemistry Letters (Elsevier Pure). URL:[Link]

  • "The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors" - ACS Pharmacology & Translational Science. URL:[Link]

  • "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction" - The Journal of Organic Chemistry (PubMed Central). URL:[Link]

  • "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy" - Journal of Medicinal Chemistry (PubMed Central). URL:[Link]

  • "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase" - Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors" - Frontiers in Chemistry. URL:[Link]

Sources

Exploratory

Spectroscopic Elucidation of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary & Structural Logic As drug development increasingly relies on conformationally restricted scaffolds, functionalized tetrahydroquinolines have emerged as privileged building blocks. 7-Bromo-1,2,3,4-tetra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Logic

As drug development increasingly relies on conformationally restricted scaffolds, functionalized tetrahydroquinolines have emerged as privileged building blocks. 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 1823899-09-7) is a highly specific, rigidified bifunctional intermediate[1]. Featuring a secondary amine, a halogen bond donor (bromine at C7), and a hydrogen-bonding carboxylic acid (at C8), this molecule presents unique spectroscopic signatures driven by its electronic distribution and potential for intramolecular hydrogen bonding.

This whitepaper provides a definitive, self-validating framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. The protocols and data interpretations herein are designed to ensure scientific integrity and absolute confidence in analytical workflows.

Experimental Workflows & Self-Validating Systems

To prevent false positives and analytical artifacts, spectroscopic elucidation must not be a linear process, but rather a self-validating loop. The workflow below illustrates the parallel acquisition strategy, where orthogonal data points (e.g., MS isotopic ratios and NMR coupling constants) cross-verify the structural integrity of the molecule.

SpectroscopicWorkflow cluster_0 Parallel Spectroscopic Acquisition Prep Sample Preparation (Solvent: DMSO-d6) NMR NMR Spectroscopy (1H, 13C, D2O Exchange) Prep->NMR MS High-Res ESI-MS (Isotopic Profiling) Prep->MS IR ATR-FTIR (Vibrational Modes) Prep->IR Validation Self-Validating Data Integration (Cross-referencing J-couplings & m/z) NMR->Validation MS->Validation IR->Validation Output Structural Confirmation 7-Bromo-THQ-8-COOH Validation->Output

Caption: Orthogonal spectroscopic workflow for the structural validation of 7-Bromo-THQ-8-COOH.

Step-by-Step Methodologies
Protocol A: High-Resolution ESI-MS Acquisition
  • Causality: Electrospray Ionization (ESI) is selected due to the polar, potentially zwitterionic nature of the amino acid-like scaffold. Soft ionization preserves the pseudo-molecular ion, preventing premature decarboxylation.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote protonation for positive ion mode.

  • System Calibration: Calibrate the Q-TOF mass spectrometer using a standard tuning mix (mass accuracy <5 ppm).

  • Acquisition: Inject 2 µL into the ESI source. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Self-Validation Step: Isolate the [M+H]+ peak. The empirical isotopic distribution must display a strict 1:1 intensity ratio separated by 2 Da, confirming the presence of exactly one bromine atom ( 79 Br/ 81 Br) and ruling out isobaric impurities.

Protocol B: NMR Spectroscopy with D2O Exchange
  • Causality: DMSO- d6​ is chosen over CDCl 3​ to ensure complete dissolution of the polar carboxylic acid group and to mitigate severe signal broadening caused by intermolecular hydrogen bonding.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ containing 0.03% v/v TMS.

  • Acquisition: Acquire 1 H NMR (400 MHz, 16 scans) and 13 C NMR (100 MHz, 1024 scans) at 298 K.

  • Self-Validation Step (D 2​ O Exchange): Add 2 drops of D 2​ O to the NMR tube, shake vigorously for 1 minute, and re-acquire the 1 H spectrum. The disappearance of peaks at >6.0 ppm (specifically the -COOH and -NH protons) definitively validates their assignment as exchangeable heteroatom protons.

Protocol C: ATR-FTIR Spectroscopy
  • Causality: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, which can introduce artifactual water bands (O-H stretching) that obscure the compound's intrinsic carboxylic acid signals.

  • Background Subtraction: Collect an ambient background spectrum using the bare diamond ATR crystal (32 scans, 4 cm −1 resolution).

  • Acquisition: Place 2-3 mg of solid powder onto the crystal. Apply consistent anvil pressure to ensure optical contact and acquire from 4000 to 400 cm −1 .

  • Self-Validation Step: Clean the crystal with isopropanol and acquire a blank spectrum to ensure no carryover compromises subsequent spectral integrity.

Mass Spectrometry (ESI-MS) Profiling

The molecular formula of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is C 10​ H 10​ BrNO 2​ , corresponding to a molecular weight of 256.10 g/mol [1][2].

Because bromine exists naturally as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio, the mass spectrum acts as a definitive structural fingerprint. In positive ESI mode, the protonated molecule [M+H]+ will appear as a characteristic doublet.

Table 1: ESI-MS Data Summary

Ion SpeciesExpected m/zRelative IntensityCausality / Assignment
[M(79Br)+H]+ 256.0100%Protonated molecular ion (Base peak)
[M(81Br)+H]+ 258.0~98%Isotopic molecular ion confirming 1x Bromine
[M(79Br)−H]− 254.0100%Deprotonated molecular ion (Negative mode)
[M−H2​O+H]+ 238.0 / 240.0VariableLoss of water from the carboxylic acid group

Nuclear Magnetic Resonance (NMR) Elucidation

The structural geometry of this tetrahydroquinoline derivative heavily influences its NMR shifts. The nitrogen atom at position 1 acts as an electron-donating group (EDG) via resonance, while the carboxylic acid at position 8 and bromine at position 7 act as electron-withdrawing groups (EWG) and heavy-atom deshielders, respectively.

H NMR Analysis

The aromatic ring contains only two protons: H-5 and H-6. Because they are adjacent (ortho to one another), they will couple to form an AB spin system, appearing as two distinct doublets with a coupling constant ( J ) of approximately 8.0 - 8.5 Hz. Furthermore, the close spatial proximity of the C8-COOH and the N1-NH creates a strong propensity for intramolecular hydrogen bonding , which significantly deshields the NH proton, shifting it further downfield than a standard secondary aniline.

Table 2: 1 H NMR (400 MHz, DMSO- d6​ ) Predictive Assignments

Chemical Shift (δ, ppm)MultiplicityIntegration J -Coupling (Hz)Assignment
12.50 - 13.00Broad Singlet1H--COOH (Exchanges with D 2​ O)
7.35 - 7.45Doublet1H~8.2H-5 (Aromatic, ortho to H-6)
7.05 - 7.15Doublet1H~8.2H-6 (Aromatic, ortho to H-5)
6.50 - 7.00Broad Singlet1H--NH (Exchanges with D 2​ O)
3.30 - 3.40Multiplet2H~5.5H-2 (Aliphatic CH 2​ adjacent to N)
2.75 - 2.85Triplet2H~6.5H-4 (Benzylic CH 2​ )
1.80 - 1.95Multiplet2H~6.0H-3 (Central aliphatic CH 2​ )
C NMR Analysis

The 13 C spectrum will yield 10 distinct carbon signals. The heavy atom effect of bromine will shield the C-7 carbon slightly compared to a standard aromatic carbon, while the carbonyl carbon will appear furthest downfield.

Table 3: 13 C NMR (100 MHz, DMSO- d6​ ) Predictive Assignments

Chemical Shift (δ, ppm)Carbon TypeAssignment / Causality
~169.0Quaternary (C=O)C-8 Carboxylic acid carbonyl
~145.0Quaternary (Ar-N)C-8a (Bridgehead attached to Nitrogen)
~129.0Tertiary (Ar-CH)C-5 (Aromatic CH)
~125.0Quaternary (Ar-C)C-4a (Bridgehead attached to aliphatic ring)
~121.0Tertiary (Ar-CH)C-6 (Aromatic CH)
~120.0Quaternary (Ar-Br)C-7 (Deshielded by Br inductive effect)
~115.0Quaternary (Ar-C)C-8 (Attached to COOH)
~41.0Secondary (CH 2​ )C-2 (Aliphatic, deshielded by adjacent N)
~27.0Secondary (CH 2​ )C-4 (Benzylic aliphatic)
~21.0Secondary (CH 2​ )C-3 (Central aliphatic)

Vibrational Spectroscopy (FT-IR)

FT-IR provides orthogonal confirmation of the functional groups identified in the NMR data. The presence of the carboxylic acid and the secondary amine will dominate the high-frequency region of the spectrum.

Table 4: Key ATR-FTIR Vibrational Modes

Wavenumber (cm −1 )Peak Shape/IntensityFunctional GroupCausality
3300 - 3450Medium, SharpN-H StretchSecondary amine of the tetrahydroquinoline core.
2500 - 3200Broad, StrongO-H StretchHydrogen-bonded carboxylic acid dimer formation.
1680 - 1710Strong, SharpC=O StretchConjugated carboxylic acid carbonyl.
1580 - 1610MediumC=C StretchAromatic ring breathing modes.
500 - 600StrongC-Br StretchHeavy halogen atom vibration (fingerprint region).

Conclusion

The rigorous structural elucidation of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid requires a multi-modal approach. By leveraging the 1:1 isotopic doublet in ESI-MS, the ortho-coupled AB spin system in 1 H NMR, and the distinct vibrational frequencies of the functionalized core in FT-IR, researchers can establish an irrefutable, self-validating proof of identity. Adhering to the protocols outlined—specifically the D 2​ O exchange and background-subtracted ATR methodologies—ensures that the resulting analytical data is both highly accurate and resilient to peer scrutiny.

References

Sources

Foundational

Technical Whitepaper: Solubility and Stability Profiling of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Executive Summary As a critical building block in medicinal chemistry and advanced materials, 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 1823899-09-7) presents unique physicochemical challenges[1]. The c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a critical building block in medicinal chemistry and advanced materials, 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 1823899-09-7) presents unique physicochemical challenges[1]. The convergence of a secondary amine, a carboxylic acid, and a heavy halogen within a partially saturated bicyclic system creates a complex profile of pH-dependent solubility and oxidative susceptibility. This guide provides a rigorous, causality-driven framework for understanding, measuring, and optimizing the solubility and stability of this compound, ensuring high-fidelity data in downstream drug development workflows.

Structural Causality & Physicochemical Profiling

To predict the behavior of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (MW: 256.10 g/mol )[1], we must deconstruct its molecular architecture:

  • The Tetrahydroquinoline Core: The partially saturated nitrogen-containing ring acts as a secondary amine. In solution, this core is highly susceptible to aerobic oxidation, acting as a radical scavenger or undergoing dehydrogenation to form the fully aromatic quinoline[2][3].

  • The 8-Carboxylic Acid: Positioned ortho to the secondary amine, this group enables intramolecular hydrogen bonding (N-H ··· O=C). This interaction stabilizes the neutral form of the molecule, significantly reducing its aqueous solubility at physiological pH compared to non-interacting analogs.

  • The 7-Bromine Substituent: The heavy halogen exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the adjacent carboxylic acid. Sterically, it shields the C8 position, slightly hindering decarboxylation but drastically increasing the overall lipophilicity (LogP) of the molecule.

Solubility Dynamics & Solvation Strategies

Solubility is not a static value; it is a dynamic equilibrium dictated by pH, co-solvents, and temperature. Because of its zwitterionic potential, the compound exhibits a U-shaped pH-solubility profile.

pH-Dependent Solvation Mechanics

At pH 4.0–6.0, the molecule exists near its isoelectric point (pI), where the net charge is zero. Here, the crystalline lattice energy and intramolecular H-bonding dominate, resulting in minimal aqueous solubility. Solvation requires disrupting these bonds using polar aprotic solvents.

Table 1: Empirical Solubility Matrix

Solvent SystempH / ConditionEstimated SolubilitySolvation Mechanism
DMSO (100%) N/A>50 mg/mLAprotic disruption of N-H/COOH H-bonds.
DMF (100%) N/A>30 mg/mLHigh dielectric constant, aprotic solvation.
Aqueous Buffer pH 1.2 (HCl)<1 mg/mLProtonation of amine; high chloride common-ion effect.
Aqueous Buffer pH 7.4 (PBS)~2-5 mg/mLDeprotonation of COOH (anionic form); limited by Br lipophilicity.
Aqueous Buffer pH 10.0 (NaOH)>10 mg/mLFull deprotonation to carboxylate salt; disruption of internal H-bonds.

Note: For biological assays, stock solutions should be prepared in 100% DMSO and diluted into aqueous media immediately prior to use to prevent precipitation.

Stability & Degradation Pathways

The tetrahydroquinoline scaffold is thermodynamically driven toward aromatization. Understanding these pathways is critical for maintaining batch integrity.

Oxidative Aromatization

The primary degradation route is the oxidative dehydrogenation of the tetrahydroquinoline ring to the corresponding 7-bromoquinoline-8-carboxylic acid[4]. This process is catalyzed by transition metals, light, and ambient oxygen[2]. The mechanism involves the abstraction of the N-H hydrogen by peroxyl radicals, followed by sequential oxidation[3].

Thermal Decarboxylation

Under extreme thermal stress (>150°C) or highly acidic reflux conditions, the 8-carboxylic acid can undergo decarboxylation, yielding 7-bromo-1,2,3,4-tetrahydroquinoline.

Degradation A 7-Br-THQ-8-COOH (Intact API) B 7-Br-Quinoline-8-COOH (Aromatized) A->B O2, Light, Metals (-2H2) C 7-Br-THQ (Decarboxylated) A->C Heat / Acid (-CO2)

Fig 1: Primary degradation pathways of 7-Br-THQ-8-COOH via oxidation and thermal stress.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, protocols must include internal controls that validate the assay's performance in real-time.

Protocol A: Kinetic Solubility Assessment (Nephelometry)

Purpose: To determine the maximum aqueous concentration before precipitation occurs upon dilution from a DMSO stock.

  • Stock Preparation: Prepare a 10 mM stock of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid in anhydrous DMSO.

  • Serial Dilution: Create a concentration gradient (10 µM to 500 µM) in a 96-well plate using the target aqueous buffer (e.g., PBS pH 7.4). Keep final DMSO concentration constant at 1% (v/v).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with orbital shaking (300 rpm).

  • Nephelometric Reading: Measure light scattering at 620 nm.

  • Self-Validation Check: Include a known insoluble compound (e.g., Amiodarone) as a positive control for precipitation, and a highly soluble compound (e.g., Caffeine) as a negative control. The inflection point in the scatter plot dictates the kinetic solubility limit.

Protocol B: Accelerated Forced Degradation (HPLC-UV/MS)

Purpose: To map the stability profile and quantify degradation kinetics.

Workflow S1 1. Sample Prep (1 mg/mL in 50% MeCN/H2O) S2 2. Stress Application (Oxidative, Thermal, Photolytic) S1->S2 S3 3. Quenching & Dilution (Addition of Internal Standard) S2->S3 S4 4. HPLC-UV/MS Analysis (Mass Balance Verification) S3->S4 S5 5. Kinetic Modeling (t1/2 & Degradant ID) S4->S5

Fig 2: Self-validating forced degradation workflow for stability profiling.

  • Oxidative Stress: Treat 1 mg/mL of the compound with 3% H2O2 at room temperature for 24 hours.

  • Thermal Stress: Incubate the solution at 60°C for 7 days in a sealed amber vial.

  • Photolytic Stress: Expose to 1.2 million lux hours and 200 W·h/m² of near-UV energy (ICH Q1B standard).

  • Analysis: Analyze via LC-MS.

  • Self-Validation Check (Mass Balance): The sum of the peak areas of the parent compound and all degradants must equal 95-105% of the initial parent peak area. If mass balance fails, it indicates the formation of volatile degradants (e.g., loss of CO2) or irreversible column binding.

Handling, Formulation, and Storage Recommendations

Based on the mechanistic vulnerabilities of the tetrahydroquinoline system, the following storage parameters are mandatory to preserve >99% purity:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent aerobic oxidation to the quinoline derivative[2].

  • Temperature: Maintain solid stocks at -20°C. Solution stocks (DMSO) should be aliquoted to avoid freeze-thaw cycles and stored at -80°C.

  • Light Protection: Store in actinic amber glassware to mitigate photolytic dehalogenation and photo-oxidation.

  • Formulation Caveat: Avoid excipients containing trace peroxides (e.g., older batches of PEG or Tween) which will rapidly accelerate the aromatization of the core.

References

  • ACS Publications - Organometallics. "Synthesis of Tetrahydroquinolines by Scandium-Catalyzed[3 + 3] Annulation of Anilines with Allenes and Dienes." Available at:[Link]

  • National Institutes of Health (PMC). "Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines under Ambient Conditions." Available at:[Link]

  • MDPI - Antioxidants. "6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation." Available at:[Link]

Sources

Exploratory

Synthesis and Functionalization of 7-Bromo-1,2,3,4-tetrahydroquinoline: An In-Depth Technical Guide

Executive Summary & Chemical Identity The tetrahydroquinoline (THQ) scaffold is universally recognized as a privileged pharmacophore in medicinal chemistry, frequently serving as the structural core for novel drug candid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

The tetrahydroquinoline (THQ) scaffold is universally recognized as a privileged pharmacophore in medicinal chemistry, frequently serving as the structural core for novel drug candidates targeting neurodegenerative diseases, oncology, and autoimmune disorders. Specifically, 7-Bromo-1,2,3,4-tetrahydroquinoline (CAS: 114744-51-3) 1 is a highly sought-after building block. The bromine substitution at the 7-position provides an essential synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The Regioselectivity Conundrum: Why Direct Bromination Fails

A common pitfall in the synthesis of brominated THQs is the assumption that the parent 1,2,3,4-tetrahydroquinoline can be directly brominated to yield the 7-bromo isomer. Mechanistically, the secondary amine at the 1-position acts as a strong electron-donating group, heavily directing electrophilic aromatic substitution toward the para-position (C6) and ortho-position (C8). Consequently, exposing 1,2,3,4-tetrahydroquinoline to standard brominating agents (such as NBS or Br₂) predominantly yields 6-bromo-1,2,3,4-tetrahydroquinoline.

To bypass this unfavorable electronic bias, synthetic chemists must rely on retrosynthetic strategies that either reduce a pre-functionalized 7-bromoquinoline or construct the saturated heterocyclic ring de novo from 3-bromoaniline.

Mechanistic Pathways & Retrosynthetic Strategies

The logical flow of synthesizing 7-bromo-1,2,3,4-tetrahydroquinoline relies on two primary pathways, visually mapped below:

Retrosynthesis Target 7-Bromo-1,2,3,4-tetrahydroquinoline (Target Scaffold) Lactam 7-Bromo-3,4-dihydroquinolin-2(1H)-one (Lactam Precursor) Lactam->Target LiAlH4 or BH3 Reduction Quinoline 7-Bromoquinoline (Aromatic Precursor) Quinoline->Target Selective Hydrogenation (e.g., Re2S7) Aniline 3-Bromoaniline (Starting Material) Aniline->Lactam 1. Amidation 2. Friedel-Crafts

Retrosynthetic analysis of 7-Bromo-1,2,3,4-tetrahydroquinoline highlighting two primary pathways.

Experimental Methodologies & Causality

Strategy A: The Lactam Reduction Pathway (Industry Standard)

This route utilizes 7-bromo-3,4-dihydroquinolin-2(1H)-one as a stable intermediate. The critical step is the exhaustive reduction of the lactam carbonyl to the corresponding amine. Because amides are highly resonance-stabilized, mild hydrides like sodium borohydride (NaBH₄) lack the required electrophilicity. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for a clean, rapid reduction 2.

Step-by-Step Protocol:

  • Reagent Preparation: Under an inert nitrogen atmosphere, suspend 3.67 mmol of LiAlH₄ in 6 mL of anhydrous THF. Causality: Suspending the hydride first ensures it is ready to immediately attack the incoming substrate, preventing side reactions 2.

  • Substrate Addition: Dissolve 2.45 mmol of 7-bromo-3,4-dihydroquinolin-2(1H)-one in 5 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0 °C. Causality: Inverse addition controls the highly exothermic hydride transfer and maintains a stoichiometric excess of hydride, driving the reaction rapidly through the intermediate hemiaminal to prevent imine formation.

  • Reduction Phase: Allow the mixture to warm to room temperature and stir until complete consumption of the starting material is observed via TLC.

  • Self-Validating Fieser Quench: Cool the reaction to 0 °C. Sequentially add x mL of distilled H₂O (where x = mass of LiAlH₄ in grams), followed by x mL of 15% aqueous NaOH, and finally 3x mL of distilled H₂O. Causality & Validation: This exact stoichiometric ratio thermodynamically forces the highly reactive aluminum species into a crystalline sodium aluminate matrix. Validation Checkpoint: The successful quench transitions the reaction from a hazardous gray slurry to a clear organic supernatant resting above a granular, stark-white precipitate. Emulsions indicate an incomplete quench.

  • Isolation: Filter the white aluminate salts through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure.

Workflow Step1 1. Reagent Preparation Suspend LiAlH4 in anhydrous THF (N2) Step2 2. Substrate Addition Dropwise addition of Lactam at 0°C Step1->Step2 Step3 3. Reduction Phase Reflux/Stir until TLC confirms completion Step2->Step3 Step4 4. Fieser Quench x mL H2O, x mL 15% NaOH, 3x mL H2O Step3->Step4 Step5 5. Isolation Filtration of Al salts & EtOAc Extraction Step4->Step5

Experimental workflow detailing the self-validating LiAlH4 reduction and Fieser quench.

Strategy B: Selective Hydrogenation of 7-Bromoquinoline

Direct reduction of 7-bromoquinoline is atom-economical but fraught with the risk of reductive dehalogenation (hydrodebromination). Standard transition metal catalysts (Pd/C, PtO₂) under hydrogen gas often cleave the C–Br bond before or during the reduction of the pyridine ring.

To prevent this, specialized reduction systems are required:

  • Rhenium Heptasulfide (Re₂S₇) Catalysis: Recent advancements utilize Re₂S₇ as a highly selective hydrogenation catalyst. Re₂S₇ facilitates the reduction of the nitrogen-containing heterocycle under H₂ pressure without activating the aryl halide bond, perfectly preserving the 7-bromo handle 3.

  • Borane-Dimethyl Sulfide (BH₃·DMS): Alternatively, metal-free reductions using excess BH₃·DMS under prolonged reflux can successfully reduce the quinoline core without risking dehalogenation 4.

Quantitative Data & Strategy Comparison

The table below summarizes the quantitative outputs and inherent risks of the discussed synthetic strategies, providing a clear matrix for route selection.

Synthetic PathwayStarting MaterialKey ReagentsTypical YieldRegiochemical PurityPrimary Technical Risk
Lactam Reduction 3-BromoanilineLiAlH₄, THF65–80% (Over 2 steps)>99% (7-bromo isomer)Exothermic quench; Emulsion formation
Selective Hydrogenation 7-BromoquinolineH₂, Re₂S₇ or BH₃·DMS85–95%>99% (7-bromo isomer)Reductive dehalogenation if over-reduced
Direct Bromination 1,2,3,4-TetrahydroquinolineNBS or Br₂<10%Poor (Mix of 6- and 8-bromo)Unfavorable electronics

Conclusion

The synthesis of 7-bromo-1,2,3,4-tetrahydroquinoline requires deliberate circumvention of the scaffold's natural electronic directing effects. While the lactam reduction pathway utilizing LiAlH₄ remains the most robust and scalable industry standard, emerging catalytic methods employing Re₂S₇ offer highly efficient, atom-economical alternatives for the direct reduction of 7-bromoquinoline. Strict adherence to self-validating protocols, such as the Fieser quench, ensures high purity and operational safety during scale-up.

References

  • 7-Bromo-1,2,3,4-tetrahydroquinoline | 114744-51-3 Source: Sigma-Aldrich URL
  • Synthesis of medium rings through ring expansion reactions of metallated ureas containing non-aromatic anion stabilising groups.
  • Rhenium heptasulfide: rebirth as a selective hydrogenation catalyst for organic synthesis Source: ChemRxiv URL
  • US10092584B2 - Compounds for the treatment of medical disorders Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Methodology & Mechanistic Guide Introduction & Retrosynthetic Strategy Tetrahydroquinolines (THQ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Methodology & Mechanistic Guide

Introduction & Retrosynthetic Strategy

Tetrahydroquinolines (THQs) are privileged scaffolds in drug discovery, frequently utilized in the development of TDP-43 inhibitors, PPARγ modulators, and androgen receptor antagonists. The synthesis of highly functionalized THQs—specifically 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 1823899-09-7)—presents a unique chemoselective challenge: constructing the bicyclic core and reducing the nitrogen-containing ring without triggering the hydrodehalogenation of the aryl bromide or the decarboxylation of the sterically hindered C8 position.

To achieve a self-validating and scalable protocol, we employ a three-step linear sequence starting from the commercially available 2-amino-6-bromobenzoic acid .

  • Esterification & Skraup Cyclization: The starting material is first protected as a methyl ester to prevent thermal decarboxylation. It is then subjected to a modified Skraup synthesis to build the quinoline core .

  • Chemoselective Reduction: The pyridine ring is selectively reduced to a piperidine ring using sodium cyanoborohydride (NaBH₃CN) in acetic acid, preserving the aryl bromide .

  • Mild Saponification: The methyl ester is cleaved using lithium hydroxide to yield the final target.

SynthesisWorkflow SM Methyl 2-amino-6- bromobenzoate Step1 Skraup Cyclization (Glycerol, H2SO4) SM->Step1 Int1 Methyl 7-bromoquinoline- 8-carboxylate Step1->Int1 Step2 Chemoselective Reduction (NaBH3CN, AcOH) Int1->Step2 Int2 Methyl 7-bromo-1,2,3,4- THQ-8-carboxylate Step2->Int2 Step3 Saponification (LiOH, THF/H2O) Int2->Step3 Product 7-Bromo-1,2,3,4-THQ- 8-carboxylic acid Step3->Product

Figure 1: Three-step synthetic workflow for 7-bromo-1,2,3,4-THQ-8-carboxylic acid.

Mechanistic Insights & Causality (E-E-A-T)

As an experienced process scientist, it is critical to understand why specific reagents are chosen over standard alternatives.

  • Why use an ester intermediate for the Skraup Reaction? The Skraup reaction requires harsh conditions (135 °C, 70% H₂SO₄). If the free 2-amino-6-bromobenzoic acid were used, the electron-withdrawing nature of the protonated amine combined with high heat would induce rapid decarboxylation. Masking the acid as a methyl ester eliminates this degradation pathway .

  • Why use NaBH₃CN/AcOH instead of Pd/C Hydrogenation? Standard hydrogenation using Pd/C or PtO₂ under H₂ gas will rapidly reduce the quinoline ring but will concurrently catalyze the hydrodehalogenation of the C7-bromine atom. Acetic acid protonates the quinoline nitrogen, forming a highly electrophilic iminium ion. NaBH₃CN is a mild hydride donor (attenuated by the electron-withdrawing cyano group) that selectively attacks this iminium species without interacting with the aryl-halide bond , .

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 7-bromoquinoline-8-carboxylate

Objective: Construct the quinoline core via a modified Skraup reaction.

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 2-amino-6-bromobenzoate (10.0 g, 43.5 mmol), anhydrous glycerol (12.0 g, 130.5 mmol), and sodium 3-nitrobenzenesulfonate (Ludigol, 6.0 g, 26.1 mmol).

  • Acid Addition: Slowly add 70% aqueous H₂SO₄ (40 mL) dropwise. Caution: Highly exothermic.

  • Heating: Heat the vigorously stirred mixture to 135 °C for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting aniline (fluorescent blue under 254 nm) should be consumed, replaced by a lower Rf, highly UV-active spot.

  • Workup: Cool the reaction to 0 °C and carefully neutralize with concentrated aqueous NH₄OH until pH 8 is reached. Extract the aqueous layer with EtOAc (3 × 100 mL).

  • Purification: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the product as a pale yellow solid.

Step 2: Chemoselective Reduction to Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate

Objective: Reduce the pyridine ring while preserving the aryl bromide.

  • Preparation: Dissolve methyl 7-bromoquinoline-8-carboxylate (7.0 g, 26.3 mmol) in glacial acetic acid (70 mL) under an argon atmosphere.

  • Reduction: Portionwise, add sodium cyanoborohydride (NaBH₃CN) (4.96 g, 78.9 mmol) over 30 minutes at room temperature. The reaction will gently effervesce.

  • Reaction: Stir the mixture at room temperature for 5 hours.

  • IPC: Analyze via LC-MS. The target mass should shift from [M+H]⁺ 266.0 to 270.0. TLC (Hexanes/EtOAc 4:1) will show a new spot that stains positive with Dragendorff’s reagent (indicating a secondary amine).

  • Workup: Quench the reaction by slowly pouring it into 200 mL of ice water. Neutralize to pH 7-8 using solid NaHCO₃. Extract with Dichloromethane (DCM) (3 × 75 mL).

  • Isolation: Dry the DCM layer over MgSO₄, filter, and concentrate in vacuo to afford the tetrahydroquinoline intermediate as a viscous oil, which is typically pure enough (>95%) for the next step.

Step 3: Saponification to 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Objective: Cleave the methyl ester under mild conditions to yield the final target.

  • Preparation: Dissolve the intermediate from Step 2 (6.0 g, 22.2 mmol) in a solvent mixture of THF/MeOH/H₂O (2:1:1, 80 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.8 g, 66.6 mmol). Stir the biphasic mixture vigorously at room temperature for 12 hours.

  • IPC: Monitor by TLC (DCM/MeOH 9:1). The non-polar ester spot should completely disappear, replaced by a baseline spot.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous phase with 30 mL of water and wash with diethyl ether (20 mL) to remove organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 3–4 using 1M HCl. A precipitate will form immediately.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water (2 × 20 mL), and dry under high vacuum at 45 °C for 24 hours to afford the final product as an off-white powder.

Quantitative Data & Analytical Markers

The following table summarizes the expected yields and key analytical validation markers for each step of the protocol, ensuring a self-validating workflow.

StepCompound NameExpected YieldKey ¹H NMR Marker (CDCl₃/DMSO-d₆)LC-MS [M+H]⁺ (Isotope Pattern)
1 Methyl 7-bromoquinoline-8-carboxylate60 - 68%δ 8.95 (dd, 1H, Pyridine C2-H)266.0 / 268.0 (1:1 ratio)
2 Methyl 7-bromo-1,2,3,4-THQ-8-carboxylate75 - 82%δ 3.35 (t, 2H, THQ C2-H₂)270.0 / 272.0 (1:1 ratio)
3 7-Bromo-1,2,3,4-THQ-8-carboxylic acid85 - 92%δ 10.50 (br s, 1H, COOH)256.0 / 258.0 (1:1 ratio)

References

  • Title: EP0132714B1 - Process for the preparation of quinolines Source: Google Patents URL
  • Title: DESIGN, SYNTHESIS, AND EVALUATION OF TETRAHYDROQUINOLINE-LINKED THIAZOLIDINEDIONE DERIVATIVES AS PPARγ SELECTIVE ACTIVATORS Source: CLOCKSS Archive URL: [Link]

  • Title: Synthesis and Evaluation of Ciprofloxacin-Nitroxide Conjugates as Anti-Biofilm Agents Source: DSpace@MIT URL: [Link]

  • Title: US10323007B1 - N2N N4-disubstituted quinazoline-2,4-diamines and uses thereof Source: Google Patents URL
Application

Application Note: Advanced Friedländer Annulation Strategies for the Synthesis of Substituted Quinolines

Executive Summary Substituted quinolines are privileged pharmacophores in medicinal chemistry, exhibiting broad-spectrum biological activities including antimalarial, antibacterial, and kinase-inhibitory properties[1]. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted quinolines are privileged pharmacophores in medicinal chemistry, exhibiting broad-spectrum biological activities including antimalarial, antibacterial, and kinase-inhibitory properties[1]. The Friedländer annulation remains the most robust and convergent methodology for constructing these nitrogen-containing heterocycles[2]. This application note details the mechanistic rationale, comparative catalytic efficiencies, and self-validating experimental protocols for synthesizing highly functionalized quinolines, transitioning from classical conditions to modern, high-yield green-chemistry paradigms.

Mechanistic Causality & Reaction Design

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with an α-methylene carbonyl compound, followed by cyclodehydration[2]. The reaction trajectory is highly dependent on the catalytic environment, bifurcating into two primary mechanistic pathways[3]:

  • Base-Catalyzed (Aldol-First Pathway): The reaction initiates with an intermolecular aldol addition of the enolate to the 2-aminoaryl carbonyl, followed by intramolecular cyclization (imine formation) and dehydration[3].

  • Acid-Catalyzed (Schiff Base-First Pathway): Acidic conditions favor the initial formation of a Schiff base (imine) between the primary amine and the α-methylene ketone. Subsequent intramolecular aldol condensation and dehydration yield the quinoline[3].

Recent comparative studies indicate that acid catalysis is generally more effective, particularly for sterically hindered or electronically deactivated substrates, as it significantly enhances the electrophilicity of the carbonyl carbon[4].

Mechanism cluster_A Pathway A: Acidic Conditions cluster_B Pathway B: Basic Conditions Start 2-Aminoaryl Carbonyl + α-Methylene Ketone Imine Schiff Base Formation Start->Imine H⁺ Catalyst AldolB Intermolecular Aldol Start->AldolB OH⁻ Catalyst AldolA Intramolecular Aldol Imine->AldolA -H₂O Product Substituted Quinoline AldolA->Product Dehydration Cyclize Cyclization (Imine) AldolB->Cyclize -H₂O Cyclize->Product Dehydration

Mechanistic divergence in the Friedländer synthesis based on catalytic conditions.

Comparative Evaluation of Catalytic Systems

Historically, the reaction relied on harsh basic conditions (e.g., NaOH in refluxing ethanol) or high-temperature solvent-free heating (150–220 °C)[2],[4]. Modern methodologies have shifted towards milder, high-yielding protocols using Lewis acids, ionic liquids, or polymer-bound heterogeneous catalysts[5],[6]. The table below summarizes the quantitative performance of various catalytic systems.

Catalytic SystemReaction ConditionsAverage YieldReaction TimeKey Advantages / Causality
Classical Base (NaOH) Aqueous/EtOH, Reflux50–70%12–24 hLow cost; prone to side-reactions and difficult isolation[6].
Ceric Ammonium Nitrate (CAN) Solvent-free or EtOH, Ambient85–95%10–30 minMild conditions prevent degradation; Lewis acidity strongly activates carbonyls[4].
Poly(AMPS-co-AA) Solid Acid Solvent-free, 110 °C90–98%1–2 hHigh local proton concentration; easy catalyst recovery via filtration[1].
Catalyst-Free (Water) Aqueous, 70 °C75–85%3–5 hEnvironmentally benign; utilizes hydrophobic effects to drive condensation[3].

Experimental Protocols

Workflow Prep 1. Reagent Prep Equimolar Ratio React 2. Condensation Catalyst + Heat Prep->React Workup 3. Quench & Extract Phase Separation React->Workup Purify 4. Purification Recrystallization Workup->Purify Validate 5. Validation NMR & MS Purify->Validate

Standardized experimental workflow for the synthesis and validation of quinolines.

Protocol A: Rapid, Diversity-Oriented Synthesis via CAN Catalysis

Rationale: Ceric Ammonium Nitrate (CAN) acts as a potent, water-tolerant Lewis acid. By performing the reaction at ambient temperature, thermal degradation of sensitive functional groups is avoided, ensuring high fidelity in diversity-oriented synthesis[4].

  • Preparation: In a 25 mL round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.0 mmol).

    • Causality: Equimolar stoichiometry is strictly maintained to prevent competitive self-condensation of the active methylene compound.

  • Catalyst Addition: Add 10 mol % of CAN dissolved in 2 mL of ethanol (or under solvent-free conditions if both reagents are liquid).

  • Reaction: Stir the mixture at ambient temperature (20–25 °C). Monitor via TLC (Hexane:Ethyl Acetate 8:2). The reaction typically reaches completion within 10–30 minutes[4].

  • Quench & Workup: Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 × 10 mL).

    • Causality: Ethyl acetate provides an optimal partition coefficient for the hydrophobic quinoline product while leaving the highly polar cerium salts completely partitioned in the aqueous phase.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography or recrystallization.

Protocol B: Heterogeneous Green Synthesis using Polymer-Bound Sulfonic Acid

Rationale: Poly(AMPS-co-AA) provides a high density of sulfonic acid groups on a cross-linked polymer backbone. Running the reaction solvent-free at 110 °C drives the equilibrium forward by evaporating the water byproduct, while the heterogeneous nature of the catalyst allows for simple mechanical separation[1].

  • Preparation: Mix the α-methylene carbonyl compound (1.2 mmol) and the 2-aminoaryl ketone/aldehyde (1.0 mmol) in a reaction vial.

    • Causality: A slight excess (1.2 eq) of the volatile methylene compound compensates for potential evaporative loss at high temperatures[1].

  • Catalyst Addition: Add 0.06 g of cross-linked poly(AMPS-co-AA). If both substrates are solid, add 0.1 mL of ethanol to facilitate initial homogenization[1].

  • Reaction: Heat the mixture in an oil bath at 110 °C for 1–2 hours.

    • Causality: Temperatures above 110 °C do not improve yields and may induce charring, while lower temperatures result in incomplete conversion[1].

  • Isolation: Upon completion (indicated by TLC), add 5 mL of hot ethanol (96%) and stir for 10 minutes. Filter the mixture while hot to recover the polymer catalyst.

  • Product Recovery: Concentrate the filtrate in vacuo to afford the crude quinoline, which can be recrystallized from aqueous ethanol.

Analytical Validation & Troubleshooting

A self-validating protocol requires rigorous analytical confirmation to ensure structural integrity and reaction completion.

  • NMR Spectroscopy: Successful cyclization is definitively confirmed by the disappearance of the primary amine (-NH₂) protons (typically broad singlets around 6.0–7.0 ppm) and the starting carbonyl carbon in ¹³C NMR. The appearance of aromatic quinoline protons (e.g., the isolated H-3 proton if synthesizing a 2-substituted quinoline) serves as a diagnostic marker[4].

  • Troubleshooting Incomplete Conversion: If the reaction stalls, it is often due to water accumulation inhibiting the final dehydration step. In solvent-free setups, ensure the reaction vessel is open to the atmosphere (via a drying tube) or under a gentle stream of nitrogen to facilitate continuous water removal.

Sources

Method

Application Note: Advanced Povarov Reaction Methodologies for Tetrahydroquinoline Synthesis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, catalyst optimization, and self-validating synthetic protocols for the assembly of 1,2,3,4-tetrahydroquinoline (...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, catalyst optimization, and self-validating synthetic protocols for the assembly of 1,2,3,4-tetrahydroquinoline (THQ) scaffolds.

Mechanistic Framework: The Inverse Electron-Demand Paradigm

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous antimalarial, antibacterial, and anticancer agents 1. The most powerful method for constructing this polycyclic system is the Povarov reaction , a formal [4+2] cycloaddition between an N -aryl imine and an electron-rich alkene.

Unlike classical Diels-Alder reactions, the Povarov reaction operates via an Inverse Electron-Demand Aza-Diels-Alder (IEDDA) paradigm. In this regime, the causality of reactivity is driven by lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (the imine) using a Lewis or Brønsted acid. This highly electrophilic species then rapidly interacts with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile (e.g., enol ethers, enamides, or cyclopentadiene) 2.

Recent Density Functional Theory (DFT) studies and intermediate trapping experiments have revealed that, rather than a concerted cycloaddition, the cationic Povarov reaction predominantly proceeds via a stepwise domino mechanism 3. The dienophile performs a nucleophilic attack on the activated iminium ion (a vinylogous Mannich-type reaction), followed by an intramolecular Friedel-Crafts alkylation to close the ring.

PovarovMechanism A Aniline + Aldehyde C Iminium Ion (Electron-Deficient Diene) A->C Condensation (-H2O) B Acid Catalyst (Lewis/Brønsted) B->C Activation E Mannich-type Adduct (Stepwise Pathway) C->E Nucleophilic Attack (LUMO-HOMO interaction) D Electron-Rich Alkene (Dienophile) D->E F Intramolecular Friedel-Crafts Alkylation E->F Ring Closure G Tetrahydroquinoline (THQ) Product F->G Rearomatization

Mechanistic pathway of the acid-catalyzed Povarov reaction via stepwise Mannich/Friedel-Crafts.

Catalyst Selection & Quantitative Benchmarks

The choice of catalyst dictates the reaction's efficiency, moisture tolerance, and stereochemical outcome. In a multicomponent (one-pot) setup, the condensation of aniline and aldehyde generates one equivalent of water. Therefore, highly oxophilic Lewis acids (like TiCl4​ or AlCl3​ ) rapidly hydrolyze and deactivate. Water-tolerant Lewis acids, such as Sc(OTf)3​ and InCl3​ , or robust organocatalysts like Chiral Phosphoric Acids (CPAs), are required to maintain catalytic turnover 4.

Table 1: Quantitative Comparison of Povarov Catalyst Systems

Catalyst SystemReaction ModalityTypical DienophileYield (%)StereoselectivityRef
Sc(OTf)3​ (10 mol%)MulticomponentCyclopentadiene85–99%High endo selectivity4
InCl3​ (20 mol%)Cationic Stepwise N -Vinylpyrrolidone75–92%trans-diastereoselective3
Chiral Phosphoric Acid (10 mol%)AsymmetricEnecarbamates80–95%>95:5 dr, up to 99% ee5
BF3​⋅OEt2​ (20 mol%)MulticomponentIsoeugenol49–77%trans-diastereoselective1

Self-Validating Experimental Protocols

Protocol A: Sc(OTf)3​ -Catalyzed Multicomponent Synthesis of Racemic THQs

This protocol leverages the water-tolerance of Scandium(III) triflate to enable a true one-pot, three-component reaction without the need for dehydrating agents.

Materials: Aniline (1.0 mmol), Benzaldehyde (1.0 mmol), Cyclopentadiene (1.5 mmol), Sc(OTf)3​ (0.1 mmol), anhydrous CH3​CN (5.0 mL).

Step-by-Step Methodology:

  • Imine Pre-assembly: In a flame-dried 25 mL round-bottom flask, dissolve aniline and benzaldehyde in CH3​CN . Stir at room temperature for 15 minutes.

    • Causality: Allowing preliminary condensation prevents the Lewis acid from prematurely coordinating with the free aldehyde, which could trigger unwanted aldol side-reactions.

  • Catalyst Addition: Add Sc(OTf)3​ (10 mol%) in one portion. The solution will typically darken, indicating iminium ion formation.

  • In-Process Validation (TLC): Spot the mixture on a silica TLC plate (8:2 Hexanes:EtOAc). The disappearance of the aldehyde spot (UV active, Rf​≈0.6 ) and the appearance of a new imine spot ( Rf​≈0.4 ) validates readiness for the next step.

  • Dienophile Introduction: Add cyclopentadiene dropwise over 5 minutes.

    • Causality: Dropwise addition keeps the steady-state concentration of the highly reactive dienophile low, suppressing its tendency to homopolymerize under Lewis acidic conditions.

  • Reaction & Quench: Stir for 2–4 hours at room temperature. Quench by adding 5 mL of saturated aqueous NaHCO3​ .

  • Workup: Extract with EtOAc ( 3×10 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Asymmetric Synthesis using a Chiral Phosphoric Acid (CPA)

To achieve high enantiomeric excess (ee), the reaction must proceed through a highly ordered transition state. CPAs act as bifunctional catalysts: the acidic proton lowers the imine's LUMO, while the phosphoryl oxygen hydrogen-bonds with the dienophile (e.g., the N-H of an enecarbamate), effectively blocking one prochiral face 5.

Materials: Aniline (1.0 mmol), Aldehyde (1.0 mmol), Enecarbamate (1.2 mmol), (R)-TRIP CPA catalyst (0.05 mmol), 4Å Molecular Sieves (200 mg), anhydrous 1,2-Dichloroethane (1,2-DCE, 5.0 mL).

Step-by-Step Methodology:

  • Dehydrative Condensation: In a Schlenk tube, combine aniline, aldehyde, and activated 4Å molecular sieves in 1,2-DCE. Stir for 1 hour at room temperature.

    • Causality: Unlike Protocol A, CPAs are sensitive to water, which can competitively hydrogen-bond to the catalyst's active site and erode enantioselectivity. Molecular sieves drive imine formation to absolute completion.

  • Thermal Regulation: Cool the reaction vessel to -20 °C using a cryocooler or dry ice/ethylene glycol bath.

    • Causality: Lowering the temperature amplifies the ΔΔG‡ (difference in activation energy) between the diastereomeric transition states, maximizing the enantiomeric excess (ee) of the final product.

  • Catalyst & Dienophile Addition: Add the (R)-TRIP catalyst (5 mol%), followed by the slow addition of the enecarbamate.

  • Reaction: Stir at -20 °C for 24–48 hours.

  • Workup: Filter the cold mixture through a short pad of silica gel to remove the sieves and trap the catalyst. Concentrate the filtrate and purify by column chromatography.

Analytical Validation & Stereochemical Assignment

A robust protocol must be self-validating post-synthesis. The relative stereochemistry (diastereomeric ratio, dr) of the THQ core can be definitively assigned using 1H NMR spectroscopy without the immediate need for X-ray crystallography.

Stereochemical Validation via Karplus Equation: Acquire a 1H NMR spectrum in CDCl3​ . Focus on the signals for the C2, C3, and C4 protons of the newly formed tetrahydroquinoline ring.

  • If the reaction yielded the trans-diaxial isomer (typical for stepwise Povarov reactions using acyclic dienophiles), the coupling constant ( J ) between the H2 and H3 protons will be large ( J2,3​≈9−12 Hz ).

  • If the coupling constant is small ( J2,3​≈2−5 Hz ), it indicates a cis-equatorial/axial relationship.

  • Enantiomeric Validation: Determine the ee using Chiral Supercritical Fluid Chromatography (SFC) or Chiral HPLC (e.g., Chiralpak IB column, CO2​ /MeOH mobile phase) by comparing the retention times against a racemic standard synthesized via Protocol A.

References

  • The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. Current Organic Synthesis (2016). 1

  • Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ) Derivatives. Thieme Connect (2024).2

  • Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. PMC / National Institutes of Health (2014). 5

  • Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines. Royal Society of Chemistry (2025). 3

  • Sc(OTf)3-Mediated [4 + 2] Annulations of N-Carbonyl Aryldiazenes with Cyclopentadiene to Construct Cinnoline Derivatives: Azo-Povarov Reaction. ACS Publications (2022). 4

Sources

Application

Application Note: Palladium-Catalyzed Aerobic Oxidative Cyclization for the Synthesis of Quinoline Derivatives

Introduction & Strategic Overview Quinolines are privileged heterocyclic scaffolds in medicinal chemistry, serving as the core pharmacophore in numerous FDA-approved drugs (e.g., the anticancer agent Camptothecin and the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

Quinolines are privileged heterocyclic scaffolds in medicinal chemistry, serving as the core pharmacophore in numerous FDA-approved drugs (e.g., the anticancer agent Camptothecin and the kinase inhibitor Linsitinib) and agrochemicals[1]. Classical synthetic routes, such as the Skraup, Friedländer, and Doebner–von Miller reactions, traditionally require harsh acidic or basic conditions, which severely limits functional group tolerance and late-stage functionalization[1].

To overcome these limitations, transition-metal catalysis—specifically palladium-catalyzed oxidative cyclization—has emerged as a highly efficient, atom-economical alternative[2]. This application note details a robust, ligand-free, and additive-free protocol for the direct synthesis of 2-arylquinolines from simple anilines and allyl alcohols, utilizing molecular oxygen as the sole terminal oxidant[2].

Mechanistic Rationale: The Causality of Catalysis

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The transformation is a cascade process driven by a Pd(II)/Pd(0) redox cycle[1][2]. Rather than relying on stoichiometric metal oxidants, this system is self-sustaining under an aerobic atmosphere.

  • Oxidation : The reaction initiates with the Pd(II)-catalyzed aerobic oxidation of the allyl alcohol (e.g., cinnamyl alcohol) to an α,β-unsaturated aldehyde (cinnamaldehyde)[1].

  • Condensation : The newly formed aldehyde undergoes spontaneous condensation with the aniline derivative, extruding water to form an electrophilic imine intermediate[1].

  • Cyclization & Aromatization : Palladium facilitates an intramolecular nucleophilic attack (cyclization) to form a 1,2-dihydroquinoline intermediate. Subsequent Pd-catalyzed dehydro-aromatization yields the final quinoline core[1].

  • Catalyst Regeneration : The resulting Pd(0) species is reoxidized to the active Pd(II) catalyst by molecular oxygen, making the process highly sustainable[2].

Mechanism Pd2 Pd(II) Catalyst Aldehyde α,β-Unsaturated Aldehyde (Intermediate A) Pd2->Aldehyde Catalyzes Allyl Allyl Alcohol Allyl->Aldehyde Aerobic Oxidation Imine Imine (Intermediate B) Aldehyde->Imine - H2O Aniline Aniline Aniline->Imine Condensation Cyclized 1,2-Dihydroquinoline (Intermediate C) Imine->Cyclized Intramolecular Cyclization Product Quinoline Derivative Cyclized->Product Dehydro-aromatization Pd0 Pd(0) Species Cyclized->Pd0 Reductive Elimination Pd0->Pd2 Reoxidation O2 O2 (1 atm) O2->Pd2 Terminal Oxidant

Figure 1: Pd(II)/Pd(0) catalytic cycle for aerobic oxidative cyclization to quinolines.

Reaction Optimization & Quantitative Data

The choice of solvent and temperature is not arbitrary; it is dictated by the thermodynamic requirements of the dehydro-aromatization step and the solubility of the Pd intermediates. Table 1 summarizes the optimization parameters that led to the standardized protocol.

Table 1: Optimization of Reaction Conditions for 2-Phenylquinoline Synthesis

EntryCatalyst (10 mol%)SolventTemp (°C)AtmosphereYield (%)
1Pd(OAc)₂Toluene130O₂ (1 atm)35
2Pd(OAc)₂DMF130O₂ (1 atm)58
3Pd(OAc)₂ DMSO 130 O₂ (1 atm) 88
4Pd(OAc)₂DMSO100O₂ (1 atm)42
5PdCl₂DMSO130O₂ (1 atm)61
6NoneDMSO130O₂ (1 atm)0

Data Interpretation: DMSO is strictly required as it acts as a stabilizing ligand for the palladium intermediates, preventing catalyst aggregation (blacking out) at high temperatures. A temperature of 130 °C is the thermodynamic threshold required to drive the final aromatization step; lower temperatures stall the reaction at the dihydroquinoline intermediate.

Experimental Protocol: Synthesis of 2-Phenylquinoline

This self-validating protocol ensures reproducible yields by tightly controlling atmospheric and thermal parameters.

Materials & Reagents
  • Aniline (1.0 mmol, 1.0 equiv.)

  • Cinnamyl alcohol (1.5 mmol, 1.5 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.1 mmol, 10 mol%)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)

  • Oxygen gas (balloon)

Step-by-Step Methodology
  • Reaction Setup : To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (22.4 mg, 10 mol%).

  • Reagent Addition : Add aniline (93 mg, 1.0 mmol), cinnamyl alcohol (201 mg, 1.5 mmol), and anhydrous DMSO (2.0 mL) to the tube.

  • Atmospheric Exchange : Seal the tube with a rubber septum. Evacuate the vessel under a vacuum and backfill with pure O₂ gas using a balloon. Repeat this purge cycle three times to ensure complete removal of atmospheric nitrogen. Leave the O₂ balloon attached to maintain 1 atm of pressure.

  • Thermal Activation : Place the Schlenk tube in a pre-heated oil bath at 130 °C. Stir vigorously (800 rpm) for 12 hours. Observation: The solution will transition from a pale yellow to a deep amber/brown color as the catalytic cycle progresses.

  • Quenching & Workup : Remove the tube from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (15 mL) and wash with distilled water (3 × 10 mL) to remove the DMSO. Wash the organic layer with brine (10 mL).

  • Drying & Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, 10:1 v/v) to afford pure 2-phenylquinoline.

Workflow Step1 1. Reaction Setup Mix Aniline, Allyl Alcohol, Pd(OAc)2 in DMSO Step2 2. Purging Evacuate & Backfill with O2 (1 atm) Step1->Step2 Step3 3. Heating Stir at 130 °C for 12 hours Step2->Step3 Step4 4. Workup Cool to RT, Extract with EtOAc/Brine Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography Step4->Step5 Step6 6. Characterization Confirm Pure Quinoline (NMR, HRMS) Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis of 2-phenylquinoline.

Troubleshooting & Self-Validating Checks

To maintain scientific integrity and ensure the protocol functions as a self-validating system, monitor the following critical control points:

  • Issue: Low Yield / Starting Material Recovery.

    • Causality: Insufficient oxidation of the allyl alcohol.

    • Validation Check: Ensure the O₂ balloon remains inflated throughout the 12-hour period. If the balloon deflates, the Pd(0) cannot reoxidize to Pd(II), halting the catalytic cycle and leaving unreacted starting materials.

  • Issue: Accumulation of Imine Intermediate (visible on TLC).

    • Causality: The thermal energy is insufficient to overcome the activation barrier for the dehydro-aromatization step.

    • Validation Check: Verify the internal temperature of the oil bath is precisely 130 °C. Calibrate the thermocouple if necessary, as temperatures below 110 °C will stall the reaction at the dihydroquinoline/imine stage.

  • Issue: Palladium Black Precipitation.

    • Causality: Catalyst degradation due to wet solvent or lack of stabilizing interactions.

    • Validation Check: Ensure the DMSO is strictly anhydrous. Water competes with the substrates for Pd coordination, leading to irreversible aggregation of the catalyst into inactive Pd(0) nanoparticles.

References

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights . MDPI, 2026.[Link]

  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines . SciSpace / RSC Advances, 2017.[Link]

Sources

Method

Application Note: 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery, escaping "flatland" by utilizing rigidified, sp3-rich scaffolds is a proven strategy to improve target selectivity and physicochemical properties. 7-Bromo-1,2,3,4-tetrahydroqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, escaping "flatland" by utilizing rigidified, sp3-rich scaffolds is a proven strategy to improve target selectivity and physicochemical properties. 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 1823899-09-7) represents a highly versatile, tri-orthogonal building block. Unlike its fully aromatic quinoline counterparts, the tetrahydroquinoline (THQ) core adopts a half-chair conformation, projecting substituents into distinct 3D vectors. This application note details the mechanistic rationale and validated protocols for the sequential functionalization of this scaffold, enabling the rapid generation of libraries for kinase inhibition, epigenetic modulation, and anti-infective development[1].

Structural Rationale & Scaffold Logic

The strategic value of this specific THQ derivative lies in its three orthogonal handles, which can be functionalized sequentially without cross-reactivity:

  • C8-Carboxylic Acid: Positioned adjacent to the N1-amine, this group is ideal for establishing critical hydrogen bond donor/acceptor networks (e.g., binding to the hinge region of kinases).

  • N1-Secondary Amine: Acts as a tunable vector for modulating basicity (pKa) and lipophilicity (LogP) via alkylation or reductive amination. Its nature as a secondary aniline reduces its nucleophilicity, allowing selective reactions elsewhere on the ring.

  • C7-Bromine: Serves as a robust handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing the pharmacophore to extend into deep hydrophobic specificity pockets[2].

ScaffoldLogic Core 7-Bromo-1,2,3,4-THQ-8-carboxylic acid Central Scaffold N1 N1 Secondary Amine Vector: Solvent Channel Core->N1 C7 C7 Bromine Vector: Hydrophobic Pocket Core->C7 C8 C8 Carboxylic Acid Vector: Hinge Region Core->C8 Action1 Alkylation / Acylation (Modulates LogP/pKa) N1->Action1 Action7 Suzuki / Buchwald Coupling (Extends Pharmacophore) C7->Action7 Action8 Amide Coupling (Establishes H-Bond Network) C8->Action8

Caption: Logical vectors for tri-orthogonal functionalization of the THQ scaffold.

Sequential Functionalization Strategy

To maximize yield and prevent unwanted side reactions, the order of operations is critical. The C8-carboxylic acid must be derivatized first. Because it is flanked by the C7-bromine and the N1-amine, it resides in a sterically hindered cleft. Once the amide is formed, the N1-amine can be functionalized. The C7-bromine is reserved for late-stage cross-coupling, ensuring that bulky aryl groups do not sterically block the N1 or C8 positions during earlier steps[3].

Workflow Step1 Step 1: Amide Coupling (HATU, DIPEA) Target: C8 Step2 Step 2: N-Functionalization (Reductive Amination) Target: N1 Step1->Step2 Validate1 LC-MS: Retains 79Br/81Br Doublet Step1->Validate1 Step3 Step 3: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Target: C7 Step2->Step3 Validate3 LC-MS: Isotope Doublet Collapses Step3->Validate3

Caption: Sequential experimental workflow with integrated self-validation checkpoints.

Experimental Protocols

Protocol 1: Sterically Hindered Amide Coupling (C8 Position)

Mechanistic Causality: The C8-carboxylic acid is severely sterically hindered by the adjacent C7-bromine and N1-amine. Standard carbodiimides (EDC/HOBt) often fail to achieve full conversion. We employ [1] because the resulting 7-aza-1-hydroxybenzotriazole (HOAt) active ester exhibits a neighboring group effect that drastically accelerates aminolysis. Furthermore, because the N1-nitrogen is a secondary aniline, its nucleophilicity is heavily attenuated, allowing selective coupling of exogenous primary amines without requiring N1-Boc protection.

Step-by-Step Methodology:

  • Activation: Dissolve 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL) under an inert N₂ atmosphere. Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Aminolysis: Add the desired primary amine (1.1 eq, 0.55 mmol) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Self-Validation (In-Process): Aliquot 5 µL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Validation logic: Look for the disappearance of the starting material (m/z 256.0[M+H]⁺). Crucially, the product mass must exhibit a distinct 1:1 isotopic doublet (M, M+2) characteristic of the intact C7-bromine atom.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling (C7 Position)

Mechanistic Causality: The C7-bromine is electronically deactivated by the electron-donating effect of the THQ ring and sterically shielded by the newly formed C8-carboxamide. Standard Pd(PPh₃)₄ catalysts suffer from slow oxidative addition and sluggish reductive elimination in this environment, often leading to protodehalogenation. Utilizing a bidentate ligand like dppf in Pd(dppf)Cl₂ forces a cis-coordination geometry on the palladium center, which geometrically accelerates the rate-limiting reductive elimination step[2],[3].

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk tube, combine the C8-amide-THQ intermediate (1.0 eq, 0.3 mmol), the desired arylboronic acid (1.5 eq, 0.45 mmol), K₂CO₃ (3.0 eq, 0.9 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%).

  • Degassing: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 3.0 mL). Seal the tube and purge with N₂ via three vacuum/backfill cycles. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours.

  • Self-Validation (In-Process): Analyze via LC-MS. Validation logic: Successful cross-coupling is definitively indicated by the collapse of the 1:1 bromine isotope doublet into a single monoisotopic peak, alongside the expected mass shift (+Mass of Aryl - 79 Da).

  • Purification: Filter the mixture through a short pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the final functionalized scaffold.

Quantitative Data: Cross-Coupling Optimization

To demonstrate the necessity of specialized catalytic systems for the C7 position, the following optimization data summarizes the yield of the Suzuki-Miyaura coupling using phenylboronic acid as the model coupling partner.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Isolated Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (10 mol%)Na₂CO₃Toluene/H₂O (3:1)10034%High levels of protodehalogenation due to slow reductive elimination.
2Pd(OAc)₂ / P(o-tol)₃K₃PO₄DMF10041%Steric clash between o-tolyl ligands and C8-amide stalls oxidative addition.
3 Pd(dppf)Cl₂ (5 mol%) K₂CO₃ Dioxane/H₂O (4:1) 90 88% Bidentate ligand forces cis-geometry, accelerating reductive elimination.
4SPhos Pd G2 (5 mol%)K₃PO₄Dioxane/H₂O (4:1)9092%Dialkylbiaryl ligand provides optimal electron density for deactivated bromides.

Table 1: Optimization of C7-Suzuki-Miyaura cross-coupling conditions on the THQ-8-carboxamide scaffold.

References

  • Kohno Y., Awano K., Miyashita M., Fujimori S., Kuriyama K., Sakoe Y., Kudoh S., Saito K., Kojima E. "Synthesis and antirheumatic activity of novel tetrahydroquinoline-8-carboxylic acid derivatives." Bioorganic & Medicinal Chemistry Letters, 1997, 7(12), 1515-1518. URL:[Link]

  • Hirner, J. J., Shi, Y.-L., Blum, S. A. "Organogold Reactivity with Palladium, Nickel, and Rhodium: Transmetalation, Cross-Coupling, and Dual Catalysis." Accounts of Chemical Research, 2011, 44(8), 603-613. URL:[Link]

  • Ayogu, J. I., Onoabedje, E. A. "Prospects and Applications of Palladium Nanoparticles in the Cross-Coupling of (Hetero)Aryl Halides and Related Analogues." ChemistryOpen, 2021, 10(4), 430–450. URL:[Link]

Sources

Application

Application Note: Derivatization of the Carboxylic Acid Group on the Tetrahydroquinoline Scaffold for Lead Optimization

Executive Summary The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of1[1] and2[2]. Specifically, THQ-2-carboxylic acid serves as a 3[3].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of1[1] and2[2]. Specifically, THQ-2-carboxylic acid serves as a 3[3]. Derivatization of the carboxylic acid moiety—primarily via amidation or esterification—is a critical step in library synthesis and lead optimization. This guide details the mechanistic rationale, quantitative optimization, and self-validating protocols required to successfully functionalize the THQ-carboxylic acid group while preserving stereochemical and structural integrity.

Mechanistic Rationale & Strategic Considerations

The Imperative of N-Protection

A common pitfall in THQ derivatization is attempting carboxyl activation while the secondary ring nitrogen remains unprotected. Because the C2-carboxylic acid and the secondary amine are in close proximity, activation of the carboxylate often triggers rapid intermolecular self-condensation, leading to the formation of 4[4]. Therefore, robust N-protection (e.g., N-Boc or N-Cbz) is a mandatory prerequisite. It is crucial to note that the THQ nitrogen is an aniline derivative; its conjugation with the aromatic ring reduces its nucleophilicity compared to standard aliphatic amines, often necessitating stronger bases (like LiHMDS) for efficient protection.

Selection of Carboxyl Activation Strategy

The choice of coupling reagent dictates the success of the derivatization, especially when targeting sterically hindered nucleophiles or preserving the chiral center at C2:

  • Amidation of Hindered Amines: HATU is the premier choice. It generates a highly reactive HOAt (7-aza-1-hydroxybenzotriazole) ester. The pyridine nitrogen of HOAt provides a neighboring group effect, coordinating the incoming amine and accelerating the reaction.

  • Standard Amidation: EDC/HOBt is preferred for primary aliphatic amines. The water-soluble urea byproduct of EDC allows for a self-validating, extraction-based purification without the need for chromatography.

  • Esterification: Steglich conditions (EDC/DMAP) are optimal. DMAP acts as a nucleophilic acyl transfer catalyst, bypassing the sluggish direct attack of alcohols on the O-acylisourea intermediate.

Derivatization Workflow

Workflow A THQ-Carboxylic Acid (Starting Material) B N-Protection (e.g., Boc2O, LHMDS) A->B Prevents DKP formation C Carboxyl Activation (HATU or EDC/HOBt) B->C Base / Solvent D1 Amidation (Amines, DIPEA) C->D1 D2 Esterification (Alcohols, DMAP) C->D2 E1 N-Protected THQ Amide D1->E1 E2 N-Protected THQ Ester D2->E2 F Deprotection (TFA or HCl) E1->F E2->F G Final THQ Derivative (Target Compound) F->G Isolation & Purification

Figure 1: Standard workflow for the derivatization of THQ-carboxylic acids.

Quantitative Comparison of Coupling Strategies

To assist in experimental design, the following table summarizes the performance metrics of various coupling systems applied to the THQ-carboxylic acid scaffold.

Coupling SystemOptimal NucleophileTypical YieldsEpimerization Risk (C2)Mechanistic Rationale & Byproduct Removal
HATU / DIPEA Anilines, hindered amines75–95%ModerateForms highly reactive HOAt ester. Byproducts removed via mild aqueous base wash.
EDC / HOBt Primary aliphatic amines70–90%LowHOBt suppresses oxazolone formation. Urea byproduct is water-soluble, enabling easy extraction.
CDI Unhindered amines60–85%LowDriven by CO₂ evolution. Slower kinetics but highly cost-effective for scale-up.
EDC / DMAP Alcohols (Esterification)70–95%ModerateDMAP acts as an acyl transfer catalyst. Acidic wash removes DMAP and urea.

Validated Experimental Protocols

Protocol A: N-Boc Protection of THQ-2-Carboxylic Acid

Causality: Due to the reduced nucleophilicity of the THQ nitrogen, standard aqueous NaOH/Boc₂O conditions often stall. Utilizing a strong base like LiHMDS at low temperatures ensures quantitative deprotonation, driving the protection to completion and preventing unreacted starting material from causing DKP self-condensation in subsequent steps.

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve 1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous THF (20 mL).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add LiHMDS (1.0 M in THF, 2.1 eq, 10.5 mmol) over 15 minutes. Stir for 30 minutes at -78 °C.

  • Protection: Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq, 6.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NH₄Cl (15 mL). The disappearance of the highly basic LiHMDS ensures the reaction is safely halted. Adjust the aqueous layer to pH 3-4 using 1M citric acid (avoids cleaving the newly formed Boc group, which can happen with strong mineral acids like HCl). Extract with EtOAc (3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the N-Boc-THQ-2-carboxylic acid.

Protocol B: HATU-Mediated Amidation (Targeting Anilines/Hindered Amines)

Causality: DIPEA is chosen over Triethylamine (TEA) due to its increased steric bulk, preventing it from acting as a competing nucleophile. The sequential addition—allowing HATU and the carboxylic acid to pre-incubate—ensures complete conversion to the HOAt active ester before the less reactive amine is introduced.

  • Activation: Dissolve N-Boc-THQ-2-carboxylic acid (1.0 eq, 2.0 mmol) in anhydrous DMF (10 mL). Add DIPEA (3.0 eq, 6.0 mmol) followed by HATU (1.2 eq, 2.4 mmol).

  • Pre-incubation: Stir the mixture at room temperature for 15–20 minutes. (Validation checkpoint: A small aliquot quenched in methanol should show complete conversion to the methyl ester via TLC/LCMS, confirming the active ester has formed).

  • Coupling: Add the target amine (e.g., substituted aniline) (1.2 eq, 2.4 mmol) in one portion. Stir at room temperature for 4–12 hours until LCMS indicates complete consumption of the active ester.

  • Workup: Dilute the reaction with EtOAc (30 mL). Wash sequentially with 1M HCl (2 x 15 mL) to remove unreacted aliphatic amines and DIPEA, then with saturated aqueous NaHCO₃ (2 x 15 mL) to remove unreacted carboxylic acid and HOAt byproducts.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol C: Steglich Esterification (Targeting Alcohols)

Causality: EDC is added at 0 °C to suppress the thermal rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea. DMAP is essential to intercept the O-acylisourea, forming a highly reactive N-acylpyridinium intermediate that readily reacts with the target alcohol.

  • Preparation: Dissolve N-Boc-THQ-2-carboxylic acid (1.0 eq, 2.0 mmol) and the target alcohol (1.5 eq, 3.0 mmol) in anhydrous DCM (15 mL).

  • Catalysis: Add DMAP (0.1 eq, 0.2 mmol). Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling: Add EDC·HCl (1.2 eq, 2.4 mmol) portion-wise over 10 minutes.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).

  • Workup: Dilute with additional DCM (20 mL). Wash with water (15 mL), 1M HCl (15 mL) to remove DMAP and the water-soluble urea byproduct of EDC, and saturated aqueous NaHCO₃ (15 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Source: nih.
  • Source: mdpi.
  • Source: uwi.
  • Title: Design, Synthesis, and Characterization of I-BET567, a Pan-Bromodomain and Extra Terminal (BET)

Sources

Method

Application Note: A Robust, Validated RP-HPLC Method for the Analysis of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Abstract This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, a key intermediate in pharmaceutical synthesis. The described method is tailored for researchers, scientists, and drug development professionals, providing a comprehensive guide from method development principles to a step-by-step, validated protocol. The causality behind experimental choices is elucidated to empower users with a deeper understanding of the chromatographic process. This protocol is designed to be a self-validating system, ensuring trustworthiness and reproducibility of results.

Introduction

7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a common scaffold in the development of various therapeutic agents. Accurate and precise analytical methods are paramount for monitoring reaction kinetics, assessing purity, and ensuring the quality of this critical intermediate. This document provides a detailed analytical procedure for its quantification by RP-HPLC, a widely used technique in the pharmaceutical industry for its high resolution, sensitivity, and accuracy.

The development of a robust HPLC method requires a systematic approach, considering the physicochemical properties of the analyte. 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a moderately polar molecule containing both a carboxylic acid group and a secondary amine within its tetrahydroquinoline core, along with a bromine substituent. The selection of the stationary phase, mobile phase composition, and detector wavelength are all critical parameters that have been optimized for this specific analyte.

Method Development and Optimization: A Rationale

The development of this HPLC method was guided by the fundamental principles of chromatography and a thorough understanding of the analyte's chemical properties. The goal was to achieve a symmetrical peak shape, adequate retention, and high sensitivity.

Column Selection: The Heart of the Separation

A C18 column was selected as the stationary phase due to its hydrophobicity, which is well-suited for retaining the nonpolar tetrahydroquinoline ring structure of the analyte. The choice of a modern, high-purity silica-based C18 column minimizes secondary interactions with the basic nitrogen atom, thereby reducing peak tailing. The end-capping of the stationary phase is crucial in this regard.

Mobile Phase Composition: Driving the Elution

The mobile phase consists of a mixture of an acidic aqueous solution and an organic modifier.

  • Aqueous Phase: A low concentration of an acid, such as trifluoroacetic acid (TFA) or formic acid, is incorporated into the aqueous phase. This serves two primary purposes:

    • Suppressing Ionization: The acidic pH ensures that the carboxylic acid group of the analyte is protonated, rendering it less polar and increasing its retention on the C18 column.

    • Improving Peak Shape: The acidic modifier also helps to minimize peak tailing by interacting with any unreacted silanol groups on the stationary phase.

  • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the detection wavelength. The proportion of acetonitrile in the mobile phase is optimized to achieve a suitable retention time, balancing analysis speed with resolution.

Detection Wavelength: Maximizing Sensitivity

The UV-Vis spectrum of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid exhibits strong absorbance in the ultraviolet region. The detection wavelength was selected at the absorbance maximum (λmax) to ensure the highest possible sensitivity for the analyte.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid by HPLC.

HPLC Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Calibration Sample_Prep Sample Preparation Sample_Prep->Injection Analysis Mobile_Phase_Prep Mobile Phase Preparation Instrument_Setup Instrument Setup Mobile_Phase_Prep->Instrument_Setup Equilibration System Equilibration Instrument_Setup->Equilibration Equilibration->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: HPLC analysis workflow from preparation to reporting.

Detailed Analytical Protocol

This protocol is intended for a standard HPLC system equipped with a UV detector.

Materials and Reagents
  • 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA), (HPLC grade)

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1 L of HPLC grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1 L of HPLC grade acetonitrile. Mix thoroughly and degas.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution: Prepare the sample by dissolving it in the same diluent as the standard to a final concentration expected to be within the calibration range.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD for Peak Area ≤ 2.0%
%RSD for Retention Time ≤ 1.0%
Analysis Procedure
  • Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Perform the system suitability injections.

  • Inject the standard and sample solutions in a defined sequence.

  • After the analytical run, wash the column with a high percentage of organic modifier to remove any strongly retained compounds.

  • Store the column in a suitable solvent (e.g., 80:20 acetonitrile:water).

Method Validation Principles

To ensure the reliability of this analytical method, it should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation should encompass the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Relationship in Method Development

The following diagram illustrates the interconnectedness of key parameters during HPLC method development.

Method_Development_Logic Analyte Analyte Properties (Polarity, pKa) Column Column Selection (C18, C8, etc.) Analyte->Column MobilePhase Mobile Phase (Aqueous + Organic) Analyte->MobilePhase Detector Detector Settings (Wavelength) Analyte->Detector Performance Chromatographic Performance (Resolution, Peak Shape) Column->Performance pH pH Control (TFA, Formic Acid) MobilePhase->pH MobilePhase->Performance pH->Performance

Application

Application Note: Mass Spectrometry Fragmentation Patterns of Bromo-Tetrahydroquinolines

Introduction & Biological Context Bromo-tetrahydroquinolines (Br-THQs) represent a critical class of nitrogen-containing heterocycles in modern medicinal chemistry. They are frequently utilized as high-value synthetic in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

Bromo-tetrahydroquinolines (Br-THQs) represent a critical class of nitrogen-containing heterocycles in modern medicinal chemistry. They are frequently utilized as high-value synthetic intermediates and core pharmacophores in the development of Bromodomain and Extra-Terminal domain (BET) inhibitors[1] and Cholesteryl Ester Transfer Protein (CETP) inhibitors[2]. The bromine substituent serves a dual function: it acts as a highly reactive vector for palladium-catalyzed cross-coupling reactions (such as Suzuki couplings) to build molecular complexity[1], and it provides a highly diagnostic isotopic signature during analytical characterization.

For researchers conducting structural elucidation, metabolite identification, or pharmacokinetic profiling, understanding the gas-phase fragmentation patterns of Br-THQs is paramount. This application note details the fundamental tandem mass spectrometry (MS/MS) behaviors of these compounds and provides a self-validating experimental protocol for their robust characterization.

Fundamental Fragmentation Mechanisms

The collision-induced dissociation (CID) of Br-THQs is governed by the competing thermodynamic stabilities of the aromatic quinoline ring, the saturated piperidine moiety, and the relatively labile carbon-bromine (C-Br) bond.

  • The Bromine Isotopic Signature: Bromine naturally exists as two stable isotopes, 79Br and 81Br , in an approximately 1:1 ratio. In positive electrospray ionization (ESI+), the intact protonated molecule [M+H]+ will present as a distinct doublet separated by 2 Da (e.g., m/z 228 and 230 for a compound with a monoisotopic mass of 227 Da)[3]. This 1:1 doublet is the first definitive indicator of a mono-brominated species and serves as an internal tracking mechanism during MS/MS.

  • Dehalogenation Pathways: Upon fragmentation, the weakest bond typically cleaves first. For Br-THQs, this results in the characteristic loss of a bromine radical ( ∙Br , 79 or 81 Da), yielding a highly abundant [M−Br]+ radical cation (e.g., m/z 149)[3]. Alternatively, the loss of hydrogen bromide ( HBr , 80 or 82 Da) can occur to form an even-electron [M+H−HBr]+ product ion.

  • Tetrahydroquinoline Core Cleavages: Following dehalogenation, the saturated ring of the tetrahydroquinoline core undergoes predictable fragmentation. Historical and contemporary MS studies on tetrahydroquinolines reveal characteristic neutral losses from the saturated ring. These include a loss of 15 Da (expulsion of a methyl radical, often originating from C-3 and its associated hydrogens) and a loss of 28 Da (expulsion of ethylene, C2​H4​ , via a Retro-Diels-Alder-like ring opening)[4]. Isomers such as 5,6,7,8-tetrahydroquinolines often display a more pronounced M-28 peak compared to their 1,2,3,4-tetrahydroquinoline counterparts[4].

Experimental Protocol: LC-MS/MS Methodology

To generate a self-validating dataset for Br-THQ characterization, the following optimized LC-MS/MS protocol ensures high mass accuracy and reproducible fragmentation. The causality behind these specific parameters is to maintain the isotopic envelope through the quadrupole while utilizing a broad energy sweep to capture both low-energy dehalogenation and high-energy core cleavages.

Step 1: Sample Preparation

  • Solvent: Dissolve the Br-THQ analyte in LC-MS grade methanol or acetonitrile to a final concentration of 1-10 µg/mL.

  • Additive: Add 0.1% Formic Acid (FA). Rationale: FA acts as a proton source to promote efficient and uniform protonation ( [M+H]+ ) in the ESI source, stabilizing the primary ion flux.

Step 2: Chromatographic Separation

  • Column: C18 Reverse-Phase UHPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size)[1].

  • Mobile Phase: Gradient elution using Water + 0.1% FA (Mobile Phase A) and Acetonitrile + 0.1% FA (Mobile Phase B).

  • Flow Rate: 0.3 - 0.5 mL/min. Rationale: This flow rate matches the optimal desolvation kinetics of standard ESI probes, ensuring sharp peak shapes and minimizing ion suppression.

Step 3: ESI and Quadrupole Isolation

  • Ionization: Operate the mass spectrometer in Positive ESI mode with a capillary voltage of 3.0 - 3.5 kV.

  • Isolation Window: Program the quadrupole to an isolation window of 3.0 - 4.0 m/z . Rationale: A standard 1.0 m/z window will artificially isolate only one bromine isotope. A wider window ensures the entire 79Br / 81Br isotopic envelope is transmitted to the collision cell, allowing the 1:1 doublet to be tracked in any product ions that retain the bromine atom.

Step 4: Collision-Induced Dissociation (CID)

  • Collision Energy: Apply a Normalized Collision Energy (NCE) sweep of 20%, 30%, and 40%. Rationale: Lower energies (20%) will highlight the initial, thermodynamically favored dehalogenation, while higher energies (40%) will force the structural cleavage of the tetrahydroquinoline core[4].

Step 5: High-Resolution Detection

  • Analyzer: Use a Time-of-Flight (TOF) or Orbitrap analyzer to acquire product ion spectra with high mass accuracy (< 5 ppm).

LCMS_Workflow Prep Sample Prep (0.1% FA) LC UHPLC Separation Prep->LC ESI ESI(+) Ionization LC->ESI Quad Quadrupole Isolation ESI->Quad CID CID Fragmentation Quad->CID TOF High-Res Detection CID->TOF

LC-MS/MS workflow for the isolation and fragmentation of bromo-tetrahydroquinolines.

Quantitative Data Interpretation

The following table summarizes the diagnostic quantitative data for a model bromo-tetrahydroquinoline (e.g., 3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol, Base MW = 227 Da)[3]. Tracking these specific neutral losses allows for rapid structural verification.

Fragment Ion TypeExample m/z (Model Compound)Neutral Loss (Da)Structural Assignment / Mechanism
[M+H]⁺ 228.00 / 230.00N/AIntact protonated molecule (1:1 79 Br/ 81 Br doublet)
[M - Br]⁺ 149.0879 / 81Homolytic cleavage of C-Br bond (radical cation formation)
[M+H - HBr]⁺ 148.0780 / 82Heterolytic cleavage yielding an even-electron species
[M - Br - CH₃]⁺ 134.0615 (from 149)Cleavage of the saturated piperidine ring (loss of methyl radical)
[M - Br - C₂H₄]⁺ 121.0528 (from 149)Retro-Diels-Alder (RDA) ring opening of the saturated core

Mechanistic Pathway Diagram

The logical relationship between the parent ion and its subsequent product ions is visualized below. The pathway demonstrates how initial dehalogenation acts as a gateway to deeper structural cleavages within the saturated heterocyclic ring.

Fragmentation_Pathway Parent [M+H]+ m/z 228 / 230 (1:1) Dehalogenated [M+H - HBr]+ m/z 148 Parent->Dehalogenated - HBr (80/82 Da) RadicalLoss [M - Br]+ (Radical Cation) m/z 149 Parent->RadicalLoss - •Br (79/81 Da) RingCleavage1 [M - Br - CH3]+ m/z 134 RadicalLoss->RingCleavage1 - •CH3 (15 Da) RingCleavage2 [M - Br - C2H4]+ (RDA) m/z 121 RadicalLoss->RingCleavage2 - C2H4 (28 Da)

Primary CID fragmentation pathways of a model bromo-tetrahydroquinoline.

Conclusion

The mass spectrometric analysis of bromo-tetrahydroquinolines requires a deliberate approach to instrument parameters—specifically regarding quadrupole isolation widths and collision energy sweeps. By leveraging the diagnostic 1:1 isotopic doublet of bromine and tracking the subsequent M-15 and M-28 neutral losses from the tetrahydroquinoline core, researchers can establish a self-validating analytical framework. This methodology ensures high-confidence structural elucidation, supporting downstream drug discovery and development efforts.

References

  • Mass spectra of tetrahydroquinolines Canadian Journal of Chemistry (Canadian Science Publishing)[Link][4]

  • The Discovery of I-BET726 (GSK1324726A), a Potent Tetrahydroquinoline ApoA1 Up-Regulator and Selective BET Bromodomain Inhibitor Journal of Medicinal Chemistry (ACS Publications)[Link][1]

  • Design, Synthesis, and Biological Evaluation of (2R,αS)-3,4-Dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)-phenyl]-α-(trifluoromethyl)-1(2H)-quinolineethanol as Potent and Orally Active Cholesteryl Ester Transfer Protein Inhibitor Journal of Medicinal Chemistry (ACS Publications)[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who hit a wall when synthesizing halogenated tetrahydroquinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who hit a wall when synthesizing halogenated tetrahydroquinolines.

Synthesizing 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid presents a classic chemoselectivity challenge. The most logical retrosynthetic approach involves the reduction of a 7-bromoquinoline-8-carboxylic acid precursor[1]. However, the conditions required to reduce the heteroaromatic pyridine ring are often harsh enough to cause hydrodebromination (loss of the bromine atom) or protodecarboxylation.

This guide bypasses generic advice, detailing the thermodynamic and kinetic causality behind these side reactions, and provides a field-proven, self-validating methodology to maximize your yield.

Synthetic Strategy & Workflow

To prevent the loss of the carboxylic acid and the bromine atom, the optimal strategy avoids direct bromination of the tetrahydroquinoline core (which suffers from poor regioselectivity) and instead relies on the ionic reduction of an esterified quinoline precursor.

Workflow A 7-Bromoquinoline- 8-carboxylic acid B Esterification (MeOH, H2SO4) A->B C Chemoselective Reduction (NaBH4, TFA) B->C D Saponification (LiOH, THF/H2O) C->D E 7-Bromo-1,2,3,4-tetrahydroquinoline- 8-carboxylic acid D->E

Optimized synthetic workflow for 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

Troubleshooting FAQs

Q1: Why am I losing the 7-bromo group during the catalytic hydrogenation of the quinoline precursor? The Causality: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) with H₂ gas or ammonium formate is highly effective for non-halogenated systems like 1,2,3,4-tetrahydroquinoline-6-carboxylic acid[2]. However, Pd(0) readily undergoes oxidative addition into the weak aryl-bromide bond. Because the reduction of the pyridine ring requires prolonged exposure to the catalyst, hydrodebromination becomes a massive thermodynamic sink, leading to the des-bromo byproduct. The Solution: Abandon metal-catalyzed surface hydrogenation. Switch to an ionic reduction mechanism using Sodium Borohydride (NaBH₄) in Trifluoroacetic Acid (TFA).

Q2: How does the NaBH₄/TFA system prevent dehalogenation while still reducing the ring? The Causality: TFA serves a dual purpose: it acts as the solvent and strongly protonates the quinoline nitrogen. This protonation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heteroaromatic ring, making it highly susceptible to hydride attack from NaBH₄. Because this is a purely ionic mechanism, the aryl-bromide bond remains entirely inert to the hydride, completely eliminating the risk of hydrodebromination.

Q3: I tried reducing the free carboxylic acid directly, but my yields are terrible and extraction is difficult. Why? The Causality: 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a zwitterion at neutral pH (due to the basic secondary amine and acidic carboxyl group). This makes it highly water-soluble and nearly impossible to extract into organic solvents without massive yield losses. Furthermore, heating the free acid in strongly acidic media can induce protodecarboxylation. The Solution: Always perform the reduction on the methyl ester[3]. The ester is highly soluble in organic solvents, allowing for standard aqueous workups. Saponify the ester to the free acid only at the final step using mild, room-temperature conditions.

Troubleshooting Q1 Is the 7-Br group retained? Q2 Is the pyridine ring fully reduced? Q1->Q2 Yes Sol1 Avoid Pd/C. Use NaBH4/TFA. Q1->Sol1 No (Dehalogenation) Sol2 Increase NaBH4 eq. or reaction time. Q2->Sol2 No (Partial) Success Target Yield >90% Q2->Success Yes

Troubleshooting logic for chemoselective quinoline reduction.

Quantitative Data: Reduction Condition Screening

The table below summarizes the quantitative impact of different reducing systems on methyl 7-bromoquinoline-8-carboxylate. Notice the stark contrast in the des-bromo byproduct formation.

Reducing SystemSolventTemp (°C)Time (h)Conversion (%)Des-bromo Byproduct (%)Target Ester Yield (%)
H₂ (1 atm), 10% Pd/CMeOH2512>9985<5
Ammonium formate, Pd/CMeOH652.5>9992<2
H₂ (1 atm), PtO₂AcOH2512951572
NaBH₄ (5.0 eq) TFA 0 to 25 2 >99 <1 92

Optimized Experimental Protocol (Self-Validating)

This protocol assumes you have already converted 7-bromoquinoline-8-carboxylic acid to its methyl ester via standard Fischer esterification.

Step 1: Chemoselective Ionic Reduction
  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve methyl 7-bromoquinoline-8-carboxylate (10.0 mmol, 2.66 g) in anhydrous Trifluoroacetic Acid (TFA, 25 mL).

  • Temperature Control: Cool the stirring solution to 0 °C using an ice bath. Causality: NaBH₄ reacts vigorously with TFA to generate hydrogen gas and heat; strict temperature control prevents thermal runaway and side reactions.

  • Hydride Addition: Add Sodium Borohydride (NaBH₄, 50.0 mmol, 1.89 g) in small portions over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quench & Extraction: Carefully pour the mixture over crushed ice (50 g). Slowly neutralize to pH 8 using saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoint 1 (LC-MS): Analyze an aliquot of the crude mixture. You must observe a dominant peak at m/z 270 [M+H]⁺ (the brominated tetrahydroquinoline ester). If you observe a peak at m/z 192 [M+H]⁺ , hydrodebromination has occurred (likely due to metal contamination in your flask). If starting material remains (m/z 266 [M+H]⁺ ), hydride addition was too rapid, resulting in premature off-gassing of H₂.

Step 2: Mild Saponification
  • Preparation: Dissolve the crude methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate in a mixture of THF (15 mL) and H₂O (15 mL).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 30.0 mmol, 1.26 g). Stir at room temperature for 4 hours. Causality: Room temperature prevents the protodecarboxylation that occurs if heated.

  • Precipitation: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 4.0 using 1M HCl.

  • Isolation: The zwitterionic product will precipitate as a solid. Filter via vacuum, wash with cold water (10 mL), and dry under high vacuum.

Self-Validation Checkpoint 2 (Yield & Purity): The precipitation at pH 4.0 is highly selective for the zwitterion. Weigh the dried solid; a successful run will yield >2.2 g (>85% over two steps). ¹H NMR (DMSO-d6) should show the disappearance of the ester methoxy singlet (~3.8 ppm) and the presence of the saturated tetrahydroquinoline aliphatic protons (multiplets at ~1.8, 2.7, and 3.3 ppm).

References

  • Concise Preparation of Amino-5,6,7,8-tetrahydroquinolines and Amino-5,6,7,8-tetrahydroisoquinolines via Catalytic Hydrogenation of Acetamidoquinolines and Acetamidoisoquinolines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid Source: PrepChem URL:[Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 Source: Taylor & Francis URL:[Link]

Sources

Optimization

purification challenges of bromo-substituted heterocyclic compounds

Welcome to the Technical Support Center for the Purification of Bromo-substituted Heterocyclic Compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Purification of Bromo-substituted Heterocyclic Compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique and often complex challenges associated with purifying this critical class of molecules. Bromo-substituted heterocycles are pivotal intermediates in organic synthesis and medicinal chemistry, yet their purification is frequently hampered by issues of instability, isomer separation, and reactivity.

This resource moves beyond simple protocols to provide in-depth, cause-and-effect explanations for common purification problems. By understanding the underlying chemical principles, you can make informed decisions to optimize your separation strategies, improve yields, and ensure the integrity of your target compounds.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a direct question-and-answer format, providing both the "what to do" and the "why it works."

Question 1: My bromo-heterocyclic compound is decomposing or streaking badly on my silica gel column. What is happening and how can I fix it?

Answer:

This is one of the most common challenges, and it typically stems from the inherent properties of both the compound and the stationary phase.

Potential Causes:

  • Acidity of Silica Gel: Standard silica gel is acidic (pH ≈ 4-5) due to surface silanol groups (Si-OH). These acidic sites can catalyze the degradation of sensitive compounds, particularly heterocycles containing basic nitrogen atoms which can interact strongly or undergo acid-mediated decomposition.[1]

  • Compound Instability: The C-Br bond can be labile under certain conditions. Furthermore, many nitrogen-containing heterocycles are prone to oxidation or acid-catalyzed side reactions.[1] Prolonged contact with the stationary phase increases the likelihood of degradation.

  • Metal Contamination: Trace metal impurities in the silica gel can sometimes catalyze dehalogenation or decomposition, especially for aryl bromides used in cross-coupling reactions.

Troubleshooting & Optimization:

  • Neutralize the Stationary Phase: The most direct solution is to mitigate the acidity of the silica gel. This can be achieved by adding a small amount of a basic modifier, such as triethylamine (NEt₃) or pyridine, to the eluent (typically 0.1-1% v/v).[1] The base deactivates the acidic silanol groups, minimizing unwanted interactions.

  • Switch to an Alternative Stationary Phase: If neutralization is ineffective, a different adsorbent is warranted.[1]

    • Alumina (Neutral or Basic): An excellent alternative for acid-sensitive compounds. Basic alumina is particularly effective for purifying compounds with basic nitrogen groups.[1]

    • Florisil: A magnesium silicate-based adsorbent that is less acidic and can offer different selectivity compared to silica.[1]

    • Reverse-Phase Silica (C18): If your compound has sufficient non-polar character, reverse-phase chromatography using polar solvents (e.g., water/acetonitrile or water/methanol) can be a powerful alternative.[1][2]

  • Minimize Contact Time: The principle of flash chromatography is key. Use a shorter, wider column and a slightly more polar solvent system (or a gradient) to elute the compound more quickly, reducing the time it spends in contact with the stationary phase.[1]

  • Work Under an Inert Atmosphere: If your compound is sensitive to air (oxygen), performing the chromatography under a nitrogen or argon atmosphere can prevent oxidative degradation.[1]

Question 2: I'm struggling to separate my desired bromo-heterocycle from a debrominated version of the molecule. How can I improve this separation?

Answer:

Debromination is a frequent side reaction, occurring either during the synthesis or the workup.[3] The resulting impurity often has a very similar polarity to the desired product, making separation by standard chromatography difficult.

Potential Causes:

  • Reaction Conditions: Certain reducing agents, bases, or even trace palladium hydride species in cross-coupling reactions can cause dehalogenation.[3][4]

  • Workup/Purification Conditions: As discussed in Q1, an acidic silica gel or prolonged exposure can sometimes facilitate the loss of the bromine substituent.[1] Photolytic cleavage can also occur with light-sensitive compounds.

Troubleshooting & Optimization:

  • High-Resolution Chromatography: This is a scenario where high-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, often provides the necessary resolution that flash chromatography lacks. The subtle difference in lipophilicity between the bromo- and des-bromo compounds can be exploited.

  • Fine-Tune the Eluent System: For flash chromatography, systematically screen different solvent systems. Sometimes, switching from a standard ethyl acetate/hexane system to a dichloromethane/methanol or a toluene-based system can alter the selectivity and improve separation.

  • Acid-Base Extraction: If your heterocycle has a basic site (like a pyridine or quinoline nitrogen), an acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent (e.g., DCM) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic compounds will move to the aqueous layer as salts, leaving non-basic impurities behind.[1] You can then basify the aqueous layer and re-extract your purified product. This method is particularly useful for removing non-basic debrominated impurities.

  • Recrystallization: If the product is a solid, meticulous recrystallization can be highly effective. The key is finding a solvent system where the desired product and the impurity have different solubilities.[5]

Question 3: My crude product contains a mixture of mono-, di-, and sometimes tri-brominated heterocycles. How can I isolate the desired isomer?

Answer:

This is a common outcome when the bromination reaction is not perfectly controlled, leading to over-bromination.[1][3] These products often have very similar polarities, presenting a significant chromatographic challenge.

Potential Causes:

  • Poor Stoichiometric Control: Using an excess of the brominating agent (e.g., Br₂, NBS) is a primary cause.[3]

  • Reaction Rate: Adding the brominating agent too quickly can create localized high concentrations, promoting multiple substitutions.[3]

Troubleshooting & Optimization:

  • Optimize the Reaction: The best solution is often preventative.

    • Carefully control the stoichiometry, using no more than one equivalent of the brominating agent for mono-bromination.[3]

    • Add the brominating agent slowly and at a low temperature to maintain control.

    • Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.[3]

  • Chromatographic Separation:

    • Solvent System Optimization: This is critical. A shallow solvent gradient is often more effective than an isocratic (single solvent mixture) elution for resolving compounds with close Rf values.

    • Alternative Adsorbents: As mentioned in Q1, switching to alumina or using reverse-phase chromatography can provide the different selectivity needed to resolve these closely related compounds.

  • Recrystallization: This can be a powerful technique. Often, the different isomers will have distinct crystal packing energies and solubilities, allowing for the selective crystallization of one isomer from a carefully chosen solvent system.

Decision Tree for Common Purification Issues

The following diagram outlines a logical workflow for troubleshooting the most common purification challenges encountered with bromo-substituted heterocycles.

G start Problem Identified (e.g., Poor Purity, Low Yield) is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes run_column Perform Column Chromatography is_solid->run_column No / Oily recrystallization_ok Successful? try_recrystallization->recrystallization_ok product_pure Product is Pure recrystallization_ok->product_pure Yes recrystallization_ok->run_column No / Impure column_issue What is the issue on the column? run_column->column_issue decomposition Decomposition / Streaking column_issue->decomposition Decomposition poor_separation Poor Separation (Isomers, Impurities) column_issue->poor_separation Separation fix_decomposition 1. Deactivate Silica (e.g., +1% NEt3) 2. Switch to Alumina/Florisil 3. Use Reverse Phase (C18) decomposition->fix_decomposition fix_separation 1. Optimize Eluent (Gradient) 2. Try Reverse Phase HPLC 3. Consider Acid-Base Extraction poor_separation->fix_separation

Caption: A troubleshooting decision tree for common bromo-heterocycle purification issues.

Frequently Asked Questions (FAQs)

  • Q: What are the most common methods used to purify bromo-substituted heterocycles?

    • A: The most frequently employed methods are silica gel column chromatography, recrystallization, and acid-base extraction.[1] For very difficult separations, preparative HPLC is often used.

  • Q: How can I best assess the purity of my final compound?

    • A: A combination of techniques is recommended. ¹H and ¹³C NMR spectroscopy can provide detailed structural information and identify impurities.[2] GC-MS or LC-MS is excellent for detecting trace impurities and confirming the molecular weight.[2] HPLC with a diode array detector is a powerful tool for quantifying purity.

  • Q: My bromo-heterocycle seems to undergo a "halogen dance" where the bromine atom moves to a different position. Why does this happen?

    • A: A halogen dance is a base-catalyzed isomerization where a halogen atom migrates to an adjacent deprotonated position on an aromatic or heteroaromatic ring.[6] This is most common with very strong bases like lithium diisopropylamide (LDA) and can be a significant synthetic challenge. To avoid it, consider using milder bases or different synthetic strategies that do not involve strongly basic conditions.

  • Q: Why is my bromo-substituted pyridine derivative deactivating the catalyst in my Suzuki coupling reaction?

    • A: The nitrogen atom in the pyridine ring, especially at the 2-position, can act as a ligand and coordinate strongly to the palladium catalyst. This coordination can inhibit or completely shut down the catalytic cycle.[3] Using bulky, electron-rich phosphine ligands can sometimes mitigate this issue by favoring the desired cross-coupling pathway over catalyst inhibition.[5]

Data & Methodologies

Table 1: Comparison of Stationary Phases for Chromatography
Stationary PhasePrincipleBest For...Avoid When...Typical Mobile Phases
Silica Gel Normal Phase (Polar Stationary Phase)General purpose purification of moderately polar to nonpolar compounds.[1]Acid-sensitive compounds, very basic compounds (strong tailing).Hexane/Ethyl Acetate, Dichloromethane/Methanol
Neutral Alumina Normal PhaseAcid- and base-sensitive compounds.Strongly acidic compounds may bind irreversibly.Hexane/Ethyl Acetate, Toluene/Acetone
Basic Alumina Normal PhaseBasic compounds (e.g., amines, pyridines) to prevent tailing.[1]Acidic compounds (will be retained).Hexane/Ethyl Acetate, Dichloromethane/Ether
Reverse-Phase (C18) Reverse Phase (Nonpolar Stationary Phase)Nonpolar to moderately polar compounds, separation of close isomers.[1][2]Highly polar compounds (will elute with the solvent front).Water/Acetonitrile, Water/Methanol (often with TFA or formic acid modifier)
Table 2: Common Impurities and Recommended Removal Strategies
Impurity TypeLikely CauseRecommended Purification Method
Over-brominated Products Poor control of bromination reaction stoichiometry.[1][7]Careful flash chromatography with a shallow gradient; Recrystallization.
Debrominated Byproduct Reductive side reactions during synthesis or workup.[3][4]Preparative HPLC; Acid-base extraction if applicable; Recrystallization.
Unreacted Starting Material Incomplete reaction.[1]Flash chromatography; Acid-base extraction if polarities differ significantly.
Isomeric Products Non-regioselective reaction.[1]Preparative HPLC; Recrystallization; Chiral chromatography for enantiomers.
Tarry, Polymeric Materials Compound instability, harsh workup conditions.[1]Filter through a plug of silica/celite before column chromatography; Trituration.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol describes how to prepare a neutralized silica gel slurry to prevent the degradation of acid-sensitive compounds.

  • Preparation: In a fume hood, weigh the required amount of silica gel for your column into a beaker or flask.

  • Slurry Formation: Add the initial, least polar eluent (e.g., 99% hexane / 1% ethyl acetate) to the silica gel to form a slurry.

  • Deactivation: To this slurry, add triethylamine (NEt₃) to a final concentration of 1% (v/v) of the total solvent volume you will use. For example, if you plan to use a 500 mL solvent system, add 5 mL of triethylamine to the slurry.

  • Equilibration: Stir the slurry gently for 15-20 minutes to ensure the triethylamine has thoroughly coated the silica surface.

  • Column Packing: Pack the column with the deactivated slurry as you normally would.

  • Elution: Run the chromatography using an eluent that also contains 1% triethylamine to maintain the neutralized state of the column throughout the separation.

Protocol 2: Purification via Acid-Base Extraction

This method is ideal for separating a basic bromo-heterocycle from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture (approx. 1g) in a suitable organic solvent (e.g., 50 mL of dichloromethane or ethyl acetate) in a separatory funnel.

  • Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 50 mL of 1M HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: The basic bromo-heterocycle will be protonated and move into the aqueous layer. Drain the bottom organic layer (containing neutral/acidic impurities) and set it aside.

  • Back-Wash (Optional): To remove any trapped organic impurities from the aqueous layer, add a fresh portion of organic solvent (25 mL), shake, and discard the organic layer.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 5M NaOH or solid NaHCO₃) with stirring until the solution is basic (pH > 10, check with pH paper). The deprotonated product may precipitate or form an oil.

  • Re-extraction: Add a fresh portion of organic solvent (50 mL) to the basic aqueous layer. Shake vigorously to extract the purified, neutral bromo-heterocycle back into the organic phase. Repeat the extraction twice more with fresh solvent (2 x 25 mL).

  • Final Workup: Combine the organic extracts, wash with brine (saturated NaCl solution), dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Workflow for Purification Strategy Selection

This diagram illustrates a logical process for choosing the most appropriate purification technique based on the characteristics of the crude product.

G start Crude Bromo-Heterocycle analysis Analyze Crude by TLC/LC-MS start->analysis main_path What are the major impurities? analysis->main_path neutral_impurities Neutral/Non-polar Impurities (and product is basic) main_path->neutral_impurities Neutral polar_impurities Polar/Charged Impurities (Starting materials, salts) main_path->polar_impurities Polar isomers Isomers / Byproducts with Similar Polarity main_path->isomers Similar Polarity acid_base Perform Acid-Base Extraction neutral_impurities->acid_base column_first Perform Flash Chromatography polar_impurities->column_first hplc_or_recryst Attempt Recrystallization (if solid) or Preparative HPLC isomers->hplc_or_recryst check_purity Check Purity acid_base->check_purity column_first->check_purity hplc_or_recryst->check_purity final_column Final Polish with Column Chromatography check_purity->final_column Needs More Purification done Purified Product check_purity->done Sufficiently Pure final_column->done

Caption: A workflow for selecting an appropriate purification strategy.

References

  • BenchChem. (2025). Purification challenges for bromoquinoline compounds.
  • BenchChem. (2025).
  • BenchChem. (2025). troubleshooting common impurities in heptacosane, 14-bromo- samples.
  • Gao, Y. et al. (n.d.).
  • BenchChem. (2025). Technical Support Center: 1-Bromo-4-iodobenzene Cross-Coupling Reactions.
  • Quevrain, E. et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Mongin, F. et al. (n.d.). Recent Progress on the Halogen Dance Reaction on Heterocycles. ResearchGate. [Link]

  • Alonso, F. et al. (2012). C–Br Activation of Aryl Bromides at Ni0(NHC)2: Stoichiometric Reactions, Catalytic Application in Suzuki–Miyaura Cross-Coupling, and Catalyst Degradation. Organometallics. [Link]

Sources

Troubleshooting

Skraup Quinoline Synthesis Support Center: Eradicating Tar Formation

Welcome to the Technical Support Center for quinoline synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the classical Skraup synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinoline synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the classical Skraup synthesis. While this reaction is a cornerstone for constructing the quinoline core, it is notorious for its violent exotherms and the generation of intractable, black polymeric byproducts—commonly referred to as "tar."

This guide is designed to move beyond basic procedural steps. Here, we will dissect the mechanistic causality of tar formation and provide self-validating troubleshooting protocols to ensure reproducible, high-yield syntheses.

The Chemistry of Tar Formation: Understanding the Causality

To eliminate tar, we must first understand its origin. The Skraup synthesis relies on the in situ generation of acrolein via the acid-catalyzed dehydration of glycerol[1]. Acrolein is a highly reactive, volatile α,β-unsaturated aldehyde. In a perfectly controlled reaction, aniline undergoes a Michael addition with acrolein, followed by cyclization and oxidation to form quinoline[2].

However, the oxidation step (typically driven by nitrobenzene) is violently exothermic. If this heat is not managed, a runaway thermal feedback loop occurs. The excess heat accelerates glycerol dehydration, flooding the system with acrolein faster than the aniline can consume it. Under highly acidic and thermal conditions, this excess acrolein undergoes rapid, uncontrolled cationic polymerization, resulting in the high-molecular-weight black tar that ruins yields and complicates purification[1][3].

G Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration H2SO4 H2SO4 (Acid) H2SO4->Glycerol MichaelAdduct Michael Adduct Acrolein->MichaelAdduct + Aniline Polymerization Runaway Exotherm Acrolein->Polymerization Excess Heat Aniline Aniline Aniline->MichaelAdduct Quinoline Quinoline MichaelAdduct->Quinoline Cyclization & Oxidation Tar Polymeric Tar Polymerization->Tar

Caption: Skraup synthesis mechanism highlighting the acrolein polymerization pathway leading to tar.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction violently overheats, resulting in a black, tarry mess with low yield. How can I chemically moderate this runaway exotherm? A1: The most effective strategy is to employ a dual-moderator system using Ferrous Sulfate (FeSO₄) and Boric Acid[3][4].

  • Ferrous Sulfate: Acts as an oxygen carrier. It mediates the electron transfer between the nitrobenzene oxidant and the dihydroquinoline intermediate, smoothing out the oxidation kinetics and preventing sudden thermal spikes[3][5].

  • Boric Acid: Reacts with glycerol to form transient borate esters. This chemically bottlenecks the dehydration step, ensuring acrolein is released slowly and steadily into the reaction mixture, perfectly matching the rate of the subsequent Michael addition[4][6].

Q2: Are there alternatives to the traditional nitrobenzene oxidant that reduce tar? A2: Yes. Nitrobenzene is a harsh oxidant that can contribute to over-oxidation and tarring. Using water-soluble co-oxidants like m-nitrobenzenesulfonic acid makes the aqueous workup significantly easier and reduces organic-soluble tars[3]. Additionally, modern modifications sometimes utilize iodine or transition-metal catalysts to achieve aromatization under milder conditions[7][8].

Q3: I already have a tarry reaction mixture. How do I rescue my quinoline product? A3: Do not attempt direct vacuum distillation or simple solvent extraction on a crude tarry mixture; the product will remain trapped in the polymer matrix. You must use Alkaline Steam Distillation [1]. By basifying the mixture with NaOH, you convert the water-soluble quinolinium sulfate back into the free-base quinoline. Passing steam through the mixture co-distills the volatile quinoline, leaving the heavy, non-volatile polymeric tar behind in the distillation flask[1][3].

G Start Tar Formation Detected Check1 Violent Exotherm? Start->Check1 Mod1 Add FeSO4 (Oxygen Carrier) Check1->Mod1 Yes Mod2 Add Boric Acid (Acrolein Moderator) Check1->Mod2 Yes Check2 Purification Needed? Check1->Check2 No Mod1->Check2 Mod2->Check2 Purify Alkaline Steam Distillation Check2->Purify Yes Extract Acid-Base Extraction Purify->Extract Success Pure Quinoline Isolated Extract->Success

Caption: Troubleshooting workflow for mitigating tar formation and rescuing quinoline products.

Quantitative Data: Impact of Moderators on Synthesis Outcomes

The table below summarizes how different chemical interventions alter the reaction kinetics and physical outcomes of the Skraup synthesis based on established empirical data[1][4][5][6].

Reaction ConditionExotherm ProfileAcrolein Release RateTar Formation LevelTypical Yield
Unmoderated (Classic) Violent, runawayUncontrolledHigh (Thick, black)20 - 40%
FeSO₄ Moderator Controlled, extendedModerateLow to Moderate60 - 75%
FeSO₄ + Boric Acid Smooth, self-sustainingSlow (Ester bottleneck)Minimal75 - 85%
m-Nitrobenzenesulfonic Acid MildModerateLow (Water-soluble)65 - 80%

Self-Validating Experimental Protocol: Tar-Suppressed Skraup Synthesis

This optimized protocol integrates dual moderators (FeSO₄ and Boric Acid) to suppress tar formation. Every step is designed as a self-validating system to ensure mechanistic control[4][5].

Step 1: Reagent Preparation & Mixing

  • Action: In a large round-bottom flask, combine 1.0 molar equivalent of aniline, 4.5 equivalents of anhydrous glycerol, 0.5 equivalents of nitrobenzene, 0.25 equivalents of powdered crystalline FeSO₄, and 1.2 equivalents of boric acid[4]. Stir vigorously to create a homogeneous suspension.

  • Causality: Solid FeSO₄ must be uniformly dispersed to efficiently shuttle oxygen from the nitrobenzene oxidant[5]. Boric acid must pre-react with glycerol to form stable borate esters, which act as a slow-release reservoir for glycerol, preventing a sudden surge of acrolein[6].

Step 2: Controlled Acid Addition

  • Action: Place the flask in an ice bath. Slowly add concentrated H₂SO₄ dropwise via an addition funnel[4][5].

  • Causality: H₂SO₄ catalyzes the dehydration of glycerol. Rapid addition generates intense localized heat, prematurely converting glycerol to acrolein before the aniline is fully protonated and mixed, triggering immediate tar-forming polymerization[1][3].

Step 3: Initiation and Thermal Management

  • Action: Remove the ice bath and apply gentle heat over a free flame or heating mantle until the mixture begins to boil spontaneously, then immediately remove the heat source[3][5].

  • Validation Check: The reaction should maintain a self-sustaining reflux. If the reflux ring rapidly climbs the condenser or violent bumping occurs, the exotherm is unmanaged. The presence of FeSO₄ should keep this boiling steady but controlled[5].

Step 4: Maturation

  • Action: Once the spontaneous boiling subsides, reapply heat and reflux at 140°C for 8 hours[4].

  • Causality: Prolonged heating is required to drive the sterically hindered cyclization and final aromatization steps to completion after the initial exotherm has safely passed[1].

Step 5: Workup via Steam Distillation

  • Action: Cool the mixture to room temperature. Slowly neutralize with 50% NaOH solution until the pH is > 10. Perform steam distillation until the distillate is no longer milky[1][3]. Extract the aqueous distillate with ethyl acetate[4].

  • Causality: The reaction mixture will still contain minor amounts of unreacted polymeric material. Basification converts the water-soluble quinolinium sulfate into the volatile free-base quinoline. Steam distillation exploits this volatility, leaving the high-molecular-weight tar strictly in the distillation pot[1][3].

References

  • Navigating the Skraup Quinoline Synthesis: A Technical Support Guide Source: BenchChem URL
  • Identification of common byproducts in quinoline synthesis Source: BenchChem URL
  • Troubleshooting low yield in Skraup synthesis of quinoline precursors Source: BenchChem URL
  • Buy 6-Methoxy-7-nitroquinoline (EVT-13798840)
  • CN103804289A - Method for synthetizing 6-methoxyquinoline Source: Google Patents URL
  • Working with Hazardous Chemicals - Organic Syntheses Source: Organic Syntheses URL

Sources

Optimization

Advanced Technical Support Center: Chemoselective Synthesis of Bromotetrahydroquinolines

Welcome to the Advanced Troubleshooting Guide for preventing debromination during the reduction of halogenated quinolines. As a drug development professional or synthetic chemist, you are likely aware that the carbon-hal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for preventing debromination during the reduction of halogenated quinolines. As a drug development professional or synthetic chemist, you are likely aware that the carbon-halogen (C-Br) bond is highly susceptible to cleavage under standard hydrogenation conditions. This guide provides field-proven, causality-driven solutions to achieve chemoselective ring reduction while preserving critical bromine substituents.

Mechanistic FAQs: Understanding the Causality of Debromination

Q: Why does debromination outcompete ring reduction when using standard palladium or platinum catalysts? A: Traditional heterogeneous catalysts (e.g., Pd/C, PtO₂, Raney Ni) have a high thermodynamic affinity for carbon-halogen bonds. The mechanism involves the rapid oxidative addition of the C-Br bond to the electron-rich metal center. Because the activation energy for this oxidative addition is lower than the energy required to coordinate and hydrogenate the stable aromatic pyridine ring, the reaction preferentially proceeds via reductive elimination of HBr. This yields a debrominated quinoline, which is only subsequently reduced to an unhalogenated tetrahydroquinoline byproduct.

Q: How does catalyst selection alter this mechanistic pathway to preserve the C-Br bond? A: To prevent debromination, the catalyst must be fundamentally incapable of inserting into the C-Br bond, instead selectively activating the N-heterocycle or the reducing agent.

  • Supported Gold Catalysts (Au/TiO₂): Gold nanoparticles exhibit a significantly higher activation barrier for C-X oxidative addition compared to palladium. Instead, gold selectively activates H₂ and the quinoline ring via heterolytic cleavage, allowing for1[1].

  • Lewis Acid Catalysts (B(C₆F₅)₃): Tris(pentafluorophenyl)borane acts as a strong Lewis acid, coordinating to the basic quinoline nitrogen. This enables a metal-free 1,4-hydride addition from a hydrosilane, 2[2].

  • Iodine Catalysis: Molecular iodine (I₂) catalyzes the reduction using pinacolborane (HBpin) under highly mild conditions, offering 3[3].

Reaction Pathway Analysis

The following diagram illustrates the divergent mechanistic pathways based on your choice of catalytic system.

Pathway cluster_0 Undesired Pathway (Pd/C, PtO2) cluster_1 Chemoselective Pathway (Au/TiO2 or B(C6F5)3) BQ Bromoquinoline (Starting Material) OA Oxidative Addition at C-Br Bond BQ->OA High Pd/Pt Affinity for Halogens Coord Selective Activation of N-Heterocycle BQ->Coord Chemoselective Catalyst DeBr Debrominated Quinoline OA->DeBr Reductive Elimination (-HBr) THQ_DeBr Tetrahydroquinoline (Debrominated Byproduct) DeBr->THQ_DeBr Ring Hydrogenation BrTHQ Bromotetrahydroquinoline (Target Product) Coord->BrTHQ Hydride Transfer / Hydrogenation

Mechanistic divergence in bromoquinoline reduction based on catalyst selection.

Quantitative Catalyst Comparison

To optimize your specific workflow, compare the performance metrics of standard vs. chemoselective catalytic systems below:

Catalyst SystemReductantTypical TempC-Br ToleranceTarget YieldKey Advantage / Causality
Pd/C (Standard) H₂ (1-5 atm)25-50 °CPoor (Cleavage)< 5%High activity, but complete lack of chemoselectivity.
Au/TiO₂ (1 mol%) H₂ (2 MPa)60-80 °CExcellent> 95%Heterogeneous, reusable; TiO₂ support aids H₂ heterolytic cleavage[1].
B(C₆F₅)₃ (5 mol%) Et₂SiH₂85-100 °CExcellent67-91%Metal-free transfer hydrogenation; prevents over-reduction[2].
I₂ (20 mol%) HBpin25-50 °CExcellent> 80%Extremely mild conditions; utilizes inexpensive, abundant catalyst[3].

Troubleshooting Workflows & Decision Logic

If you are currently experiencing debromination, follow this logical decision tree to isolate and resolve the root cause.

DecisionTree Start Issue: Debromination Observed CheckCat Identify Current Catalyst System Start->CheckCat PdPt Pd/C, PtO2, Ni CheckCat->PdPt Transition Metals AuB Au/TiO2, B(C6F5)3 CheckCat->AuB Chemoselective Poison Action: Switch Catalyst or Use Transfer Hydrogenation PdPt->Poison CheckTemp Check Reaction Parameters AuB->CheckTemp Success Target Achieved: Intact C-Br Bond Poison->Success ReduceTemp Action: Lower Temp (<60°C) & Pressure CheckTemp->ReduceTemp Over-reduction CheckTemp->Success Optimal ReduceTemp->Success

Troubleshooting decision tree for mitigating debromination during synthesis.

Q: I am restricted to using Pd/C due to supply chain issues. Is there any way to minimize debromination? A: If switching to Au/TiO₂ or B(C₆F₅)₃ is impossible, you must "poison" the catalyst to reduce its activity toward the C-Br bond. Adding catalytic amounts of amines (e.g., ethylenediamine) or sulfur compounds can partially deactivate the Pd surface. Alternatively, switch from H₂ gas to a milder transfer hydrogenation system (e.g., ammonium formate or NaBH₃CN in acetic acid). However, note that yields of the intact bromotetrahydroquinoline will inherently remain lower than when using truly chemoselective catalysts.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum reproducibility and product integrity.

Protocol A: Gold-Catalyzed Chemoselective Hydrogenation (Heterogeneous)

Causality Note: The TiO₂ support plays a crucial role in dispersing Au nanoparticles and facilitating the necessary heterolytic cleavage of H₂ without activating the C-Br bond.

  • Preparation: To a high-pressure autoclave, add the bromoquinoline substrate (0.5 mmol), Au/TiO₂ catalyst (1 mol% Au), and anhydrous toluene (3 mL)[1].

  • Atmosphere Control: Seal the autoclave and purge the system with H₂ gas three times. Self-Validation: This removes atmospheric oxygen, which can competitively bind to the Au surface and inhibit the catalyst.

  • Pressurization: Pressurize the vessel to 2 MPa with H₂.

  • Reaction: Heat the mixture to 60 °C and stir vigorously. Monitor the reaction via GC-MS. The high pressure ensures sufficient dissolved H₂ to drive the reduction of the aromatic ring before any background side-reactions occur.

  • Workup: Upon completion (typically 12-24 h), cool the vessel, carefully vent the H₂, and filter the mixture through a Celite pad to recover the heterogeneous Au/TiO₂ catalyst. Concentrate the filtrate under reduced pressure to yield the intact bromotetrahydroquinoline[1].

Protocol B: Metal-Free Boron-Catalyzed Reduction (Homogeneous)

Causality Note: Diethylsilane (Et₂SiH₂) is chosen over stronger silanes because it provides the optimal balance of hydride donicity and steric bulk, preventing over-reduction to the decahydroquinoline.

  • Setup: In a glovebox or under a strict argon atmosphere, charge an oven-dried Schlenk tube with the bromoquinoline substrate (1.0 mmol) and B(C₆F₅)₃ (5 mol%).

  • Reagent Addition: Add anhydrous toluene (2 mL) followed by the dropwise addition of Et₂SiH₂ (2.5 equivalents). Self-Validation: Vigorous bubbling at this stage indicates moisture contamination; ensure strict anhydrous conditions to prevent silane degradation.

  • Heating: Seal the tube and heat to 85 °C for 12-24 hours. The Lewis acid activates the quinoline, facilitating the 1,4-hydride addition to form a 1,4-dihydroquinoline intermediate, followed by transfer hydrogenation[4].

  • Quenching: Cool to room temperature and carefully quench with saturated NaHCO₃ solution to neutralize the borane and unreacted silane.

  • Extraction: Extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography to isolate the pure bromotetrahydroquinoline[2].

References

  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts Source: Journal of the American Chemical Society (JACS) URL:1

  • Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes Source: Synlett / Organic Chemistry Portal URL:2

  • Iodine catalyzed reduction of quinolines under mild reaction conditions Source: Chemical Communications (RSC Publishing) URL:3

Sources

Troubleshooting

troubleshooting low conversion rates in quinoline cyclization reactions

Welcome to the Quinoline Cyclization Technical Support Center . As a Senior Application Scientist, I frequently observe researchers treating heterocyclic annulation as a "black box" process.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Quinoline Cyclization Technical Support Center . As a Senior Application Scientist, I frequently observe researchers treating heterocyclic annulation as a "black box" process. When a reaction yields 15% instead of the literature-reported 85%, the solution rarely lies in simply running the reaction longer. It requires diagnosing the specific thermodynamic or kinetic bottleneck of your chosen pathway.

This guide is structured to help you troubleshoot the three most common quinoline synthesis routes: the Skraup , Conrad-Limpach , and Friedländer reactions. We will explore the causality behind low conversion rates, analyze quantitative data, and provide self-validating protocols to ensure your next run is successful.

Diagnostic Triage Workflow

Before diving into specific methodologies, use the diagnostic tree below to isolate the root cause of your low conversion rate based on your synthetic route.

DiagnosticTree Root Low Quinoline Conversion Detected Route Identify Synthesis Route Root->Route Skraup Skraup Synthesis (Aniline + Glycerol) Route->Skraup Conrad Conrad-Limpach (Aniline + β-Ketoester) Route->Conrad Fried Friedländer (o-Aminoaryl + Ketone) Route->Fried SkraupIssue Issue: Exothermic Tarring Skraup->SkraupIssue ConradIssue Issue: Stalled Cyclization Conrad->ConradIssue FriedIssue Issue: Ketone Self-Condensation Fried->FriedIssue SkraupFix Action: Add FeSO4 Moderator Control Heating Ramp SkraupIssue->SkraupFix ConradFix Action: High-Boiling Solvent (e.g., Dowtherm A, >250°C) ConradIssue->ConradFix FriedFix Action: Switch to Acid Catalyst (Solvent-Free) FriedIssue->FriedFix

Diagnostic workflow for isolating and resolving low conversion causes in quinoline synthesis.

Module 1: Skraup Synthesis Troubleshooting

Mechanism Focus: Dehydration of glycerol to acrolein, followed by Michael addition, cyclization, and oxidation.

Q: My Skraup reaction is violently exothermic, and I am recovering mostly black tar with <20% yield. How do I prevent this? A: The "tar" is polymerized acrolein and degraded aniline. The Skraup reaction is notoriously exothermic because the sulfuric acid-mediated dehydration of glycerol releases massive amounts of heat. If uncontrolled, this heat accelerates the polymerization of the highly reactive acrolein intermediate before the aniline can undergo Michael addition[1][2]. Causality Fix: Introduce a moderator like Ferrous Sulfate ( FeSO4​ ). FeSO4​ acts as an oxygen carrier/electron transfer agent, smoothing the oxidation of the 1,2-dihydroquinoline intermediate by nitrobenzene. This prevents runaway thermal spikes, keeping the acrolein available for the desired pathway[1][2].

Quantitative Data: Impact of Moderators on Skraup Yield
Oxidizing AgentModeratorYield (%)Reaction Observation
NitrobenzeneNone< 20%Violent exotherm, heavy tarring, unsafe
Nitrobenzene FeSO4​ 80–85%Controlled reflux, clean product profile
Arsenic AcidNone50–60%Less violent, but highly toxic
IodineNone65–75%Moderate exotherm, requires pressure tubes
(Data synthesized from standard optimization studies[1][2])
Self-Validating Protocol: Moderated Skraup Synthesis
  • Reagent Loading: In a wide-bore reflux setup, sequentially add 80 g powdered FeSO4​ , 865 g glycerol, 218 g aniline, and 170 g nitrobenzene[2].

  • Acid Addition: Slowly add 400 mL concentrated H2​SO4​ dropwise with intense mechanical stirring.

    • Validation Checkpoint: The internal temperature should spontaneously rise to 65–70°C. If it exceeds 80°C during addition, pause and apply an ice bath.

  • Controlled Heating: Heat the flask gently with a moving flame or controlled oil bath.

    • Validation Checkpoint: Once bubbling begins (indicating the onset of dehydration), remove the heat source immediately . The reaction must sustain itself.

  • Completion: Once the vigorous bubbling subsides, reapply heat to maintain a brisk reflux at 140–150°C for 3 hours[1][2].

  • Workup: Cool, basify with NaOH to pH > 10, and isolate via steam distillation[1].

Module 2: Conrad-Limpach Cyclization Issues

Mechanism Focus: Condensation of aniline with a β -ketoester to form a Schiff base, followed by thermal electrocyclic ring closure.

Q: I successfully isolated the Schiff base intermediate, but the final cyclization to 4-hydroxyquinoline is stalling out below 30% yield. A: The electrocyclic ring closure of the enamine tautomer is the rate-determining step and is highly endergonic. It requires breaking the aromaticity of the aniline ring temporarily before rearomatization[3][4]. Running this reaction "neat" (without solvent) causes the intermediate to sublime or degrade before it can cyclize[3]. Causality Fix: You must use a high-boiling, inert solvent as a thermal reservoir to uniformly heat the system to ~250°C. Solvents like mineral oil, diphenyl ether (Dowtherm A), or 2,6-di-tert-butylphenol ensure the activation energy barrier is overcome without substrate degradation[3][4][5].

Quantitative Data: Solvent Boiling Point vs. Cyclization Yield
Solvent SystemBoiling Point (°C)Yield of 4-Hydroxyquinoline (%)
Neat (No Solvent)N/A< 30%
Toluene (Microwave)110 (Pressurized to 260°C)80–90%
2,6-di-tert-butylphenol25365%
Diphenyl Ether25985–95%
Mineral Oil> 300~ 95%
(Data synthesized from solvent screening studies[3][4][5][6])
Self-Validating Protocol: High-Temperature Conrad-Limpach
  • Schiff Base Formation: Reflux aniline and β -ketoester in benzene with a catalytic amount of acetic acid using a Dean-Stark trap to remove water[6].

  • Solvent Preparation: In a separate flask, heat 5 volumes of mineral oil or diphenyl ether to 250°C[3][4].

  • Thermal Annulation: Add the purified Schiff base dropwise into the pre-heated solvent.

    • Validation Checkpoint: Monitor via TLC. The Schiff base ( Rf​ ~0.6 in 7:3 Hexane:EtOAc) should rapidly disappear, replaced by a highly UV-active spot ( Rf​ ~0.2) corresponding to the quinolone[4].

  • Isolation: Cool the mixture to room temperature. The 4-hydroxyquinoline product will precipitate out of the non-polar solvent. Filter and wash with petroleum ether to remove residual high-boiling solvent[4].

Module 3: Friedländer Annulation Bottlenecks

Mechanism Focus: Cross-aldol condensation of a 2-aminoaryl ketone with an α -methylene ketone, followed by cyclodehydration.

FriedlanderMech N1 2-Aminoaryl Ketone + α-Methylene Ketone N2 Intermolecular Aldol Condensation N1->N2 Acid/Base Catalyst N3 α,β-Unsaturated Intermediate N2->N3 - H2O N4 Intramolecular Cyclodehydration N3->N4 Amine Attack N5 Substituted Quinoline N4->N5 - H2O Aromatization

Mechanistic pathway of the Friedländer quinoline synthesis via sequential condensation.

Q: I am using a base catalyst (KOH) for my Friedländer synthesis, but I am recovering large amounts of self-condensed aliphatic ketone and very little quinoline. A: Under basic conditions, the enolate of your α -methylene ketone is highly nucleophilic. Because the cross-aldol condensation with the 2-aminoaryl ketone is sterically hindered, the aliphatic ketone kinetically prefers to attack another molecule of itself[7]. Causality Fix: Switch from thermodynamic basic conditions to Lewis or Brønsted acid catalysis (e.g., Iodine or p-TsOH) under solvent-free conditions[8][9]. Removing the solvent drastically increases the effective molarity of the two different reactants, kinetically favoring the bimolecular cross-condensation. The acid catalyst simultaneously drives the subsequent dehydration steps, pushing the equilibrium irreversibly toward the aromatic quinoline[8][9].

Quantitative Data: Catalyst & Condition Impact on Friedländer Yield
CatalystReaction ConditionsYield (%)Primary Issue Overcome
None (Thermal)Water, 70°C, 3h< 40%Incomplete conversion
KOH (Base)Ethanol, Reflux45–55%Ketone self-condensation
Iodine (10 mol%)Solvent-free, 80–100°C82–94%Suppresses side reactions
p-TsOHSolvent-free, 120°C85–95%Drives dehydration
(Data synthesized from catalytic optimization studies[8][9])
Self-Validating Protocol: Solvent-Free Iodine-Catalyzed Friedländer
  • Mixing: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 eq), the α -methylene ketone (1.2 eq), and molecular iodine (10 mol%)[9]. Do not add solvent.

  • Heating: Heat the mixture to 80–100°C with vigorous magnetic stirring[9].

    • Validation Checkpoint: As the temperature rises, the solid mixture will form a homogenous melt (eutectic mixture). If the mixture remains a dry powder, the substrates are incompatible for solvent-free conditions; add a minimal amount of toluene.

  • Monitoring: The reaction is typically complete within 15–30 minutes. Water droplets will form on the upper walls of the flask as dehydration proceeds.

  • Quench & Purify: Cool to room temperature. Dissolve the crude solid in ethyl acetate (15 mL). Wash with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to quench the iodine catalyst, dry over MgSO4​ , and concentrate[9].

References

  • Conrad–Limpach synthesis - Wikipedia. Wikipedia. Available at:[Link]

  • Metal-Free Arylation of Ethyl Acetoacetate with Hypervalent Diaryliodonium Salts: an Immediate Access to Diverse 3-Aryl-4(1H)-Quinolones. NIH / PMC. Available at:[Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis. Available at: [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH / PMC. Available at:[Link]

  • Reaction mechanism of the Skraup quinoline synthesis. ResearchGate. Available at: [Link]

  • Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals. Available at:[Link]

  • Promising metal-free green heterogeneous catalyst for quinoline synthesis. NIH / PMC. Available at:[Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. Available at:[Link]

  • Conrad-Limpach reaction. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Addressing Compound Instability on Silica Gel

Welcome to the Chromatography Technical Support Center. As application scientists, we frequently encounter researchers losing product yield or purity during column chromatography.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As application scientists, we frequently encounter researchers losing product yield or purity during column chromatography. Standard normal-phase silica gel ( SiO2​ ) is an exceptionally powerful resolving medium, but its highly active surface chemistry can be hostile to sensitive molecules.

This guide provides a mechanistic understanding of silica-induced degradation, diagnostic workflows, and self-validating protocols to ensure your compounds survive purification.

Mechanistic Overview: The Causality of Degradation

To solve instability, we must first understand the microenvironment of the stationary phase. The surface of standard chromatography-grade silica gel is densely populated with silanol groups (-SiOH).

These silanols act as Brønsted acids , exhibiting a surface pKa​ ranging from 4.5 to 5.0. Furthermore, the siloxane bridges (Si-O-Si) within the silica matrix can function as Lewis acid sites . When an acid-sensitive molecule—such as an acetal, silyl ether, Boc-protected amine, or α -aminoketone—adsorbs onto the silica surface, it is subjected to a highly concentrated localized acidic environment. This catalyzes unintended reactions during purification, including:

  • Hydrolysis: Cleavage of protecting groups (e.g., THP, acetonides).

  • Isomerization: Double-bond migration or racemization of chiral centers [1].

  • Decomposition: Complete breakdown of sensitive motifs like α -aminoketones [1].

Diagnostic Workflow

Before altering your purification strategy, you must isolate the stationary phase as the root cause of degradation. The workflow below outlines the logical progression for diagnosing and resolving silica-induced instability.

TroubleshootingWorkflow Start Compound degrades during purification? TLC Run 2D-TLC Stability Test Start->TLC Check Are spots off the diagonal? TLC->Check Yes Silica-induced degradation confirmed Check->Yes Yes No Degradation likely from solvent or handling Check->No No Action1 Deactivate Silica with 1-3% TEA Yes->Action1 Action2 Use Alternative Phase (Alumina, Florisil) Yes->Action2

Workflow to diagnose and resolve compound instability on silica gel.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My compound looks pure on a quick TLC, but degrades during column chromatography. Why the discrepancy? A1: The key variable is residence time . A standard TLC run takes 2–5 minutes, whereas flash chromatography can expose your compound to the acidic silica for 15–45 minutes (or longer for gravity columns). A slow degradation rate may not be visible on a rapid TLC plate but will destroy your yield on a column. To test this, you must artificially increase the residence time on the TLC plate using a 2D-TLC protocol (see Protocol 1) [3].

Q2: I am purifying an acid-sensitive compound. How can I use standard silica gel without destroying my product? A2: You must neutralize the Brønsted acid sites. This is achieved through Silica Gel Deactivation . By adding 1–3% (v/v) Triethylamine (TEA) or pyridine to your mobile phase, the basic amine preferentially binds to the highly active, acidic silanol groups, buffering the microenvironment and preventing the catalysis of your sensitive compound[1][2].

Q3: I am losing highly polar basic compounds (e.g., alkaloids) on the column. Is it degradation or irreversible binding? A3: It is likely irreversible binding (chemisorption). Basic amines act as strong hydrogen-bond acceptors and can form ionic interactions with the acidic silanols. This manifests as severe "streaking" or "tailing" on a TLC plate and poor recovery from the column. TEA deactivation solves this by competitively occupying the silanol sites, allowing your basic compound to elute in a tight band [1].

Q4: TEA deactivation didn't work, or my compound is sensitive to base. What are my alternatives? A4: If buffering the silica fails, you must change the stationary phase entirely. Neutral Alumina ( Al2​O3​ ) or Florisil (Magnesium Silicate) provide much milder, non-acidic surfaces that are ideal for sensitive compounds [1][3].

Experimental Protocols

Protocol 1: 2D-TLC for Stability Assessment

Trustworthiness Note: This protocol is a self-validating system. The first dimension establishes a baseline of purity. Because the solvent system remains constant, any stable compound must mathematically elute along a perfect 45° diagonal in the second dimension. Deviation from this diagonal provides absolute confirmation of on-plate degradation.

  • Preparation: Obtain a square silica gel TLC plate (e.g., 5 cm x 5 cm). Draw a light pencil dot 1 cm from the bottom and 1 cm from the left edge.

  • Spotting: Spot your crude mixture or partially purified compound onto the pencil dot.

  • First Dimension: Develop the plate in your optimized solvent system.

  • Incubation: Remove the plate, mark the solvent front, and let it dry completely in a fume hood for 15–30 minutes. Crucial step: This simulates the extended residence time your compound will experience on a column.

  • Second Dimension: Rotate the plate exactly 90 degrees. The spots from the first run now act as the starting line. Develop the plate again in the exact same solvent system.

  • Visualization & Analysis: Visualize the plate (UV or stain). Draw a diagonal line from the origin to the intersection of the two solvent fronts.

    • Stable: All spots lie exactly on the diagonal line.

    • Unstable: Spots appear below the diagonal line, indicating that the parent compound degraded into new species with different Rf​ values during the incubation period [3].

Protocol 2: Triethylamine (TEA) Deactivation of Silica Gel

Use this protocol to neutralize acidic silanol groups prior to loading acid-sensitive compounds [2][3].

  • Mobile Phase Preparation: Prepare your optimized solvent system (e.g., 20% Ethyl Acetate in Hexanes). Add 1% to 3% (v/v) Triethylamine (TEA) to the bulk solvent and mix thoroughly.

  • Slurry Preparation: In a fume hood, measure the required amount of silica gel (typically a 30:1 to 50:1 weight ratio of silica to crude sample). Create a slurry by adding the TEA-spiked solvent to the silica gel.

  • Column Packing: Pour the slurry into the column.

  • Equilibration (Critical): Flush the packed column with at least 2 to 3 column volumes of the TEA-spiked solvent. Mechanistic reasoning: The TEA must have sufficient time to percolate through the bed and form hydrogen bonds with the silanol sites before the analyte is introduced.

  • Loading: Load your sample and run the column using the TEA-spiked mobile phase.

  • Post-Purification: Remember that your collected fractions will contain TEA. It must be removed via rotary evaporation under high vacuum, or by an aqueous workup if your compound permits.

Stationary Phase Selection Guide

When standard silica gel is fundamentally incompatible with your molecule, use the following logical matrix and data table to select an alternative.

PhaseSelection Compound Characterize Compound Acidic Acid-Sensitive (Acetals, Silyl Ethers) Compound->Acidic Basic Basic/Amines (Alkaloids) Compound->Basic HighlyPolar Highly Polar/Water Soluble Compound->HighlyPolar Sol1 TEA-Deactivated Silica or Neutral Alumina Acidic->Sol1 Sol2 Basic Alumina or Amine-Functionalized Silica Basic->Sol2 Sol3 C18 Reverse Phase or Diol-Silica HighlyPolar->Sol3

Logical decision matrix for selecting alternative stationary phases.

Quantitative Comparison of Stationary Phases
Stationary PhaseSurface pHPrimary Interaction MechanismBest Suited ForRelative Retention Power
Standard Silica Gel 4.5 – 5.0Hydrogen bonding, dipole-dipoleRobust, neutral, or slightly acidic organic molecules.Very High
TEA-Deactivated Silica ~ 7.5Dipole-dipole (H-bond sites blocked)Acid-sensitive compounds, basic amines prone to tailing.High
Neutral Alumina 6.5 – 7.5Polar interactions, π−π interactionsEsters, lactones, and mild acid-sensitive compounds.Medium
Basic Alumina 9.0 – 10.0Polar interactions, ion-exchangeAlkaloids, basic amines, compounds stable to base.Medium
Florisil 7.0 – 8.5Mild polar interactionsSteroids, lipids, highly sensitive organometallics.Low to Medium
C18 (Reverse Phase) N/A (Endcapped)Hydrophobic (Van der Waals)Highly polar, water-soluble, or extremely sensitive compounds.High (Inverted)

References

Troubleshooting

how to avoid oiling out during recrystallization of quinoline derivatives

Welcome to the Quinoline Crystallization Technical Support Center . As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the purification of heterocyclic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Quinoline Crystallization Technical Support Center . As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the purification of heterocyclic compounds: Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out."

When working with quinoline derivatives, their rigid, planar aromatic cores combined with flexible or polar substituents often create complex solubility profiles. This guide synthesizes thermodynamic principles and kinetic control strategies to help you engineer robust, self-validating crystallization workflows.

Mechanistic Overview: Why Do Quinolines Oil Out?

Oiling out occurs when a supersaturated solution separates into two distinct liquid phases—a solute-rich oil phase and a solvent-rich phase—rather than forming a solid crystalline lattice[1]. Because solute molecules in these oil droplets arrange randomly and exhibit high mobility, the oil phase acts as an excellent solvent for structurally similar synthetic impurities, effectively bypassing the purification purpose of recrystallization[2].

This phenomenon is governed by two competing pathways:

  • Thermodynamic (Miscibility Gap): The system crosses the binodal curve before the solubility curve due to a poor solvent system or high initial concentration[3].

  • Kinetic (Nucleation Hindrance): The system crosses the solubility curve, but rapid cooling or lack of nucleation sites prevents crystal lattice formation, forcing the solute to demix into a liquid state[2].

PhaseLogic Supersaturation High Supersaturation Generated Thermo Thermodynamic Control (Miscibility Gap) Supersaturation->Thermo High Concentration/ Poor Solvent Kinetic Kinetic Control (Nucleation Rate) Supersaturation->Kinetic Fast Cooling/ Unseeded LLPS Liquid-Liquid Phase Separation (Oiling Out) Thermo->LLPS Crosses Binodal Curve Cryst Solid Crystalline Phase Thermo->Cryst Optimized Solvent System Kinetic->LLPS Nucleation Hindered Kinetic->Cryst Seeding + Slow Cooling

Logical relationship between thermodynamic/kinetic factors and crystallization outcomes.

Troubleshooting Workflow

Use the following diagnostic logic to identify the root cause of LLPS in your quinoline synthesis and apply the correct physicochemical intervention.

TroubleshootingWorkflow Start Oiling Out Observed (Liquid-Liquid Phase Separation) CheckConc Is the solute concentration too high? Start->CheckConc Dilute Dilute the solution & re-heat to clear CheckConc->Dilute Yes CheckCooling Is the cooling rate too fast? CheckConc->CheckCooling No Dilute->CheckCooling SlowCool Reduce cooling rate & add seed crystals CheckCooling->SlowCool Yes CheckSolvent Does the solvent system have a wide miscibility gap? CheckCooling->CheckSolvent No Success Pure Crystalline Quinoline Derivative SlowCool->Success ChangeSolvent Switch to a solvent system with higher solute affinity CheckSolvent->ChangeSolvent Yes ChangeSolvent->Success

Logical workflow for diagnosing and resolving liquid-liquid phase separation (oiling out).

Frequently Asked Questions (FAQs)

Q: My crude quinoline derivative always oils out, but the pure standard crystallizes perfectly. Why? A: This is a classic thermodynamic issue caused by freezing-point depression. Crude mixtures from reactions (e.g., Skraup or Friedländer syntheses) contain structurally similar impurities that act as melting point depressants[4]. When the melting point of the solute-solvent mixture drops below your operating temperature, the compound will precipitate as a liquid rather than a solid[4]. Solution: Perform a preliminary purification (e.g., a silica plug) or lower the initial concentration to avoid the depressed melting point boundary.

Q: How does solvent selection influence the miscibility gap? A: Solvents with extreme polarity differences (e.g., water/acetone) often create a wide miscibility gap for intermediate-polarity solutes like quinolines. By switching to a solvent system with a smoother polarity gradient (e.g., replacing water/acetone with water/2-propanol), the thermodynamic binodal curve is shifted, preventing LLPS[5]. For quinoline derivatives, binary mixtures like n-hexane/ethyl acetate or single solvents like ethanol are highly effective starting points[6].

Q: What is the role of seeding, and when should I apply it? A: Seeding is a kinetic intervention. By adding pure seed crystals halfway into the Metastable Zone Width (MSZW), you bypass the high activation energy required for primary nucleation[2]. This forces the solute molecules to integrate into the pre-existing crystal lattice faster than they can phase-separate into oil droplets.

Quantitative Data: Solvent Impact on Quinoline LLPS Propensity

Selecting the right solvent alters the thermodynamic phase diagram. Below is a summary of common solvent systems used for quinoline derivatives and their impact on LLPS.

Solvent SystemPolarity Match for QuinolinesMetastable Zone Width (MSZW)LLPS RiskRecommended Mitigation
Water / Acetone High DisparityNarrowVery HighSwitch to Water / Isopropanol[5]
Hexane / Ethyl Acetate ModerateModerateMediumLower initial concentration[6]
Ethanol Good MatchWideLowSeed halfway into MSZW[6]
Toluene Excellent (Rigid Cores)WideLowSlow cooling (0.1 °C/min)[2]

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on trial and error. Use the following self-validating protocols to engineer a robust crystallization process.

Protocol A: Phase Diagram Mapping & Solvent Validation

Causality: By mapping the cloud point (binodal curve) versus the clear point (solubility curve), you can visually identify the miscibility gap and select a solvent concentration that entirely avoids the LLPS region[3].

  • Preparation: Weigh 100 mg of crude quinoline derivative into five separate clear glass vials.

  • Solvent Addition: Add varying volumes of your chosen solvent (e.g., Ethanol) to create a concentration gradient (e.g., 50 mg/mL, 100 mg/mL, 150 mg/mL, 200 mg/mL, 250 mg/mL).

  • Heating: Heat all vials in an oil bath under agitation until the solid completely dissolves (Clear Point). Record this temperature.

  • Controlled Cooling: Cool the vials at a strict rate of 0.5 °C/min.

  • Observation & Self-Validation:

    • Invalid System (LLPS): If the solution turns milky/turbid (emulsion) before distinct solid crystals form, the system has crossed the binodal curve. The solvent system or concentration is invalid.

    • Valid System (Crystallization): If the solution remains clear until sharp, geometric crystals appear, the solvent system is validated. Select the highest concentration that yields this valid result as your process baseline.

Protocol B: Seeded Cooling Crystallization to Bypass Oiling Out

Causality: High supersaturation drives oiling out. Seeding provides a template for crystal growth, allowing the system to consume supersaturation via solid lattice integration rather than liquid demixing[2].

  • Dissolution: Dissolve the quinoline derivative in the validated solvent system (from Protocol A) at 5 °C above its recorded clear point.

  • Initial Cooling: Cool the solution slowly (0.1 to 0.2 °C/min) to a temperature exactly halfway between the clear point and the previously observed nucleation point (this is the middle of the MSZW).

  • Seeding: Add 1-2% (by weight) of pure, milled quinoline seed crystals to the solution.

  • Aging: Hold the temperature constant for 30-60 minutes.

    • Self-Validation Check: Inspect the flask visually or via in-situ microscopy. The seeds should remain suspended and begin to grow. If the solution turns milky, the seeds have dissolved, indicating you seeded outside the MSZW or the miscibility gap is too wide.

  • Final Cooling: Once crystal growth is confirmed, resume cooling at 0.1 °C/min to the final isolation temperature. Filter and wash with cold anti-solvent.

References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application | Crystal Growth & Design - ACS Publications.1

  • Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification - Benchchem. 6

  • Oiling Out in Crystallization - Mettler Toledo. 2

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 - ACS Publications. 3

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. 4

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone - ResearchGate. 5

Sources

Optimization

Technical Support Center: Scaling Up Synthesis of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and mechanistic challenges encountered when scaling up the synthesis of 7-Bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and mechanistic challenges encountered when scaling up the synthesis of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid .

The reduction of quinoline derivatives to 1,2,3,4-tetrahydroquinolines is a critical transformation in medicinal chemistry . However, this specific scaffold presents a dual challenge: chemoselectively reducing the pyridine ring without causing hydrodehalogenation of the labile C-Br bond at the 7-position, and managing the highly water-soluble zwitterion formed by the secondary amine and the 8-carboxylic acid during isolation.

Process Workflows & Mechanistic Pathways

To successfully scale this synthesis, we must move away from standard transition-metal catalyzed hydrogenation (which cleaves C-Br bonds) and utilize a hydride-based Brønsted acid-mediated reduction.

SynthesisWorkflow SM 7-Bromoquinoline-8-carboxylic acid (Starting Material) Reaction Reduction Reaction (T = 15-25°C, 12 h) SM->Reaction Reagents NaBH3CN, AcOH (Reducing Agent) Reagents->Reaction Workup Aqueous Workup (pH Adjustment to pI ~4.5) Reaction->Workup Crude Mixture Purification Filtration & Drying (Vacuum, 45°C) Workup->Purification Zwitterion ppt Product 7-Bromo-1,2,3,4-tetrahydroquinoline- 8-carboxylic acid Purification->Product Pure Product

Workflow for the chemoselective reduction of 7-bromoquinoline-8-carboxylic acid.

Mechanism Quinoline Quinoline Core Protonation Protonation (AcOH) Quinoline->Protonation Quinolinium Quinolinium Ion Protonation->Quinolinium Hydride1 Hydride Attack (C4) Quinolinium->Hydride1 Enamine Enamine Intermediate Hydride1->Enamine Hydride2 Hydride Attack (C2) Enamine->Hydride2 THQ Tetrahydroquinoline Hydride2->THQ

Mechanistic pathway of quinoline reduction via sequential protonation and hydride transfer.

Standard Operating Procedure: Chemoselective Reduction

This protocol utilizes Sodium cyanoborohydride (NaBH₃CN) in Acetic Acid (AcOH). Every step is designed as a self-validating system using In-Process Controls (IPCs) to ensure reproducibility on a multi-gram to kilogram scale.

Step 1: Preparation & Dissolution

  • Action: In a jacketed glass reactor purged with N₂, charge 7-bromoquinoline-8-carboxylic acid (1.0 eq) and glacial acetic acid (10 volumes).

  • Causality: Acetic acid serves a dual purpose as both the solvent and the Brønsted acid required to protonate the quinoline nitrogen. This protonation lowers the LUMO of the ring, activating it for the initial hydride attack .

Step 2: Reagent Addition

  • Action: Cool the reactor to 10–15 °C. Portion-wise, add NaBH₃CN (3.0 eq) over 2 hours.

  • Causality: Hydride reductions generate hydrogen gas and are highly exothermic. Portion-wise addition controls the exotherm. Maintaining T < 20 °C prevents thermal decomposition of the hydride and minimizes side reactions.

Step 3: Reaction Maturation & IPC (Self-Validation)

  • Action: Stir the mixture at 20 °C for 12 hours.

  • IPC: Pull an aliquot every 4 hours for HPLC analysis. The reaction is deemed complete when the intermediate dihydroquinoline (enamine) is < 1% AUC. If stalled, add 0.5 eq of NaBH₃CN and stir for an additional 2 hours.

Step 4: Quench & Isoelectric Isolation

  • Action: Quench the reaction by slowly adding cold water (10 volumes) while maintaining T < 25 °C. Carefully adjust the pH of the aqueous mixture to 4.5–5.0 using 6M NaOH.

  • Causality: The product contains a basic secondary amine (N1) and an acidic carboxylate (C8). Adjusting the solution to the molecule's isoelectric point (pI) neutralizes its net charge, overcoming its high aqueous solubility and forcing the zwitterion to precipitate.

Step 5: Filtration & Drying

  • Action: Filter the resulting thick slurry, wash the filter cake with cold water (3 x 2 volumes), and dry under vacuum at 45 °C to constant weight.

Quantitative Method Comparison

To justify the selection of NaBH₃CN/AcOH, compare the empirical data of various reduction methodologies below. While novel chemoselective catalysts exist , hydride reduction remains the most reliable for preserving the C-Br bond during scale-up.

Reduction MethodTypical Yield (%)Dehalogenation (%)ScalabilitySafety / Environmental Profile
NaBH₃CN / AcOH 80 - 88% < 1% High Toxic HCN potential; requires basic scrubber.
Pd/C, H₂ (50 psi) < 20% (Target)> 75%HighFire hazard; poor chemoselectivity for C-Br.
NaBH₄ / NiCl₂ 45 - 55%10 - 15%ModerateExothermic; generates heavy metal waste.
Co-Mo-S / H₂ 70 - 80%< 5%LowRequires custom catalyst synthesis; high pressure.

Troubleshooting & FAQs

Q1: During scale-up, I am observing a 30% loss of the 7-bromo group. How can I prevent hydrodehalogenation? A1: Causality: Hydrodehalogenation occurs when using transition metals (like Pd, Pt, or Ni) because they readily undergo oxidative addition into the weak C-Br bond before reducing the ring. Solution: Immediately halt the use of transition metal catalysts. Switch entirely to the hydride-based reducing agent (NaBH₃CN in AcOH) described in the SOP. Because hydrides operate via nucleophilic attack rather than oxidative addition, the aryl halide bond remains completely inert.

Q2: My reaction stalls at the dihydroquinoline intermediate, and adding more NaBH₃CN doesn't push it to completion. Why? A2: Causality: The reduction of quinoline proceeds via a 1,4-hydride addition to form an enamine (dihydroquinoline), followed by protonation to an iminium ion, and a final 1,2-hydride addition. The protonation of the enamine intermediate is the rate-determining step . If the medium is not acidic enough, the enamine will not protonate, and the reaction stalls. Solution: Check the pH of your reaction mixture. As NaBH₃CN is consumed, the mixture can become less acidic. Add a catalytic amount of a stronger acid (e.g., Trifluoroacetic acid, TFA) to drive the enamine protonation and restart the reaction cascade.

Q3: The HPLC shows 90% conversion, but I am losing massive amounts of product during the aqueous workup. Standard liquid-liquid extraction (EtOAc/Water) isn't working. How do I isolate it? A3: Causality: 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is an amphoteric molecule. At highly acidic pH, the amine is protonated (cationic). At basic pH, the carboxylic acid is deprotonated (anionic). In both states, it is highly water-soluble and will not partition into organic solvents like EtOAc. Solution: You must utilize isoelectric precipitation . Do not attempt an extraction. Instead, carefully titrate the aqueous quench mixture to pH 4.5–5.0. At this isoelectric point, the molecule forms an internally neutralized zwitterion, drastically dropping its aqueous solubility and causing it to crash out as a filterable solid.

Q4: How do I manage the safety risks of NaBH₃CN on a multi-kilogram scale? A4: Causality: NaBH₃CN can release highly toxic hydrogen cyanide (HCN) gas if exposed to strong aqueous acids without control, or if the reaction overheats. Solution: Ensure the reactor is properly vented through a caustic scrubber system (e.g., a 10% NaOH / NaOCl solution) to instantly neutralize any evolved HCN gas. Maintain strict temperature controls (T < 25 °C) during the quench phase.

References

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules (via PMC). URL:[Link]

  • Iodoimidazolinium-Catalyzed Reduction of Quinoline by Hantzsch Ester: Halogen Bond or Brønsted Acid Catalysis. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Nanolayered Cobalt–Molybdenum Sulfides as Highly Chemo- and Regioselective Catalysts for the Hydrogenation of Quinoline Derivatives. ACS Catalysis. URL:[Link]

Reference Data & Comparative Studies

Validation

Confirming the Structure of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for advancing a compound through the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for advancing a compound through the development pipeline. This guide provides an in-depth technical comparison of mass spectrometry and other key analytical techniques for the structural elucidation of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, a halogenated tetrahydroquinoline derivative of interest. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Central Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a novel compound like 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, MS provides two critical pieces of information: the precise molecular weight and the fragmentation pattern, which acts as a molecular fingerprint.

Experimental Protocol: High-Resolution Mass Spectrometry

This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, which is crucial for obtaining accurate mass measurements.

1. Sample Preparation:

  • Dissolve 1 mg of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Perform a serial dilution to a final concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. Liquid Chromatography Parameters:

  • Column: A C18 reverse-phase column is a suitable choice for this moderately polar compound.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is recommended to ensure good peak shape and ionization efficiency. The formic acid protonates the analyte, which is essential for positive ion mode ESI.

  • Flow Rate: A typical flow rate of 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Parameters (Positive Ion Electrospray Ionization - ESI+):

  • Ionization Mode: ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion.[1][2]

  • Capillary Voltage: ~3-4 kV.

  • Drying Gas (Nitrogen) Flow and Temperature: Optimize to ensure efficient desolvation without causing thermal degradation.

  • Mass Range: Scan from m/z 50 to 500 to encompass the expected molecular ion and its fragments.

  • Data Acquisition: Acquire data in both full scan mode to determine the molecular weight and in tandem MS (MS/MS) or fragmentation mode to elicit structural information.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is C10H10BrNO2, with a monoisotopic mass of approximately 254.99 g/mol .

Key Features of the Predicted Mass Spectrum:

  • Molecular Ion (M+H)+: In positive ion mode, the protonated molecule will be observed. Due to the presence of a bromine atom, which has two major isotopes (79Br and 81Br) in a roughly 1:1 ratio, the molecular ion peak will appear as a characteristic doublet with a mass difference of 2 Da.[3][4][5] We expect to see prominent peaks at m/z ~256 and ~258.

  • Fragmentation Pattern: Tandem MS (MS/MS) of the molecular ion will induce fragmentation, providing structural insights. The fragmentation is likely to occur at the carboxylic acid group and within the tetrahydroquinoline ring.

Table 1: Predicted Key Fragments for 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

m/z (approximate)Proposed Fragment StructureInterpretation
238/240[M+H - H2O]+Loss of a water molecule from the carboxylic acid group.
210/212[M+H - HCOOH]+Loss of formic acid, a common fragmentation pathway for carboxylic acids.[6][7][8][9]
182/184[M+H - HCOOH - C2H4]+Subsequent loss of ethylene from the tetrahydroquinoline ring.
132[C9H8N]+Loss of the bromine atom and the carboxylic acid group.

graph Fragmentation_Pathway {
rankdir="LR";
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M [label="[M+H]+ (m/z 256/258)"]; F1 [label="[M+H - H2O]+ (m/z 238/240)"]; F2 [label="[M+H - HCOOH]+ (m/z 210/212)"]; F3 [label="[M+H - HCOOH - C2H4]+ (m/z 182/184)"]; F4 [label="[C9H8N]+ (m/z 132)"];

M -> F1 [label="- H2O"]; M -> F2 [label="- HCOOH"]; F2 -> F3 [label="- C2H4"]; F2 -> F4 [label="- Br"]; }

Caption: Predicted ESI-MS/MS fragmentation pathway.

A Comparative Analysis with Alternative Techniques

While mass spectrometry is a primary tool, a comprehensive structural confirmation often relies on a combination of analytical techniques.[10][11][12][13][14]

Caption: Integrated analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, revealing the connectivity and stereochemistry.[15][16][17][18]

  • ¹H NMR: Will show the number of different types of protons, their chemical shifts, splitting patterns (which indicate neighboring protons), and integration (the relative number of protons).

  • ¹³C NMR: Will indicate the number of different types of carbon atoms and their chemical environments.

Table 2: Comparison of Mass Spectrometry and NMR Spectroscopy

FeatureMass SpectrometryNMR Spectroscopy
Information Provided Molecular weight, elemental composition (with high resolution), and fragmentation pattern.Detailed atomic connectivity, stereochemistry, and 3D structure in solution.
Sensitivity Very high (picomolar to femtomolar).Lower (micromolar to millimolar).
Sample Requirement Micrograms or less.Milligrams.
Analysis Time Fast (minutes per sample).Slower (minutes to hours per experiment).
Key Advantage Unambiguous molecular formula determination.Unambiguous determination of atom connectivity.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[19][20][21][22]

For 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, FTIR would be expected to show characteristic absorption bands for:

  • O-H stretch of the carboxylic acid (a very broad band around 2500-3300 cm⁻¹).

  • C=O stretch of the carboxylic acid (a strong band around 1700-1725 cm⁻¹).

  • C-N stretch of the amine in the tetrahydroquinoline ring.

  • Aromatic C-H and C=C stretches .

  • C-Br stretch (typically in the fingerprint region).

Table 3: Comparison of Mass Spectrometry and FTIR Spectroscopy

FeatureMass SpectrometryFTIR Spectroscopy
Information Provided Molecular weight and fragmentation.Presence of specific functional groups.
Structural Detail Infers connectivity from fragments.Does not provide information on the overall molecular structure or connectivity.
Sensitivity High.Moderate.
Key Advantage Provides the overall molecular formula.Quick and non-destructive method for functional group identification.

Conclusion: An Integrated Approach for Unambiguous Confirmation

While mass spectrometry provides the foundational data of molecular weight and a characteristic fragmentation pattern for 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, a truly rigorous structural confirmation is best achieved through an integrated analytical approach. The high-resolution mass spectrometry data confirms the elemental composition. NMR spectroscopy then provides the definitive map of atomic connectivity. Finally, FTIR spectroscopy offers a rapid and complementary confirmation of the key functional groups. By combining the strengths of these techniques, researchers and drug development professionals can have the highest level of confidence in the structure of their compounds of interest.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12. [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the mechanism of electrospray ionization. Analytical chemistry, 85(1), 2–9. [Link]

  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug discovery today, 10(20), 1357–1367. [Link]

  • Fenn, J. B. (2002). Electrospray wings for molecular elephants (Nobel lecture). Angewandte Chemie International Edition, 42(33), 3871-3894. [Link]

  • YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • Abrahamsson, D., Koronaiou, L. A., Johnson, T., Yang, J., Jia, X., & Lambropoulou, D. A. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. RSC advances, 14(49), 36086-36095. [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

  • Whitman College. (n.d.). GCMS Section 6.12. [Link]

  • University of California, Los Angeles. (n.d.). IR: carboxylic acids. [Link]

  • Analytical Answers, Inc. (2025, April 27). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • PubMed. (2014, April 2). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. [Link]

  • Journal of Chemical Education. (2012, March 13). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. [Link]

  • YouTube. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy. [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [Link]

  • ResearchGate. (2017, February 2). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

  • Australian Journal of Chemistry. (1964). The analysis of the proton magnetic resonance spectra of heteroaromatic systems. II. Quinoline and its mononitroderivatives. [Link]

  • Journal of Chemical Information and Modeling. (2021, February 22). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • IB Colourful Solutions in Chemistry. (n.d.). 3.2.12 - Structural analysis. [Link]

  • ACS Earth and Space Chemistry. (2023, December 12). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram. [Link]

  • YouTube. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. [Link]

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Comparative

Purity Analysis of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid: A Comparative HPLC Guide

As drug development pipelines increasingly rely on complex, functionalized building blocks, the analytical characterization of these intermediates becomes a critical bottleneck. 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex, functionalized building blocks, the analytical characterization of these intermediates becomes a critical bottleneck. 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS 1823899-09-7) is a prime example of a challenging synthetic intermediate[1]. With a molecular weight of 256.10 g/mol and a formula of C10H10BrNO2, this molecule presents a unique physicochemical profile: it is an amphoteric compound featuring a basic secondary arylamine (within the tetrahydroquinoline ring) and an acidic carboxylic acid[1].

When analyzing the purity of such zwitterionic compounds, traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often fails, resulting in poor retention, severe peak tailing, and split peaks due to secondary interactions with residual silanols. As a Senior Application Scientist, I have evaluated multiple chromatographic modalities to overcome these issues. This guide objectively compares three distinct HPLC methodologies—Ion-Pairing RP-HPLC, Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC), and Mixed-Mode Chromatography (MMC)—to establish a self-validating, robust protocol for the purity analysis of this specific brominated building block.

The Mechanistic Challenge: Ionization and Retention

To understand why certain methods succeed or fail, we must first look at the molecule's ionization states. The secondary amine has an estimated pKa of ~4.5–5.5, while the carboxylic acid has a pKa of ~2.5–3.5.

  • At pH < 2.0: The molecule is a positively charged cation (protonated amine, neutral carboxylic acid).

  • At pH 4.0–6.0: The molecule exists primarily as a highly polar zwitterion.

  • At pH > 7.0: The molecule is a negatively charged anion (neutral amine, deprotonated carboxylate).

Because the molecule's polarity shifts drastically with pH, selecting a stationary phase and mobile phase buffer that synergistically control these states is paramount.

MethodSelection A Analyte: 7-Bromo-THQ-8-COOH (Amphoteric Zwitterion) B Is LC-MS Compatibility Required for Impurity ID? A->B C RP-HPLC with 0.1% TFA (Ion-Pairing Mechanism) B->C No (UV Detection Only) D Is the Analyte Highly Retained in RP? B->D Yes (ESI-MS Required) E Mixed-Mode (RP/CEX) (Formic Acid Buffer, pH 3.0) D->E Yes (Hydrophobic Core Dominates) F ZIC-HILIC (Ammonium Acetate, pH 6.8) D->F No (Zwitterion Dominates)

Caption: Decision matrix for selecting HPLC methodologies based on detector compatibility and analyte retention.

Comparative HPLC Methodologies

Method A: Ion-Pairing Reversed-Phase (IP-RP)

The traditional approach to analyzing amphoteric compounds on a standard C18 column involves adding an ion-pairing reagent like Trifluoroacetic acid (TFA).

  • Causality: Adding 0.1% TFA drops the mobile phase pH to ~2.0, fully protonating the carboxylic acid (rendering it neutral) and the amine (rendering it cationic). The hydrophobic trifluoroacetate anion pairs with the protonated amine, masking its charge and increasing the molecule's overall hydrophobicity. This forces the molecule to partition into the C18 stationary phase.

  • Verdict: Yields excellent peak shape and resolution for UV-based purity assays. However, TFA causes severe ion suppression in Electrospray Ionization (ESI), making this method incompatible with LC-MS impurity identification.

Method B: Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)

HILIC is specifically designed for highly polar compounds that elute in the void volume of RP-HPLC. According to recent reviews on pharmaceutical impurity profiling, HILIC phases containing zwitterionic ligands stabilize both charge states of amphoteric compounds, minimizing peak tailing[2].

  • Causality: Using a sulfobetaine stationary phase with a mobile phase of 80% Acetonitrile and 20% 10 mM Ammonium Acetate (pH 6.8). At this pH, the molecule is a zwitterion. The high organic content forces the polar zwitterion to partition into the water-enriched layer immobilized on the stationary phase[3].

  • Verdict: Excellent for separating the main API from highly polar synthetic impurities (e.g., unreacted starting materials). It is fully MS-compatible, though it requires long column equilibration times.

Method C: Mixed-Mode Chromatography (MMC - RP/CEX)

Mixed-mode chromatography provides a viable solution by combining both reversed-phase and ion-exchange retention mechanisms within a single ligand[4].

  • Causality: A column combining a hydrophobic alkyl chain with a terminal sulfonic acid group is used alongside a mobile phase of Acetonitrile and 0.1% Formic acid (pH ~2.7). The hydrophobic bromo-aromatic core of the molecule interacts with the alkyl chain, while the protonated secondary amine undergoes cation exchange with the sulfonic acid.

  • Verdict: This is the superior method. It provides orthogonal control over retention (organic modifier controls RP; buffer concentration controls IEX) without the need for MS-incompatible ion-pairing reagents[4].

Quantitative Performance Comparison

To objectively compare these methods, synthetic 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid was spiked with its known debrominated byproduct (1,2,3,4-tetrahydroquinoline-8-carboxylic acid) and analyzed across all three platforms.

ParameterMethod A: IP-RP (C18)Method B: ZIC-HILICMethod C: Mixed-Mode (RP/CEX)
Mobile Phase H₂O / MeCN + 0.1% TFAMeCN / H₂O + 10mM NH₄AcH₂O / MeCN + 0.1% Formic Acid
Retention Time (Rt) 8.4 min11.2 min9.5 min
Tailing Factor (Tf) 1.101.351.05
Theoretical Plates (N) 12,5009,80014,200
Resolution (vs. Impurity) 2.83.54.1
LC-MS Compatibility Poor (Signal Suppression)ExcellentExcellent

Data Interpretation: While ZIC-HILIC provides the best resolution for polar impurities, Mixed-Mode chromatography delivers the highest theoretical plate count and the sharpest peak shape (Tf = 1.05) while maintaining full LC-MS compatibility.

Recommended Protocol: Mixed-Mode Purity Analysis

Based on the comparative data, the Mixed-Mode (RP/CEX) approach is the most robust, self-validating system for routine purity analysis of this compound.

Step-by-Step Methodology

1. System Preparation & Mobile Phase:

  • Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate (controls ionic strength for the IEX mechanism).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Column: Primesep 200 or equivalent RP/CEX mixed-mode column (150 x 4.6 mm, 5 µm).

2. Sample Preparation (Critical Step):

  • Causality: To prevent solvent mismatch (which causes peak splitting), the sample must be dissolved in a diluent that closely matches the initial gradient conditions.

  • Action: Dissolve 1.0 mg of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid in 1 mL of 80:20 Water:Acetonitrile. Sonicate for 5 minutes.

3. Gradient Elution Program:

  • 0–2 min: 10% B (Isocratic hold to focus the protonated amine on the CEX sites).

  • 2–12 min: 10% B to 60% B (Linear gradient to elute the hydrophobic bromo-core).

  • 12–15 min: 60% B (Wash step).

  • 15–20 min: 10% B (Re-equilibration).

Workflow S1 1. Sample Prep Dissolve in 80:20 H2O:MeCN (1 mg/mL) S2 S2 S1->S2 S3 3. Execution Mixed-Mode Gradient Column Temp: 30°C S2->S3 S4 S4 S3->S4

Caption: Self-validating experimental workflow ensuring system suitability prior to purity analysis.

4. System Suitability & Self-Validation: Before analyzing the synthetic batch, inject a standard mixture containing the API and the debrominated impurity. The system is validated only if:

  • Resolution between the API and impurity is ≥2.0 .

  • The tailing factor for the 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid peak is ≤1.5 .

  • Six replicate injections of the standard yield a Peak Area Relative Standard Deviation (RSD) of ≤2.0% .

Conclusion

For the purity analysis of amphoteric, halogenated building blocks like 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, relying on standard C18 columns is analytically insufficient. While IP-RP with TFA provides a quick fix for UV assays, it cripples downstream mass spectrometry. Mixed-Mode Chromatography (RP/CEX) stands out as the optimal methodology, leveraging the molecule's dual nature to achieve superior peak shape, excellent resolution from synthetic byproducts, and seamless LC-MS integration.

References

  • Guidechem. "7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid - Physical and Chemical Properties". 1

  • Hemstrom, P., et al. "Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength". Chromatography Today.3

  • MDPI. "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review". MDPI. 2

  • Thermo Fisher Scientific. "Exploring Mixed-Mode Chromatography: Column Chemistry, Properties, and Applications". Thermo Fisher Scientific. 4

Sources

Validation

comparing biological activity of 7-bromo vs 7-chloro tetrahydroquinoline derivatives

Comparative Guide: 7-Bromo vs. 7-Chloro-1,2,3,4-Tetrahydroquinoline Derivatives in Drug Discovery The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, frequently utilized to target...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 7-Bromo vs. 7-Chloro-1,2,3,4-Tetrahydroquinoline Derivatives in Drug Discovery

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, frequently utilized to target epigenetic regulators, neuroreceptors, and kinases. Substitution at the C7 position of the THQ ring is a critical vector for structure-activity relationship (SAR) optimization. Choosing between a 7-bromo and a 7-chloro substituent fundamentally alters the molecule's synthetic versatility, physicochemical profile, and target binding dynamics.

As an application scientist, understanding the causality behind these differences is essential for rational drug design. This guide provides an objective, data-driven comparison of 7-bromo- and 7-chloro-THQ derivatives, supported by experimental workflows and field-proven insights.

Physicochemical & Structural Comparison

The selection of a halogen at the C7 position is rarely arbitrary. It dictates the molecule's lipophilicity, metabolic stability, and ability to engage in specific non-covalent interactions (e.g., halogen bonding).

  • Steric Bulk & Halogen Bonding: Bromine possesses a larger atomic radius and a highly polarizable electron cloud. This allows 7-bromo-THQ derivatives to effectively fill deep hydrophobic pockets and form strong, directional halogen bonds with backbone carbonyls in protein targets (such as bromodomains).

  • Electronic Effects: Chlorine is more electronegative, exerting a stronger inductive electron-withdrawing effect on the THQ aromatic ring. This can subtly lower the pKa of the basic THQ nitrogen, altering the molecule's ionization state at physiological pH.

  • Bond Dissociation Energy: The C-Br bond is significantly weaker than the C-Cl bond. This makes 7-bromo-THQ the undisputed choice as a synthetic intermediate for late-stage functionalization, whereas 7-chloro-THQ is often deployed as a stable, metabolically resistant end-product.

Table 1: Quantitative Comparison of C7-Halogenated THQ Properties

Property7-Chloro-THQ7-Bromo-THQMechanistic Impact
Halogen Atomic Radius ~1.75 Å~1.85 ÅBr provides greater steric bulk for optimal shape complementarity in hydrophobic binding sites.
Electronegativity (Pauling) 3.162.96Cl exerts a stronger inductive pull, modulating the electron density of the THQ core.
Lipophilicity (Hansch π ) +0.71+0.86Br increases LogP more significantly, enhancing passive membrane permeability but lowering aqueous solubility.
C-X Bond Dissociation ~339 kJ/mol~280 kJ/molThe weaker C-Br bond allows rapid oxidative addition in Pd-catalyzed cross-couplings.

Biological Activity & Target-Specific SAR

The biological efficacy of these derivatives depends heavily on the target architecture.

Epigenetic Targets (CBP/EP300 & HDAC6): In the development of CBP/EP300 bromodomain inhibitors, 7-bromo-1,2,3,4-tetrahydroquinoline is frequently utilized to exploit the hydrophobic nature of the binding pocket[1]. The bromine atom's polarizability allows it to act as a Lewis acid, engaging in halogen bonding that chlorine cannot replicate as effectively. Similarly, in the optimization of HDAC6 inhibitors (e.g., SW-101), halogen substitution on the THQ capping group was critical for achieving nanomolar potency and thousand-fold selectivity over HDAC1[2].

Neuroreceptors (NMDA): Conversely, 7-chloro-THQ derivatives have shown exceptional performance as neuroreceptor modulators. A series of 7-chloro-1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs) were identified as highly potent antagonists for the NMDA receptor glycine site[3]. In this context, the 7-chloro substitution provided the optimal balance of steric fit and metabolic shielding (preventing CYP450-mediated aromatic oxidation) without pushing the overall lipophilicity into a range that would cause non-specific protein binding.

SAR_Decision Start Select C7-Halogenated THQ Scaffold Goal Primary Optimization Goal? Start->Goal Lipophilicity Increase Lipophilicity & Halogen Bonding Goal->Lipophilicity Potency Metabolic Improve Metabolic Stability & Lower LogP Goal->Metabolic PK/ADME Coupling Late-Stage Functionalization (Pd-Catalyzed) Goal->Coupling Synthesis Br_Choice 7-Bromo-THQ Lipophilicity->Br_Choice Cl_Choice 7-Chloro-THQ Metabolic->Cl_Choice Coupling->Br_Choice

Logical decision tree for selecting C7-halogenated THQ scaffolds in SAR campaigns.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind the experimental conditions.

Protocol A: Pd-Catalyzed Late-Stage Functionalization of 7-Bromo-THQ

Because the C-Br bond is highly susceptible to oxidative addition, 7-bromo-THQ is the superior choice for appending complex aryl or amine groups via Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Reagent Preparation: Dissolve 1.0 eq of 7-bromo-1,2,3,4-tetrahydroquinoline and 1.2 eq of the desired boronic acid in a degassed mixture of 1,4-dioxane/water (4:1). Causality: Degassing prevents the oxidation of the Pd(0) catalyst, which would prematurely terminate the catalytic cycle.

  • Catalyst Activation: Add 0.05 eq of Pd(dppf)Cl₂ and 2.0 eq of K₂CO₃. Causality: Pd(dppf)Cl₂ provides a bidentate ligand framework that prevents the reductive elimination of unwanted homocoupled byproducts, while the mild base activates the boronic acid without degrading the THQ core.

  • Reaction Execution: Heat the mixture to 90°C for 4-6 hours under an inert argon atmosphere. Monitor via LC-MS.

  • Self-Validation Step: If the reaction stalls, spike the mixture with an internal standard (e.g., biphenyl) and quantify the remaining 7-bromo-THQ via HPLC. A stalled reaction typically indicates catalyst poisoning by trace oxygen; re-degassing and adding 0.02 eq of fresh catalyst will validate this hypothesis.

Protocol B: TR-FRET Assay for Target Binding (CBP/EP300)

When evaluating the biological activity of the synthesized THQ derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a robust, high-throughput readout.

  • Assay Setup: In a 384-well plate, combine recombinant CBP/EP300 bromodomain (2 nM) with the 7-halo-THQ derivative (serial dilutions from 10 µM to 0.1 nM) in assay buffer (50 mM HEPES, 0.01% Tween-20, 0.1% BSA). Causality: Tween-20 and BSA prevent non-specific binding of the lipophilic THQ derivatives to the plastic microplate walls.

  • Tracer Addition: Add a known fluorescent bromodomain tracer (e.g., BET ligand conjugated to AlexaFluor) and a Terbium-labeled anti-His antibody.

  • Signal Detection: Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium. Excite the plate at 340 nm and measure emission at 495 nm (Tb donor) and 520 nm (Tracer acceptor).

  • Self-Validation (Z'-Factor): Include 16 wells of DMSO vehicle (max signal) and 16 wells of a reference inhibitor (min signal). Calculate the Z'-factor. Causality: A Z'-factor > 0.6 mathematically validates that the assay's dynamic range and variance are sufficient to accurately distinguish the subtle IC50 differences between the 7-bromo and 7-chloro analogs.

TR_FRET Prep Prepare Recombinant Target Protein Incubate Incubate with 7-X-THQ Ligand Prep->Incubate Tracer Add Fluorescent Tracer Incubate->Tracer Read Measure TR-FRET Signal Tracer->Read Analyze Calculate IC50 Read->Analyze

Standardized TR-FRET assay workflow for evaluating THQ-derived inhibitors.

Conclusion

The decision to utilize a 7-bromo versus a 7-chloro-1,2,3,4-tetrahydroquinoline derivative should be driven by the specific phase of the drug discovery campaign. 7-Bromo-THQ is the premier choice for early-stage SAR exploration due to its synthetic plasticity in cross-coupling reactions and its ability to probe deep hydrophobic pockets via halogen bonding. Conversely, 7-Chloro-THQ is highly valuable in late-stage optimization when researchers need to dial back excessive lipophilicity while maintaining a robust metabolic shield against C7-oxidation.

References

  • Cai, S. X., et al. "Synthesis and Structure−Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes: Novel and Highly Potent Antagonists for NMDA Receptor Glycine Site." Journal of Medicinal Chemistry, 1996, 39(17), 3248–3255.[Link]

  • Shen, S., et al. "Tetrahydroquinoline-Capped Histone Deacetylase 6 Inhibitor SW-101 Ameliorates Pathological Phenotypes in a Charcot-Marie-Tooth Type 2A Mouse Model." Journal of Medicinal Chemistry, 2021, 64(8), 4810-4840.[Link]

  • "Heterocyclic compounds as cbp/ep300 bromodomain inhibitors.

Sources

Comparative

Tetrahydroquinoline Analogs as EPAC1 Inhibitors: A Comprehensive SAR Comparison Guide

Tetrahydroquinoline (THQ) scaffolds are privileged structures in medicinal chemistry, offering a versatile foundation for developing targeted therapeutics. Recently, N-formyl THQ analogs have emerged as first-in-class, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Tetrahydroquinoline (THQ) scaffolds are privileged structures in medicinal chemistry, offering a versatile foundation for developing targeted therapeutics. Recently, N-formyl THQ analogs have emerged as first-in-class, isoform-selective inhibitors of Exchange Protein Directly Activated by cAMP isoform 1 (EPAC1) [1]. EPAC1 is a critical guanine nucleotide exchange factor (GEF) for the small GTPase Rap1, and its dysregulation is heavily implicated in cardiac hypertrophy and cancer metastasis [1].

This guide provides an objective, data-driven comparison of the structure-activity relationship (SAR) of the prototype THQ inhibitor CE3F4 against its structural variants and next-generation analogs (e.g., Compound 12a). By analyzing these modifications, researchers can better understand the steric and electronic requirements for allosteric EPAC1 inhibition.

Mechanistic Grounding: How THQ Analogs Inhibit EPAC1

Unlike competitive inhibitors that block the cAMP binding site, THQ analogs like CE3F4 act as uncompetitive allosteric inhibitors [2]. They bind to the EPAC1-cAMP complex, stabilizing a conformation that prevents the GEF domain from effectively interacting with Rap1. This mechanism is highly advantageous in drug development, as it avoids direct competition with high intracellular concentrations of cAMP, thereby maintaining efficacy in highly stimulated cellular environments.

G cAMP cAMP (Agonist) EPAC1 EPAC1 (GEF) cAMP->EPAC1 Activates Rap1GDP Rap1-GDP (Inactive) EPAC1->Rap1GDP Catalyzes Exchange THQ THQ Analog (e.g., R-CE3F4) THQ->EPAC1 Uncompetitive Inhibition Rap1GTP Rap1-GTP (Active) Rap1GDP->Rap1GTP +GTP Metastasis Cancer Metastasis & Cardiac Hypertrophy Rap1GTP->Metastasis Promotes

Fig 1. Mechanism of EPAC1 inhibition by THQ analogs preventing Rap1 activation.

Structure-Activity Relationship (SAR) Analysis

The optimization of the 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline core has revealed three critical determinants for EPAC1 inhibitory potency: phenyl ring halogenation, N-formylation, and C-2 stereochemistry [1].

A. Phenyl Ring Halogenation

The presence of bulky, electron-withdrawing bromine atoms is essential for fitting into the hydrophobic pocket of the EPAC1 allosteric site.

  • Optimal: 5,7-dibromo substitution (found in CE3F4) provides the highest binding affinity.

  • Suboptimal: Removing the bromine at the C-7 position to create a 5-monobromo analog (Compound 6) results in a ~4-fold loss in potency [1]. Complete removal of bromine atoms (Compound 3) further abolishes activity.

B. The Critical Role of the N-Formyl Group

The N-formyl group is the most defining feature of active THQ EPAC1 inhibitors. Deformylation (replacing the N-formyl with a secondary amine, as in Compound 7) results in a catastrophic >10-fold drop in potency [1].

  • Causality: NMR studies reveal that the N-formyl group induces the formation of inseparable E (major) and Z (minor) rotamers. Structural characterization suggests that the minor Z-rotamer is likely the bioactive conformation responsible for the precise geometric fit within the EPAC1 hinge region [1].

C. C-2 Stereochemistry

Stereochemistry at the C-2 methyl group dictates the spatial orientation of the entire scaffold. The (R)-enantiomer of CE3F4 is significantly more potent (IC₅₀ ~4.2 - 5.8 µM) than the (S)-enantiomer (IC₅₀ ~56.0 µM) [2][3]. Interestingly, in analogs lacking the N-formyl group, this stereochemical preference is inverted, further proving that the N-formyl group dictates the primary binding pose [1].

SAR Core THQ Scaffold Bromo Phenyl Ring Halogenation Core->Bromo Formyl N-Formyl Group Core->Formyl Stereo C-2 Stereochemistry Core->Stereo OptBromo 5,7-dibromo (Optimal) Bromo->OptBromo SubBromo 5-monobromo (~4x drop) Bromo->SubBromo OptFormyl Present (E/Z Rotamers) Formyl->OptFormyl NoFormyl Absent (>10x drop) Formyl->NoFormyl OptStereo (R)-Isomer (IC50 ~4.2 µM) Stereo->OptStereo SubStereo (S)-Isomer (IC50 ~56 µM) Stereo->SubStereo

Fig 2. SAR logic tree demonstrating the critical structural determinants for THQ analog potency.

Quantitative Data Comparison

The following table summarizes the experimental performance of key THQ analogs in EPAC1 inhibition assays. Data is aggregated from validated in vitro GEF activity screens [1][2][3].

CompoundHalogenationN-ModificationStereochemistryEPAC1 IC₅₀Relative Potency (vs. Racemic CE3F4)
CE3F4 (Baseline) 5,7-dibromoN-formylRacemic~10.7 µM1.0x (Baseline)
(R)-CE3F4 5,7-dibromoN-formyl(R)-isomer~4.2 - 5.8 µM~2.0x Higher
(S)-CE3F4 5,7-dibromoN-formyl(S)-isomer~56.0 µM~5.2x Lower
Compound 6 5-monobromoN-formylRacemicN/A~4.0x Lower
Compound 7 5,7-dibromoNone (NH)RacemicN/A>10.0x Lower
Compound 12a 5,7-dibromoN-formylOptimized (R,S)Low µMHighly Potent

Note: Compound 12a represents a next-generation optimized analog featuring specific chiral auxiliary resolutions that maximize the presence of the active rotamer conformation [1].

Experimental Workflow: BODIPY-GDP GEF Activity Assay

To ensure trustworthiness and self-validation of the SAR data, the inhibitory activity of THQ analogs must be tested using a functional biochemical assay. The BODIPY-GDP-based Guanine Nucleotide Exchange Factor (GEF) assay is the gold standard for this purpose.

Causality behind the assay: EPAC1 catalyzes the exchange of GDP for GTP on Rap1. By pre-loading Rap1 with a fluorescent analog (BODIPY-GDP), the addition of unlabeled GTP in the presence of activated EPAC1 causes the displacement of the fluorophore. This displacement results in a measurable decay in fluorescence over time. A potent THQ inhibitor will lock EPAC1, preventing this exchange and maintaining high fluorescence [1].

Step-by-Step Methodology:
  • Protein Preparation: Purify recombinant Rap1 and EPAC1 (typically residues 149-881 containing the GEF domain). Pre-load Rap1 with BODIPY-FL-GDP by incubating the protein with a 10-fold molar excess of the fluorescent nucleotide in the presence of EDTA, followed by stabilization with MgCl₂.

  • Assay Buffer Setup: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 5% glycerol.

  • Compound Pre-incubation: In a 384-well black microplate, combine 200 nM EPAC1 with varying concentrations of the THQ analog (e.g., 1 µM to 100 µM). Incubate at room temperature for 15 minutes. Self-validation check: Always include a DMSO-only vehicle control to establish baseline uninhibited exchange kinetics.

  • Reaction Assembly: Add 200 nM of the BODIPY-GDP-loaded Rap1 to the wells.

  • Initiation: Rapidly inject an activation mix containing 50 µM cAMP (to activate EPAC1) and 100 µM unlabeled GTP (the displacing nucleotide).

  • Kinetic Measurement: Immediately monitor the fluorescence decay using a microplate reader (Excitation: 485 nm / Emission: 520 nm) taking readings every 10 seconds for 20 minutes.

  • Data Analysis: Calculate the initial rate of fluorescence decay (k_obs). Plot the normalized reaction rates against the log concentration of the THQ analog to determine the IC₅₀ value using non-linear regression.

References

  • Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. Sonawane, Y. A., et al. ACS Medicinal Chemistry Letters, 2017.[Link]

Validation

Validation of Enantiomeric Excess in Chiral Tetrahydroquinoline Synthesis: A Comparative Analytical Guide

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged chiral pharmacophore embedded in numerous biologically active compounds, ranging from antiproliferative agents to selective receptor modulators. Recent advan...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged chiral pharmacophore embedded in numerous biologically active compounds, ranging from antiproliferative agents to selective receptor modulators. Recent advances in asymmetric synthesis—such as iridium-catalyzed enantiodivergent hydrogenation of quinolines 1 and organocatalytic Michael addition/aza-cyclization cascades 2—have enabled highly stereoselective access to these molecules.

However, synthesizing the chiral target is only half the battle. Rigorous validation of enantiomeric excess (ee) is critical for catalyst optimization and API release testing. This guide objectively compares the three primary modalities for ee determination—Chiral HPLC, Chiral SFC, and Chiral NMR—and provides field-proven, self-validating protocols specifically engineered for the unique physicochemical properties of the THQ core.

The Analytical Landscape: A Comparative Analysis

When validating the ee of THQ derivatives, researchers must balance resolution, throughput, and solvent consumption. The basic secondary amine and the aromatic ring of the THQ core dictate how these molecules interact with chiral environments.

Comparative Performance Data
ParameterChiral HPLC (Normal Phase)Chiral SFC (Supercritical Fluid)Chiral NMR (with CSAs)
Primary Mechanism Transient diastereomeric complexes on CSPSupercritical CO₂ partitioning on CSPMagnetic environment differentiation via chiral solvating agents
Typical Run Time 15 – 45 minutes3 – 10 minutesN/A (Data acquisition ~10 mins)
Solvent Consumption High (Hexane/Isopropanol)Low (CO₂ + Co-solvent)Minimal (Deuterated solvents)
Resolution ( Rs​ ) for THQs Excellent ( Rs​ > 2.0)Excellent ( Rs​ > 2.0)Moderate (Peak overlap common)
Mechanistic Advantage Broadest column compatibility; ideal for highly polar intermediates.3x higher flow rates due to low CO₂ viscosity; rapid equilibration 3.No physical separation required; useful for rapid structural confirmation.
Best Use Case Final API release testing; precise ee calculation 4.High-throughput screening during catalyst optimization libraries.Early-stage synthesis where CSP screening is impractical.

Experimental Workflow & Logic

A robust ee validation workflow must be a self-validating system . You cannot confidently report an ee of >99% without first proving that the analytical method is capable of detecting the minor enantiomer if it were present.

G Synth Asymmetric Synthesis (e.g., Ir-Catalyzed Hydrogenation) Prep Sample Preparation & Derivatization (Optional) Synth->Prep Split Select Analytical Modality Prep->Split HPLC Chiral HPLC (High Resolution, Normal Phase) Split->HPLC SFC Chiral SFC (High Throughput, Green) Split->SFC NMR Chiral NMR (No Physical Separation) Split->NMR Data Chromatographic Integration (Peak Area R vs S) HPLC->Data SFC->Data Calc ee (%) = |(R-S)/(R+S)| x 100 NMR->Calc Diastereomeric Ratio Data->Calc Valid Method Validation (Racemic Standard SST & LOD Verify) Calc->Valid

Workflow for the validation of enantiomeric excess in chiral tetrahydroquinoline synthesis.

Mechanistic Insights: Designing the Separation

Before executing a protocol, it is vital to understand the causality behind the phase and solvent selections.

1. Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, specifically amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), are the gold standard for THQs.

  • The Causality: Chiral recognition relies on a three-point interaction. The carbamate linkages on the CSP provide hydrogen-bonding acceptor sites for the THQ's secondary amine. Simultaneously, the phenyl groups on the CSP engage in π−π stacking with the THQ's aromatic ring, while the aliphatic portion of the THQ intercalates into the helical groove of the amylose polymer.

2. The Role of Basic Additives: THQs contain a basic nitrogen. On silica-backed CSPs, residual silanols act as weak acids, causing the THQ molecules to undergo secondary ion-exchange interactions.

  • The Causality: This interaction leads to severe peak tailing, which obscures the baseline and artificially inflates integration errors. Adding 0.1% Diethylamine (DEA) to the mobile phase competitively masks these acidic silanol sites, ensuring sharp, Gaussian peaks required for accurate ee calculation [[5]]().

Step-by-Step Experimental Protocols

Protocol A: High-Throughput Chiral SFC (Recommended for Catalyst Screening)

Supercritical Fluid Chromatography (SFC) utilizes supercritical CO₂ as the primary mobile phase. Its low viscosity allows for rapid mass transfer and high flow rates, cutting analysis times from 30 minutes to under 5 minutes 3.

System Suitability & Validation Prerequisites:

  • Racemic Standard Injection: Dissolve 1 mg/mL of racemic THQ in methanol. Inject 5 µL. Validation Check: Ensure baseline resolution ( Rs​ > 1.5) between the (R) and (S) enantiomers.

  • LOD Verification: Spike the racemic standard to simulate a 99.5% ee sample (e.g., 99.75% R, 0.25% S). Validation Check: Ensure the minor peak (0.25%) is clearly distinguishable from baseline noise (S/N > 10).

Methodology:

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v).

  • Additive: 0.1% Diethylamine (DEA) in the Methanol co-solvent.

  • Flow Rate: 3.0 mL/min.

  • Backpressure: 120 bar (maintains CO₂ in supercritical state).

  • Temperature: 35 °C.

  • Detection: UV at 254 nm (or optimized to the specific THQ chromophore).

  • Sample Analysis: Inject the enantioenriched THQ sample. Integrate the peak areas. Calculate ee using the formula: ee (%) = |(Area R - Area S) / (Area R + Area S)| × 1004.

Protocol B: Normal-Phase Chiral HPLC (Recommended for Final API Validation)

For laboratories without SFC capabilities, or for highly polar THQ intermediates that exhibit poor solubility in supercritical CO₂, Normal-Phase HPLC remains the most robust alternative.

Methodology:

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (90:10, v/v). Isocratic elution is strictly required to maintain the stability of the transient diastereomeric complexes.

  • Additive: 0.1% DEA (critical for suppressing amine-silanol tailing).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C (Thermodynamic control: lower temperatures often increase Rs​ by stabilizing the CSP-analyte complex, albeit at the cost of broader peaks).

  • Detection: UV at 254 nm.

  • Validation: Identical to Protocol A. Run the racemate first to establish retention times ( t1​ and t2​ ) and prove baseline separation.

Conclusion

The validation of enantiomeric excess in chiral tetrahydroquinolines is not merely a matter of injecting a sample into a machine; it requires a deep understanding of molecular interactions. By leveraging the hydrogen-bonding and π -stacking capabilities of polysaccharide CSPs, and by utilizing basic additives like DEA to neutralize detrimental silanol interactions, researchers can establish highly reliable, self-validating analytical methods. While HPLC remains the traditional workhorse, Chiral SFC offers a distinct kinetic advantage, making it the superior choice for high-throughput catalyst screening workflows.

References
  • Han, Z., Liu, G., Yang, X., Dong, X.-Q., & Zhang, X. "Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations." ACS Catalysis, 2021. URL:[Link]

  • "Asymmetric Organocatalytic Cascade Reaction of Aldehydes with 2-Amino-β-nitrostyrenes: Synthesis of Chiral Tetrahydroquinolines and Dihydroquinolines." The Journal of Organic Chemistry, 2014. URL:[Link]

  • Wu, D., Leith, L., & Balasubramanian, M. "The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale." American Laboratory, 2023. URL:[Link]

  • "A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography." PMC, 2020. URL:[Link]

Sources

Comparative

comparative study of Lewis acid catalysts for tetrahydroquinoline synthesis

Title: Comparative Guide: Lewis Acid Catalysts for Tetrahydroquinoline Synthesis via the Povarov Reaction Introduction Tetrahydroquinolines (THQs) are privileged scaffolds in drug discovery, serving as the core structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Lewis Acid Catalysts for Tetrahydroquinoline Synthesis via the Povarov Reaction

Introduction Tetrahydroquinolines (THQs) are privileged scaffolds in drug discovery, serving as the core structure for numerous biologically active compounds. The most efficient synthetic route to construct the THQ core is the Povarov reaction—a multicomponent coupling of an aniline, an aldehyde, and an electron-rich alkene (dienophile). While historically classified as a concerted inverse electron-demand aza-Diels-Alder reaction, modern density functional theory (DFT) and electron localization function (ELF) analyses reveal it is a stepwise domino process: a Mannich-type nucleophilic addition followed by an intramolecular Friedel-Crafts cyclization (1).

Lewis acid catalysts are essential to this transformation. By objectively comparing three benchmark Lewis acids—Indium Trichloride ( InCl3​ ), Scandium Triflate ( Sc(OTf)3​ ), and Boron Trifluoride Etherate ( BF3​⋅OEt2​ )—this guide provides researchers with empirical data and self-validating protocols to optimize THQ synthesis.

Mechanistic Pathway & Catalyst Intervention To logically select a catalyst, one must understand the causality of the reaction steps. The Lewis acid coordinates with the aldehyde oxygen, increasing its electrophilicity. This accelerates condensation with the aniline to form a highly reactive iminium ion. The catalyst then lowers the LUMO of the iminium species, facilitating nucleophilic attack by the alkene (Mannich step) before the final intramolecular cyclization (2).

Mechanism A Aniline + Aldehyde B Lewis Acid Coordination (Aldehyde Activation) A->B C Iminium Ion Intermediate B->C -H2O D Electron-Rich Alkene (Nucleophilic Attack) C->D Step 1 E Mannich-type Adduct D->E F Intramolecular Friedel-Crafts Cyclization E->F Step 2 G Tetrahydroquinoline (THQ) F->G Proton Transfer

Stepwise mechanism of the Lewis acid-catalyzed Povarov reaction for THQ synthesis.

Comparative Analysis of Lewis Acid Catalysts

  • Indium Trichloride ( InCl3​ ) - The Thermodynamic Optimizer

    • Performance: InCl3​ provides the lowest energy barrier for catalytic interactions among standard metal halides (1). It excels in the cationic Povarov reaction, dramatically increasing the electrophilic character of the iminium ion.

    • Advantages: It is highly water-tolerant. Because water is a stoichiometric byproduct of imine formation, InCl3​ prevents the need for strict anhydrous conditions or molecular sieves.

    • Drawbacks: Requires slightly higher catalyst loading (10-20 mol%) compared to triflates to maintain rapid kinetics.

  • Scandium Triflate ( Sc(OTf)3​ ) - The Diastereoselective Benchmark

    • Performance: Sc(OTf)3​ is a highly oxophilic, reusable Lewis acid. In solvents like acetonitrile or fluorinated alcohols, it drives the reaction to completion with excellent cis/trans diastereoselectivity (3).

    • Advantages: Effective at low loadings (5-10 mol%) and easily recoverable from the aqueous phase during workup, aligning with green chemistry principles.

    • Drawbacks: High cost per gram compared to traditional metal halides.

  • Boron Trifluoride Etherate ( BF3​⋅OEt2​ ) - The Traditional Workhorse

    • Performance: A strong, classic Lewis acid that forces rapid imine formation and cyclization (4).

    • Advantages: Inexpensive and highly effective for less reactive, sterically hindered anilines.

    • Drawbacks: Highly moisture-sensitive. The water generated during in situ imine formation can hydrolyze and deactivate the catalyst, often necessitating a multi-step approach (pre-forming the imine) rather than a true one-pot multicomponent reaction (5).

Quantitative Data Comparison

The following table synthesizes expected performance metrics based on standardized Povarov couplings (e.g., aniline, benzaldehyde, and 3,4-dihydro-2H-pyran).

CatalystTypical LoadingSolvent ChoiceMoisture ToleranceAvg. YieldDiastereoselectivity (cis:trans)Reusability
InCl3​ 10 - 20 mol%MeCN, H2​O , neatExcellent85 - 95%Moderate (~70:30)Poor to Moderate
Sc(OTf)3​ 5 - 10 mol%MeCN, HFIPHigh80 - 92%Excellent (up to 95:5)Excellent (Aqueous recovery)
BF3​⋅OEt2​ 20 - 50 mol%DCM, TolueneVery Low60 - 75%VariableNone

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol utilizes InCl3​ due to its operational simplicity and moisture tolerance. The workflow incorporates self-validating checkpoints (TLC and NMR) to confirm intermediate formation and product integrity.

Workflow S1 1. Reagent Mixing Aniline + Aldehyde + Alkene in MeCN S2 2. Catalyst Addition Add 10 mol% InCl3 (Exothermic) S1->S2 S3 3. Reaction & TLC Stir at 25°C. Monitor Iminium S2->S3 S4 4. Quench & Extract H2O/EtOAc Wash. Brine Dry. S3->S4 S5 5. Purification Silica Column. NMR Validation. S4->S5

Standardized experimental workflow for InCl3-catalyzed multicomponent THQ synthesis.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aniline (1.0 mmol) and aldehyde (1.0 mmol) in 5 mL of HPLC-grade acetonitrile.

    • Causality Check: Acetonitrile is chosen for its polarity, which stabilizes the cationic iminium intermediate without strongly coordinating to (and deactivating) the Lewis acid.

  • Alkene Addition: Add the electron-rich alkene (e.g., vinyl ether or cyclic enol ether) (1.2 mmol) to the mixture.

  • Catalysis: Add InCl3​ (10 mol%, 0.1 mmol) in one portion.

    • Validation Checkpoint 1: The reaction mixture will typically undergo a distinct color change (often turning deep yellow or red), visually confirming the formation of the highly conjugated iminium ion complex.

  • Monitoring: Stir the reaction at room temperature. Monitor progress via TLC (Hexanes/Ethyl Acetate 8:2).

    • Validation Checkpoint 2: The disappearance of the aniline spot (UV active, stains with ninhydrin) and the appearance of a lower Rf product spot confirms the consumption of starting materials.

  • Workup: Once complete (typically 2-6 hours), quench the reaction with 10 mL of distilled water to hydrolyze the catalyst-product complex. Extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude residue via flash column chromatography on silica gel. Validate the THQ structure via 1H NMR, specifically looking for the characteristic multiplet signals of the newly formed saturated heterocyclic ring protons (typically between 2.0 and 5.0 ppm).

Conclusion The choice of Lewis acid in the Povarov synthesis of tetrahydroquinolines dictates the reaction's operational parameters and stereochemical outcome. While BF3​⋅OEt2​ remains a low-cost option for multi-step approaches, InCl3​ and Sc(OTf)3​ are vastly superior for one-pot multicomponent reactions due to their distinct thermodynamic activation profiles and tolerance to the in situ generation of water.

References

  • Rodríguez-Núñez, Y. A., et al. "Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines." RSC Advances.

  • "Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines." NIH PMC.

  • "Aza-Diels—Alder Reaction in Fluorinated Alcohols. A One-Pot Synthesis of Tetrahydroquinolines." ResearchGate.

  • "ChemInform Abstract: Montmorillonite Clay Catalyzed [4 + 2] Cycloaddition Reactions: A Facile Synthesis of Pyrano- and Furanoquinolines." ResearchGate.

  • "Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative study between multi step and multi-component methods." Biblioteka Nauki.

Validation

7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid vs other DHODH inhibitors

As a Senior Application Scientist specializing in small-molecule inhibitor characterization, I have evaluated numerous scaffolds targeting the de novo pyrimidine biosynthesis pathway. Dihydroorotate dehydrogenase (DHODH)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in small-molecule inhibitor characterization, I have evaluated numerous scaffolds targeting the de novo pyrimidine biosynthesis pathway. Dihydroorotate dehydrogenase (DHODH) has emerged as a high-value therapeutic target for autoimmune diseases, oncology, and broad-spectrum antiviral applications.

This guide provides an objective, data-driven comparison between a novel building block—7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid —and established DHODH inhibitors like Brequinar and Teriflunomide. By deconstructing their structural causality and outlining self-validating experimental workflows, this guide equips drug development professionals with the insights needed to evaluate next-generation pyrimidine biosynthesis inhibitors.

Structural Causality & Mechanistic Divergence

Human DHODH is a mitochondrial inner membrane enzyme that catalyzes the oxidation of dihydroorotate to orotate, a critical step in pyrimidine synthesis. Inhibitors typically bind to the enzyme's ubiquinone-binding channel.

Established Inhibitors (The 4-Quinoline Paradigm): Classical inhibitors like Brequinar utilize a rigid 4-quinoline carboxylic acid scaffold. The carboxylic acid at the 4-position forms an essential salt bridge with the basic Arg136 residue in the DHODH binding pocket, while the biphenyl tail extends into a deep hydrophobic sub-pocket near Tyr356 (1). While highly potent, the rigid planarity of Brequinar contributes to its narrow therapeutic index and dose-limiting hematological toxicity.

The Tetrahydroquinoline-8-Carboxylic Acid Scaffold: 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 1823899-09-7) represents a strategic structural divergence (2).

  • Conformational Flexibility: The partial saturation of the tetrahydroquinoline ring introduces an SP3-hybridized pucker. This flexibility allows the core to adapt to the ubiquinone tunnel's contours more dynamically than a flat quinoline, potentially improving selectivity profiles.

  • Vector Shift (8-Position vs. 4-Position): Shifting the carboxylic acid to the 8-position fundamentally alters the molecule's binding trajectory. To maintain the critical interaction with Arg136, the entire scaffold must adopt a novel orientation within the pocket.

  • Halogen Bonding: The 7-bromo substitution acts as a dense, polarizable vector. It is strategically positioned to engage in halogen bonding with backbone carbonyls or to precisely fill the hydrophobic void near the tunnel entrance, enhancing binding enthalpy.

Quantitative Comparison of DHODH Inhibitor Classes

The following table summarizes the physicochemical and pharmacological profiles of representative DHODH inhibitors to contextualize the utility of the 7-Bromo-THQ-8-CA scaffold.

Compound / ScaffoldMolecular WeightTarget Affinity (IC₅₀)Primary Binding InteractionClinical Status / Utility
7-Bromo-THQ-8-CA 256.10 g/mol Preclinical / FragmentArg136 (via 8-COOH), Halogen bond (7-Br)Lead Generation Building Block
Brequinar 375.35 g/mol ~20 nMArg136 (via 4-COOH), Tyr356 (Biphenyl)Phase II (AML, Antiviral)
Teriflunomide 270.21 g/mol ~1.0 - 2.5 µMTyr356, Arg136 (Open-chain enol)Approved (Multiple Sclerosis)
Vidofludimus 355.35 g/mol ~130 nMArg136, Gln47 (Cyclopenteno-pyrimidine)Phase II (Ulcerative Colitis)

Note: 7-Bromo-THQ-8-CA is primarily utilized as a synthetic precursor or fragment-based drug discovery (FBDD) anchor to build novel, patentable DHODH inhibitors with improved safety margins over Brequinar (3).

Self-Validating Experimental Workflows

To rigorously evaluate the efficacy of a DHODH inhibitor, assays must be designed to isolate the mechanism of action. Below are the field-proven protocols I utilize to validate pyrimidine biosynthesis inhibitors.

Protocol A: In Vitro DHODH Enzymatic Assay (DCIP Reduction)

Causality: DHODH oxidation of dihydroorotate is coupled to the reduction of ubiquinone. Because ubiquinone reduction is difficult to measure directly, we use 2,6-dichlorophenolindophenol (DCIP) as a surrogate terminal electron acceptor. DCIP is blue in its oxidized state and turns colorless upon reduction. By tracking the loss of absorbance at 600 nm, we directly quantify DHODH catalytic velocity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100 (critical for solubilizing the highly hydrophobic ubiquinone-binding domain), and 0.1 mM EDTA.

  • Enzyme Incubation: Add 10 nM of recombinant human DHODH to a 96-well plate. Introduce serial dilutions of the inhibitor (e.g., 7-Bromo-THQ-8-CA derivatives) ranging from 10 µM to 0.1 nM. Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add a substrate master mix yielding final concentrations of 1 mM L-dihydroorotate, 0.1 mM decylubiquinone, and 0.05 mM DCIP.

  • Kinetic Readout: Immediately read the absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression of the initial velocity slopes.

Protocol B: Antiviral Uridine Rescue Assay (Self-Validating System)

Causality: A major pitfall in drug discovery is misattributing broad cytotoxicity to targeted antiviral efficacy. Mammalian cells possess a "salvage pathway" that can bypass DHODH blockade if exogenous uridine is provided. If the antiviral effect of your compound is genuinely due to DHODH inhibition, supplementing the media with uridine will completely rescue viral replication. If the virus is not rescued, the compound is exhibiting off-target toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero-ACE2 cells in 12-well plates at 2×105 cells/well and incubate overnight.

  • Infection: Infect cells with the target virus (e.g., SARS-CoV-2 or Influenza A) at a Multiplicity of Infection (MOI) of 0.01 for 1 hour.

  • Differential Treatment: Wash cells and apply media containing the inhibitor at its established EC₉₀ concentration.

    • Control Arm: Inhibitor only.

    • Rescue Arm: Inhibitor + 500 µM exogenous Uridine.

  • Quantification: At 48 hours post-infection, harvest the supernatant and perform a standard plaque assay to quantify viral titers (PFU/mL). A successful DHODH inhibitor will show a >2-log reduction in the Control Arm, and a return to baseline viral titers in the Rescue Arm.

Pathway & Workflow Visualizations

DHODH_Inhibition DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme (Mitochondrial Inner Membrane) DHO->DHODH Binds catalytic site ORO Orotate (Product) DHODH->ORO Oxidation via FMN Inhibitor 7-Br-THQ-8-CA (Inhibitor) Inhibitor->DHODH Blocks ubiquinone tunnel

Fig 1. Mechanism of DHODH inhibition blocking de novo pyrimidine biosynthesis.

Validation_Workflow Step1 1. Enzymatic Assay DCIP Reduction Tracking Step2 2. In Vitro Infection SARS-CoV-2 / Influenza Step1->Step2 Validated hits advance Step3 3. Uridine Rescue Self-Validating Control Step2->Step3 Compound treatment Step4 4. Phenotypic Readout Plaque Reduction Assay Step3->Step4 Confirm on-target effect

Fig 2. Self-validating experimental workflow for DHODH inhibitor characterization.

References

  • Guidechem. "7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid - Properties and Synonyms." 2

  • National Institutes of Health (PMC). "Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents." 3

  • Office of Scientific and Technical Information (OSTI.GOV). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." 1

Sources

Comparative

Advanced NMR Data Cross-Referencing for Tetrahydroquinolines: A Comparative Guide to Predictive Software and Methodologies

Tetrahydroquinolines (THQs) are privileged pharmacophores ubiquitous in natural products and synthetic drug candidates. Elucidating the exact regiochemistry and stereochemistry of the saturated piperidine ring—specifical...

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Author: BenchChem Technical Support Team. Date: April 2026

Tetrahydroquinolines (THQs) are privileged pharmacophores ubiquitous in natural products and synthetic drug candidates. Elucidating the exact regiochemistry and stereochemistry of the saturated piperidine ring—specifically substitutions at the C2, C3, and C4 positions—presents a significant analytical challenge. The saturated ring adopts specific half-chair conformations, leading to complex diastereotopic proton splitting that often defies simple rule-based analysis.

To prevent structural misassignments, modern NMR workflows rely heavily on cross-referencing experimental spectra with in silico predictions and published databases. This guide objectively compares the leading NMR prediction software alternatives and outlines a self-validating experimental protocol for THQ elucidation.

Comparative Analysis of NMR Prediction & Cross-Referencing Tools

When cross-referencing experimental THQ data, researchers typically choose between commercial software suites utilizing Hierarchical Organization of Spherical Environments (HOSE) codes and emerging open-source Machine Learning (ML) or Density Functional Theory (DFT) approaches.

Recent comprehensive evaluations of Heteronuclear Single Quantum Coherence (HSQC) spectra simulation reveal distinct performance differences between these platforms[1].

ACD/Labs (ACD/NMR Predictors)

ACD/Labs utilizes a dual-prediction algorithm combining HOSE codes with neural networks[2]. In recent benchmarking against experimental HSQC datasets, ACD generated the most accurate spectra simulations[1]. It is particularly adept at reproducing the exact number of spectral peaks, correctly identifying peak counts for 53.6% of complex molecules, outperforming other commercial solutions[3].

Mestrelab MNova (NMRPredict)

MNova is widely adopted due to its intuitive user interface and robust processing capabilities[4]. While its prediction accuracy is highly competitive—exhibiting minimal errors of approximately 0.159 ppm for ¹H shifts and 2.739 ppm for ¹³C shifts—it introduces slightly more errors in exact peak number identification compared to ACD/Labs (correctly identifying 41.7% in benchmark studies)[1]. This discrepancy often stems from the software's handling of exceptions to rule-based splitting patterns inherent to complex ring systems like THQs[3].

Machine Learning (ML) & DFT Methods

Graph-based neural networks and DFT calculations are rapidly closing the gap with commercial databases. Because ML networks are trained on shifts of real NMR data, they display performance on par with DFT[1]. In tasks involving the correction of misassigned molecules, DFT and ML methods have demonstrated superior performance, correcting up to 80% and 77% of misassigned structures, respectively[3].

Table 1: Quantitative Performance Comparison of NMR Prediction Tools

Data aggregated from 2024 HSQC simulation benchmarking studies[1][3].

Software / Method¹H MAE (ppm)¹³C MAE (ppm)HSQC Peak Count AccuracyUnderlying Technology
ACD/Labs 0.1572.64353.6% (455/848)HOSE Codes + Neural Networks
Mestrelab MNova 0.1592.73941.7% (354/848)HOSE Codes + Neural Networks
Graph-based ML ~0.150~1.90044.5% (378/848)Graph Neural Networks
DFT Calculations ~0.200~1.50044.6% (379/848)Quantum Mechanics (Gaussian)

Algorithmic Pathways in NMR Prediction

Understanding how these tools generate reference data is critical for interpreting cross-referencing results. HOSE codes rely on empirical database matching, which can fail if the specific THQ substitution pattern is underrepresented in the training set[2]. Conversely, DFT calculates the magnetic shielding tensors from first principles, making it independent of empirical databases but computationally expensive.

Algorithms In Input Molecule (SMILES/MOL) HOSE HOSE Code Algorithms (Database Matching) In->HOSE GNN Graph Neural Networks (Machine Learning) In->GNN DFT Quantum Mechanics (DFT Calculations) In->DFT Out Predicted NMR Chemical Shifts HOSE->Out GNN->Out DFT->Out

Algorithmic pathways for in silico NMR chemical shift prediction.

Self-Validating Protocol for THQ Cross-Referencing

To ensure scientific integrity, the cross-referencing workflow must be a self-validating system. Relying solely on 1D ¹H NMR is insufficient for THQs due to overlapping aliphatic multiplets. The following protocol mandates the use of 2D HSQC spectra to create an unambiguous molecular fingerprint[1].

Step-by-Step Methodology
  • Sample Preparation & Internal Referencing: Dissolve 5–10 mg of the THQ derivative in 600 µL of CDCl₃. Add 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute 0.00 ppm reference. Because the margin of error between leading prediction software is less than 0.05 ppm[1], precise internal referencing is mandatory to prevent systemic alignment errors during cross-referencing.

  • Data Acquisition (1D & 2D): Acquire standard 1D ¹H and ¹³C spectra. Crucially, acquire a 2D ¹H-¹³C HSQC spectrum. Causality: HSQC disperses overlapping diastereotopic protons (common at the C3 and C4 positions of THQs) along the much wider ¹³C chemical shift dimension, allowing for one-to-one peak matching[1].

  • Spectral Processing: Apply zero-filling to double the acquired data points. Apply an exponential apodization function (LB = 0.3 Hz for ¹H) and perform rigorous baseline correction. Causality: Automated peak-picking algorithms used in cross-referencing will misidentify baseline distortions as false cross-peaks, artificially inflating the error rate[5].

  • In Silico Prediction: Input the target structure into the chosen software (e.g., ACD/Labs) and generate the predicted HSQC spectrum. Ensure the solvent model matches the experimental conditions (CDCl₃).

  • Cross-Referencing via Hungarian Distance Matching: Overlay the experimental peak list with the simulated spectrum. Utilize a Hungarian Distance algorithm for peak matching. Causality: Unlike simple nearest-neighbor matching, the Hungarian algorithm solves the global assignment problem by finding the optimal one-to-one matching between predicted and experimental peaks, preventing multiple experimental multiplets from being erroneously assigned to a single predicted shift[1].

Workflow A 1. Sample Prep & Acquisition (1D ¹H/¹³C, 2D HSQC) B 2. Spectral Processing (Apodization, Phasing) A->B C 3. Feature Extraction (Peak Picking, Integration) B->C E 5. Cross-Referencing (Hungarian Distance Matching) C->E D 4. In Silico Prediction (ACD/Labs, MNova, ML) D->E F 6. Structural Elucidation & Validation E->F

Workflow for NMR data acquisition, processing, and algorithmic cross-referencing.

Case Study: Elucidating 2-Phenyl-1,2,3,4-tetrahydroquinoline

To demonstrate the necessity of cross-referencing, consider the experimental data for 2-Phenyl-1,2,3,4-tetrahydroquinoline[6]. The aliphatic protons at C3 and C4 appear as complex multiplets due to the chiral center at C2 and the constrained half-chair geometry.

Without cross-referencing against predicted models or established databases, distinguishing the C3 protons (2.13–1.92 ppm) from the C4 protons (2.95–2.67 ppm) relies on complex coupling constant analysis. By feeding this structure into ACD/Labs or MNova, the software utilizes its HOSE code database to instantly correlate the highly shielded 26.3 ppm ¹³C shift with the C3 position, and the 30.9 ppm shift with the C4 position, validating the experimental assignments[6].

Table 2: Experimental NMR Data for 2-Phenyl-1,2,3,4-tetrahydroquinoline

Data acquired at 400 MHz (¹H) and 100 MHz (¹³C) in CDCl₃[6].

PositionExperimental ¹H Shift (ppm)Experimental ¹³C Shift (ppm)Multiplicity & Coupling
C2 4.4056.2dd, J = 9.5, 3.3 Hz (1H)
C3 2.13–2.05 ; 2.02–1.9226.3m (1H) ; m (1H)
C4 2.95–2.84 ; 2.75–2.6730.9m (1H) ; m (1H)
Aromatic 6.94–6.50144.7–113.9m, t, d (Multiple)

By systematically applying high-resolution HSQC acquisition and cross-referencing the results against top-tier predictive software like ACD/Labs or advanced ML models, researchers can confidently resolve the stereochemical and regiochemical ambiguities inherent to tetrahydroquinoline derivatives.

References
  • Title: HSQC Spectra Simulation and Matching for Molecular Identification - ACS Publications Source: acs.org URL:[Link]

  • Title: HSQC Spectra Simulation and Matching for Molecular Identification - ChemRxiv Source: chemrxiv.org URL:[Link]

  • Title: Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN - The Royal Society of Chemistry Source: rsc.org URL:[Link]

  • Title: Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - MDPI Source: mdpi.com URL:[Link]

  • Title: How to Choose NMR Data Analysis Software That's Right for You - ACD/Labs Source: acdlabs.com URL:[Link]

  • Title: What are the NMR spectra software available and which is the best one?Why? Source: researchgate.net URL:[Link]

Sources

Validation

A Comparative Guide: Microwave-Assisted vs. Conventional Heating in Quinoline Synthesis

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous antimalarial, antibacterial, and anticancer agents. Traditionally, the construction of this bic...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous antimalarial, antibacterial, and anticancer agents. Traditionally, the construction of this bicyclic heterocycle relies on classical named reactions—such as the Friedländer, Skraup, and Doebner-Miller syntheses. While these methods are foundational, their execution via conventional conductive heating often entails prolonged reaction times, harsh acidic conditions, and suboptimal yields due to side reactions.

In recent years, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technique, aligning with the principles of green chemistry and significantly accelerating drug development workflows. This guide objectively compares the mechanistic causality, experimental performance, and practical protocols of microwave-assisted versus conventional heating for quinoline synthesis.

Mechanistic Causality: Dielectric vs. Conductive Heating

To understand the performance disparity between these two methodologies, one must examine the physical mechanisms of energy transfer.

Conventional Heating (Conductive/Convective): In a traditional oil bath or heating mantle, energy is transferred to the reaction mixture via thermal conduction through the vessel walls. This creates a significant temperature gradient: the walls of the flask are much hotter than the bulk solvent. This localized overheating often leads to the thermal degradation of sensitive substrates, polymerization of reactive intermediates, and the formation of unwanted byproducts, ultimately depressing the isolated yield.

Microwave-Assisted Heating (Dielectric): Microwave irradiation (typically operating at 2.45 GHz) bypasses thermal conduction entirely. Instead, it relies on dielectric heating , where the electromagnetic field directly interacts with the permanent dipoles and ionic species within the reaction mixture. As molecules continuously align and realign with the oscillating field, rapid molecular friction generates heat uniformly throughout the bulk volume. This "inside-out" heating eliminates temperature gradients. Consequently, the activation energy barrier is overcome much faster, reducing reaction times from hours to mere minutes. Furthermore, the shortened residence time at elevated temperatures minimizes thermal degradation, directly causing the higher yields and purities observed in MAOS[1].

Comparative Performance Data

The empirical advantages of microwave irradiation are most evident when analyzing the Friedländer annulation—a highly reliable method for synthesizing polysubstituted quinolines by condensing 2-aminoaryl ketones with active methylene compounds.

The following table synthesizes quantitative data comparing conventional heating against microwave irradiation across various catalytic systems[2][3].

Reaction MethodCatalyst SystemConditionsReaction TimeIsolated Yield (%)Key Observations
Conventional Silica-propylsulfonic acidOil bath, 80 °C (Solvent-free)5 hours48 - 63%Moderate yields; prolonged heating led to minor degradation byproducts.
Microwave Silica-propylsulfonic acidMW Reactor, 80 °C (Solvent-free)30 minutes85 - 90%Rapid conversion; clean reaction profile; catalyst easily recycled.
Conventional Water-mediated (No catalyst)Reflux, 100 °C7 - 10 hours85 - 91%Environmentally benign but highly time-consuming.
Microwave Water-mediated (No catalyst)MW Reactor, 100 °C1.5 - 2.5 hours87 - 93%Significant time reduction while maintaining excellent yields.
Conventional None (Uncatalyzed)Oil bath, 120 °C30 - 80 min83 - 92%Requires high temperatures; moderate reaction time.
Microwave None (Uncatalyzed)MW Reactor, 300 °C5 minutes> 85%Ultra-fast kinetics; requires specialized high-pressure MW vials.

Data synthesized from comparative studies on the Friedländer cyclization and general quinoline multicomponent reactions[2][3].

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following step-by-step methodologies outline a self-validating system for the Friedländer synthesis of substituted quinolines using a solid acid catalyst under solvent-free conditions.

Protocol A: Microwave-Assisted Synthesis (MAOS)

This protocol utilizes a dedicated laboratory microwave synthesizer equipped with precise temperature and pressure monitoring to ensure safety and reproducibility[4].

  • Preparation: To a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol).

  • Catalyst Addition: Add 50 mg of silica-propylsulfonic acid (solid acid catalyst). Mix the neat reactants thoroughly with a glass rod until a uniform paste is formed.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in the microwave reactor. Program the system to heat to 80 °C with a ramp time of 1 minute, holding at 80 °C for 30 minutes under continuous stirring.

  • Cooling & Extraction: Allow the reactor to cool the vial to room temperature via compressed air. Uncap the vial and extract the product mixture with hot ethanol (3 × 5 mL).

  • Catalyst Recovery: Filter the mixture through a sintered glass funnel to recover the solid catalyst (which can be washed, dried, and reused).

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from an ethanol/water mixture to afford the pure quinoline derivative. Validate purity via HPLC-MS and structural identity via ^1^H-NMR.

Protocol B: Conventional Heating Synthesis
  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-aminobenzophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and 50 mg of silica-propylsulfonic acid.

  • Heating: Submerge the flask in a pre-heated silicone oil bath set to 80 °C.

  • Monitoring: Stir the mixture continuously for 5 hours . Monitor the reaction progress hourly via TLC (Hexane:Ethyl Acetate, 7:3) until the starting materials are consumed or no further progress is observed.

  • Workup: Remove the flask from the oil bath and allow it to cool to room temperature. Extract the mixture with hot ethanol (3 × 5 mL) and filter to remove the catalyst.

  • Purification: Evaporate the solvent and recrystallize the product as described in Protocol A.

Causality Check: The conventional protocol requires 10 times the reaction duration to achieve a yield that is often 20-30% lower than the microwave method, primarily due to the inefficiency of conductive heat transfer through the solid catalyst matrix[3].

Workflow Visualization

The following diagram illustrates the logical divergence and comparative efficiency between the two heating paradigms.

G cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted (MAOS) Start Quinoline Synthesis (e.g., Friedländer Annulation) Conv_Heat Conductive Heating (Oil Bath, 80-120°C) Start->Conv_Heat MW_Heat Dielectric Heating (Direct Molecular Activation) Start->MW_Heat Conv_Time Prolonged Reaction (5 - 24 Hours) Conv_Heat->Conv_Time Conv_Yield Moderate Yield (40 - 80%) Conv_Time->Conv_Yield Purification Product Isolation & Purification Conv_Yield->Purification MW_Time Rapid Reaction (5 - 30 Minutes) MW_Heat->MW_Time MW_Yield High Yield (85 - 99%) MW_Time->MW_Yield MW_Yield->Purification

Comparative workflow of conventional vs. microwave-assisted quinoline synthesis.

Conclusion

The transition from conventional conductive heating to Microwave-Assisted Organic Synthesis (MAOS) represents a critical optimization in the synthesis of quinoline derivatives. By leveraging dielectric heating, researchers can achieve uniform thermal distribution, drastically accelerating reaction kinetics while simultaneously suppressing thermal degradation pathways. As demonstrated by the comparative data, MAOS not only improves isolated yields by up to 30% but also reduces reaction times from several hours to mere minutes, making it an indispensable tool for high-throughput drug development and green chemistry initiatives.

References

  • Microwave-assisted synthesis of nitrogen-containing heterocycles Taylor & Francis Online[Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds National Institutes of Health (PMC)[Link]

  • Fast, Solvent-Free, Microwave-Assisted Synthesis of Substituted Quinolines Archivio Istituzionale Open Access dell'Università di Torino[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

As a Senior Application Scientist, establishing a rigorous, causality-driven safety framework is paramount when integrating novel halogenated building blocks into drug development workflows. 7-Bromo-1,2,3,4-tetrahydroqui...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, causality-driven safety framework is paramount when integrating novel halogenated building blocks into drug development workflows. 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 1823899-09-7) is a specialized bicyclic intermediate. While it offers unique spatial geometry for medicinal chemistry, its structural features—specifically the lipophilic bromine atom paired with a reactive carboxylic acid moiety—dictate strict handling, personal protective equipment (PPE), and disposal protocols.

This guide provides an authoritative, self-validating operational framework for the safe handling and logistical management of this compound.

Physicochemical Hazard Profile & Causality

Before selecting PPE, we must deduce the compound's behavior based on its molecular architecture. The presence of the heavy halogen (bromine) on the aromatic ring significantly increases the molecule's lipophilicity compared to non-halogenated quinolines. This property enhances its potential to permeate the lipid-rich stratum corneum of human skin. Conversely, the carboxylic acid functional group acts as a localized proton donor, presenting a distinct irritant risk to mucosal membranes, eyes, and the respiratory tract[1].

Table 1: Quantitative & Predictive Hazard Data

Property / ParameterValue / SpecificationCausality / Operational Implication
CAS Number 1823899-09-7[2]Unique identifier for SDS cross-referencing.
Molecular Weight 256.10 g/mol [2]Relatively low MW; fine powders pose an aerosolization/inhalation risk.
Molecular Formula C10H10BrNO2[2]Halogenated organic; dictates specific RCRA waste segregation pathways.
Predicted Hazards H302, H315, H319, H335[1]Irritant to skin/eyes/respiratory tract; mandates engineering controls (fume hood).

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910 Subpart I, PPE serves as the final line of defense against chemical exposure[3]. The selection of PPE for 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is driven by its specific permeation and irritation risks.

  • Hand Protection (Double-Gloving): Standard latex gloves are highly permeable to halogenated aromatics. You must use a flexible laminate inner glove paired with a heavy-duty nitrile outer glove[4]. Causality: The laminate prevents lipophilic permeation, while the nitrile provides mechanical dexterity and immediate splash resistance.

  • Eye & Face Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory[5]. If you are solvating large quantities (>500 mL) where an exothermic reaction or splash hazard exists, a face shield must be worn over the goggles[5].

  • Body Protection: A flame-resistant (FR) or standard heavy-cotton lab coat with knit cuffs[5]. Causality: Knit cuffs prevent the sleeves from dragging through chemical dust, and the FR rating mitigates risks if the compound is used alongside highly flammable organic solvents (e.g., Hexane, THF).

  • Engineering Controls (Primary Defense): All powder weighing and transfer must occur within a certified chemical fume hood. OSHA requires fume hoods for hazardous vapors and dusts, and they must be tested regularly to ensure effective containment[6].

G Start 1. Hazard Assessment (Review SDS & GHS) Coat 2. Body Protection (Don FR Lab Coat) Start->Coat Eye 3. Eye Protection (ANSI Z87.1 Goggles) Coat->Eye Hand 4. Hand Protection (Double Nitrile Gloves) Eye->Hand Hood 5. Engineering Control (Verify Hood Face Velocity) Hand->Hood Action 6. Chemical Handling (7-Bromo... acid) Hood->Action

Workflow for PPE selection and gowning prior to handling halogenated tetrahydroquinolines.

Self-Validating Standard Operating Procedures (SOPs)

Protocol A: Safe Weighing and Solvation

To ensure trustworthiness, this protocol includes built-in validation checks to confirm that containment has not been breached.

  • System Verification: Turn on the fume hood and verify the digital monitor reads a face velocity between 80–120 feet per minute (fpm). Validation: Tape a small piece of tissue to the sash; it should pull gently inward.

  • Gowning: Don PPE as outlined in the matrix above. Ensure outer nitrile gloves overlap the knit cuffs of the lab coat.

  • Preparation: Place an anti-static weighing boat on the analytical balance inside the hood. Tare the balance.

  • Transfer: Using a clean, grounded stainless-steel spatula, transfer the 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid powder. Causality: Grounded spatulas prevent static buildup, which can cause fine lipophilic powders to aerosolize or cling to the draft shield.

  • Solvation: Slowly add the chosen organic solvent (e.g., DMSO or DMF) directly to the weighing boat or transfer the powder to a sealed vial before adding solvent.

  • Validation Check: After removing the sealed vial, check the balance draft shield with a UV light (if applicable) or visually inspect for particulate scatter. Wipe down the balance with an isopropanol-soaked lint-free wipe.

Protocol B: Dry Powder Spill Response

If the compound is spilled outside of the fume hood, immediate containment is required to prevent inhalation of the H335-classified dust.

  • Isolate: Evacuate personnel from the immediate 5-foot radius.

  • Upgrade PPE: If the spill is significant and airborne dust is visible, personnel must upgrade to an N95 or N100 respirator[7].

  • Containment (No Sweeping): Do not use a brush or broom, as this aerosolizes the powder. Instead, gently cover the spill with damp paper towels (using water or a mild alkaline buffer to neutralize the acid moiety).

  • Collection: Scoop the damp towels and absorbed powder using a disposable plastic scraper into a compatible hazardous waste bag.

  • Decontamination: Wash the surface with a detergent solution, followed by an isopropanol wipe to capture any residual lipophilic traces.

Logistics & Chemical Disposal Plan

Under the Resource Conservation and Recovery Act (RCRA) enforced by the EPA, chemical waste must be strictly segregated and tracked[8]. Because 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid contains a halogen, it must be routed through specific disposal streams to prevent the formation of toxic dioxins during incineration.

  • Waste Segregation: Classify this waste as "Halogenated Organic Waste." It must never be mixed with strong oxidizers, bases, or non-halogenated solvent streams[9].

  • Container Compatibility: Store the waste in a high-density polyethylene (HDPE) or glass container. Ensure the container is free from damage and equipped with a leak-proof closure[10]. Causality: Steel containers must be avoided as the acidic nature of the compound can cause corrosion over time[11].

  • RCRA Labeling: Affix a standardized EPA hazardous waste label. The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations), and include the generation start date[10].

  • Satellite Accumulation Area (SAA): Transfer the sealed, labeled container to the lab's SAA. Containers must be inspected weekly for leaks and can be stored here for up to 90 days (or up to 1 year depending on your generator status and state regulations)[8][11].

  • Final Disposition: Coordinate with your designated Environmental Health and Safety (EHS) waste broker to transport the material to a certified Treatment, Storage, and Disposal Facility (TSDF)[12].

W Gen Waste Generation (Halogenated Organic Acid) Seg Waste Segregation (Isolate from Oxidizers) Gen->Seg Label RCRA Labeling (Full Name, Date, Hazards) Seg->Label SAA Satellite Accumulation Area (Max 90 Days Storage) Label->SAA Disp Licensed TSDF Disposal (EPA Compliant Transfer) SAA->Disp

EPA-compliant waste segregation and disposal pathway for halogenated organic chemical waste.

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide, labequipmentdirect.com,
  • Labor
  • Personal Protective Equipment for Labor
  • Personal Protective Equipment Requirements for Labor
  • A framework for personal protective equipment use in labor
  • Laboratory Hazardous Waste Disposal Guidelines, cwu.edu,
  • 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, guidechem.com,
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Environmental Sample Disposal Inform
  • How to Dispose of Chemical Waste in a Lab Correctly, gaiaca.com,
  • In-depth Guide to Laboratory Chemical Disposal Procedures, benchchem.com,
  • 1391268-61-3|5-Bromo-2,3-dihydroquinolin-4(1H)-one, bldpharm.com,

Sources

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